1,3,2-Dioxathiolane 2,2-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFAVCIQZKRBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020598 | |
| Record name | Ethylene glycol, cyclic sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-53-3 | |
| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol, cyclic sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-dioxathiolane 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 1,3,2-Dioxathiolane 2,2-dioxide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,2-Dioxathiolane 2,2-dioxide, also known as ethylene (B1197577) sulfate (B86663), is a versatile five-membered cyclic sulfate ester. Its strained ring structure and the presence of a highly electrophilic sulfur atom render it a reactive intermediate in organic synthesis, particularly as an alkylating agent for introducing a hydroxyethylsulfonyl functional group. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on data-driven insights and detailed experimental protocols to support its application in research and development.
Chemical Structure and Properties
This compound is a heterocyclic compound with a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms. The sulfur atom is in its highest oxidation state (+6), forming a sulfonyl group integral to the ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄O₄S | [1][2] |
| Molecular Weight | 124.12 g/mol | [1][2] |
| CAS Number | 1072-53-3 | [1][2] |
| Appearance | White to light yellow crystalline powder/solid | [3] |
| Melting Point | 95-97 °C (lit.) | [2] |
| Solubility | Soluble in chloroform, methanol. | [4] |
| InChI Key | ZPFAVCIQZKRBGF-UHFFFAOYSA-N | [1] |
| SMILES | C1COS(=O)(=O)O1 | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | δ 4.76 (s, 4H) ppm | [5] |
| ¹³C NMR | δ 68.8 ppm | [5] |
| Infrared (IR) | Available on SpectraBase | [1] |
| Mass Spec (GC-MS) | Available on SpectraBase | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process: the formation of the cyclic sulfite (B76179) intermediate, ethylene sulfite, from ethylene glycol and thionyl chloride, followed by its oxidation to the corresponding cyclic sulfate.[6] A one-pot synthesis has also been developed to streamline this process.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a patented procedure which offers a simplified, solvent-free method.[5]
Materials:
-
Ethylene glycol
-
Thionyl chloride
-
Aqueous sodium bicarbonate solution
-
Ruthenium trichloride (B1173362) (catalyst)
-
Sodium hypochlorite (B82951) solution (13% mass concentration)
-
Aqueous sodium bisulfite solution (5-10% mass concentration)
-
Dichloromethane (B109758) (for recrystallization)
Procedure:
-
Esterification: Control the temperature of ethylene glycol between 0-50 °C. Slowly add thionyl chloride dropwise to prepare the intermediate, glycol sulfite.
-
Maintain the temperature below 30 °C and stir the mixture for 1-3 hours.
-
Neutralization: Cool the reaction mixture to between -10 °C and 10 °C. Add an aqueous solution of sodium bicarbonate to adjust the pH of the system to 7-8.
-
Oxidation: Add a catalytic amount of ruthenium trichloride. While maintaining the temperature between 0-10 °C, add a 13% mass concentration sodium hypochlorite solution dropwise over 1-3 hours.
-
Continue stirring at 0-10 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the glycol sulfite intermediate.
-
Quenching and Isolation: Once the reaction is complete, add a 5-10% mass concentration aqueous solution of sodium bisulfite while keeping the temperature between 0-10 °C. Stir for 10 minutes.
-
Filter the mixture at 0-5 °C to obtain the crude this compound.
-
Purification: Recrystallize the crude product from hot dichloromethane to yield the purified white crystalline product.
Chemical Reactivity and Applications
The high reactivity of this compound is attributed to the significant ring strain and the powerful electron-withdrawing nature of the sulfonyl group. This makes the carbon atoms of the ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. It is considered to be more reactive than epoxides in similar reactions.[7]
Nucleophilic Ring-Opening Reactions
This compound readily reacts with a variety of nucleophiles. These reactions are typically stereospecific, proceeding via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the site of attack. The regioselectivity of the attack on substituted cyclic sulfates is influenced by both steric and electronic factors.[8][9]
A notable application of this reactivity is in the synthesis of azido (B1232118) alcohols through reaction with sodium azide (B81097). This reaction serves as a key step in the synthesis of various nitrogen-containing compounds.
Experimental Protocol: Reaction with Sodium Azide (General Procedure for Cyclic Sulfates)
The following is a general procedure for the reaction of cyclic sulfates with sodium azide, which can be adapted for this compound.[9]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Hydrolysis
This compound is sensitive to moisture and undergoes hydrolysis to yield ethylene glycol and sulfuric acid.[6] This reaction is exothermic and highlights the need for anhydrous conditions when handling and storing the compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is also suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly reactive and synthetically useful molecule. Its well-defined structure and predictable reactivity in nucleophilic ring-opening reactions make it a valuable tool for the introduction of the hydroxyethylsulfonyl moiety in the synthesis of complex molecules. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in research and development settings, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific needs.
References
- 1. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 1072-53-3 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. usbio.net [usbio.net]
- 5. 1,3,2-Dioxathiolane, 2-oxide [webbook.nist.gov]
- 6. This compound (Ethylene Sulfate) [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
An In-depth Technical Guide to the Synthesis of Ethylene Sulfate from Ethylene Glycol and Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethylene (B1197577) sulfate (B86663), a valuable reagent in organic synthesis, from readily available starting materials: ethylene glycol and thionyl chloride. The document details a robust one-pot synthesis protocol, presents key quantitative data, and illustrates the reaction mechanism and experimental workflow through detailed diagrams.
Introduction
Ethylene sulfate, also known as 1,3,2-dioxathiolane-2,2-dioxide, is a cyclic sulfate that serves as a versatile electrophile in a variety of organic transformations. Its high reactivity, driven by the strained ring system, makes it a potent precursor for the introduction of the 2-hydroxyethylsulfonyl moiety and for the synthesis of various sulfur-containing heterocyclic compounds. This guide focuses on a widely employed and efficient one-pot synthesis method that proceeds via the formation of an intermediate ethylene sulfite (B76179), which is subsequently oxidized to the final product.
Reaction Scheme
The synthesis of ethylene sulfate from ethylene glycol and thionyl chloride is a two-step process that can be conveniently performed in a single reaction vessel. The overall transformation is depicted below:
Step 1: Formation of Ethylene Sulfite Ethylene glycol reacts with thionyl chloride to form the cyclic sulfite intermediate, ethylene sulfite (also known as glycol sulfite).
Step 2: Oxidation of Ethylene Sulfite The ethylene sulfite intermediate is then oxidized in the presence of a ruthenium catalyst to yield the final product, ethylene sulfate.
Quantitative Data
The following table summarizes the key quantitative data associated with the one-pot synthesis of ethylene sulfate.
| Parameter | Value | Reference |
| Reactants | ||
| Ethylene Glycol (molar ratio) | 1 | [1] |
| Thionyl Chloride (molar ratio) | 1-1.5 | [1] |
| Catalyst | ||
| Ruthenium Trichloride (B1173362) (RuCl₃) | Catalytic amount | [1] |
| Oxidant | ||
| Sodium Hypochlorite (B82951) (NaClO) solution | Stoichiometric excess | [1] |
| Reaction Conditions | ||
| Temperature (Sulfite Formation) | 0-50 °C | [1] |
| Temperature (Oxidation) | 0-10 °C | [1] |
| Product Information | ||
| Overall Yield | 72-80% | [1] |
| Melting Point | 97 °C | [2] |
| Spectroscopic Data (¹H NMR) | δ 4.76 (s, 4H) ppm | [1] |
| Spectroscopic Data (¹³C NMR) | δ 68.8 ppm | [1] |
Experimental Protocol: One-Pot Synthesis of Ethylene Sulfate
This protocol is based on a reported one-pot procedure and is intended for trained laboratory personnel.[1] All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Ethylene glycol
-
Thionyl chloride (SOCl₂)
-
Ruthenium trichloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Sodium hypochlorite solution (e.g., 13% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bisulfite (NaHSO₃)
-
Toluene (B28343) or Ethylene Dichloride (for recrystallization)
-
Deionized water
-
Standard laboratory glassware and equipment (three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice bath, filtration apparatus)
Procedure:
Step 1: Formation of Ethylene Sulfite Intermediate
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place ethylene glycol.
-
Cool the flask in an ice bath to maintain the temperature between 0-10 °C.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred ethylene glycol over a period of 1-3 hours. The temperature should be carefully monitored and maintained below 50 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at a temperature below 30 °C for an additional 1-3 hours to ensure the complete formation of the ethylene sulfite intermediate.
Step 2: Oxidation to Ethylene Sulfate
-
Cool the reaction mixture to between -10 °C and 10 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the first step, adjusting the pH to 7-8.
-
Add a catalytic amount of ruthenium trichloride hydrate to the mixture.
-
While maintaining the temperature between 0 °C and 10 °C, add the sodium hypochlorite solution dropwise over 1-3 hours. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).
-
After the addition is complete, continue stirring the mixture at 0-10 °C for 1-2 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), quench the excess oxidant by adding a 5-10% aqueous solution of sodium bisulfite while keeping the temperature between 0 °C and 10 °C.
-
Stir the mixture for approximately 10 minutes.
-
Filter the resulting solid crude product at a temperature between 0 °C and 5 °C.
-
Purify the crude ethylene sulfate by recrystallization from a suitable solvent such as toluene or ethylene dichloride to obtain the final product as a white crystalline solid.[1]
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of ethylene sulfate from ethylene glycol and thionyl chloride.
Caption: Proposed reaction mechanism for the synthesis of ethylene sulfate.
Experimental Workflow
The diagram below outlines the key steps in the one-pot experimental procedure for the synthesis of ethylene sulfate.
Caption: Experimental workflow for the one-pot synthesis of ethylene sulfate.
References
An In-depth Technical Guide to 1,3,2-Dioxathiolane 2,2-dioxide (CAS 1072-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (CAS 1072-53-3), a versatile cyclic sulfate (B86663) ester. Also known as ethylene (B1197577) sulfate, this compound has garnered significant attention for its utility as a potent electrophile in organic synthesis and as a critical electrolyte additive in advanced battery technologies. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications, particularly in the realm of drug development and electrochemical energy storage. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
1,3,2-Dioxathiolane 2,2-dioxide, hereafter referred to as ethylene sulfate, is a five-membered heterocyclic compound featuring a highly strained ring system. This inherent ring strain, coupled with the electron-withdrawing nature of the sulfonyl group, renders it a powerful alkylating agent, susceptible to nucleophilic attack and ring-opening reactions.[1][2] These reactive characteristics are harnessed in a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1]
Beyond its role in synthetic chemistry, ethylene sulfate has emerged as a key performance-enhancing additive in lithium-ion and other next-generation batteries.[2] Its primary function is to facilitate the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the electrode surface, a critical factor in improving battery cycling stability, coulombic efficiency, and overall lifespan.[3]
This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on ethylene sulfate, covering its fundamental properties, practical synthesis and handling procedures, and significant applications.
Chemical and Physical Properties
Ethylene sulfate is a white to light yellow crystalline powder at room temperature.[3] It is sensitive to moisture and should be stored under an inert atmosphere.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1072-53-3 | |
| Molecular Formula | C₂H₄O₄S | |
| Molecular Weight | 124.12 g/mol | |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 95-97 °C (lit.) | [4][5] |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in polar solvents like chloroform (B151607) and methanol. | [6] |
| Storage Temperature | 2-8°C | [4] |
| InChI | 1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | [7] |
| InChIKey | ZPFAVCIQZKRBGF-UHFFFAOYSA-N | [7] |
| SMILES | O=S1(=O)OCCO1 | [7] |
Synthesis and Purification
The most common and efficient synthesis of ethylene sulfate involves a two-step process: the formation of the intermediate cyclic sulfite (B76179), ethylene sulfite, from ethylene glycol and thionyl chloride, followed by its oxidation to the final product.[2] More recent advancements have demonstrated the use of microreactor technology to improve reaction control and yield.[8]
Experimental Protocol: One-Pot Synthesis of Ethylene Sulfate
This protocol is adapted from a patented one-pot synthesis method.
Materials:
-
Ethylene glycol
-
Thionyl chloride
-
Sodium bicarbonate
-
Ruthenium trichloride (B1173362) (catalyst)
-
13% Sodium hypochlorite (B82951) solution (bleach)
-
Sodium bisulfite solution (5-10%)
-
Dichloromethane (B109758) (for recrystallization)
Procedure:
-
Esterification: In a reaction vessel, control the temperature between 0-50°C and instill thionyl chloride into ethylene glycol to prepare the intermediate, ethylene sulfite.
-
Maintain the temperature below 30°C and stir for 1-3 hours.
-
Neutralization and Catalyst Addition: Cool the reaction mixture to -10 to 10°C and add an aqueous solution of sodium bicarbonate to adjust the system pH to 7-8.
-
Add a catalytic amount of ruthenium trichloride.
-
Oxidation: While maintaining the temperature at 0-10°C, slowly drip in a 13% mass concentration of sodium hypochlorite solution over 1-3 hours.
-
Continue stirring at 0-10°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC for the disappearance of the ethylene sulfite intermediate.
-
Quenching and Filtration: At 0-10°C, add a 5-10% aqueous solution of sodium bisulfite and stir for 10 minutes.
-
Filter the mixture at 0-5°C to obtain the crude ethylene sulfate product.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Collect the purified white powder crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold dichloromethane.
-
Dry the crystals under vacuum.
-
Expected Yield: ~72% total recovery with a purity of >99.9% by GC.
Synthesis and Purification Workflow
Caption: Workflow for the one-pot synthesis and purification of ethylene sulfate.
Spectroscopic Data and Analysis
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | δ 4.76 (s, 4H) ppm. The singlet indicates the four equivalent protons of the two methylene (B1212753) groups. | |
| ¹³C NMR | δ 68.8 ppm. The single peak corresponds to the two equivalent carbons of the methylene groups. | |
| FTIR | Characteristic strong absorptions for S=O stretching in the sulfonyl group, typically around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹. C-O stretching bands are also prominent. | [7] |
| Mass Spec (GC-MS) | The molecular ion peak [M]⁺ at m/z = 124. Key fragments may correspond to the loss of SO₂ (m/z = 60) and subsequent fragmentation of the ethylene oxide cation. | [7] |
Applications in Drug Development and Research
As a highly reactive electrophile, ethylene sulfate serves as a versatile building block in organic synthesis, particularly for the introduction of a 2-hydroxyethylsulfonyl moiety or as a precursor to other functionalized intermediates.[1] Its ability to undergo stereospecific ring-opening reactions makes it valuable in the synthesis of chiral molecules.[1]
Application as an Electrolyte Additive in Batteries
A significant area of research for ethylene sulfate is its use as an electrolyte additive in lithium-ion and other metal-ion batteries.[3] It is known to improve battery performance by forming a stable solid electrolyte interphase (SEI) on the anode surface.[3]
Mechanism of Action in SEI Formation
Ethylene sulfate has a higher reduction potential than common carbonate solvents like ethylene carbonate (EC) and propylene (B89431) carbonate (PC).[2] This allows it to be preferentially reduced on the anode surface during the initial charging cycles. The reduction of ethylene sulfate leads to a ring-opening reaction, forming a stable, sulfur-containing SEI layer.[9] This SEI layer is ionically conductive, allowing for the passage of Li⁺ ions, but electronically insulating, which prevents further decomposition of the electrolyte and protects the anode from degradation.[10]
Experimental Protocol: Preparation of Electrolyte with Ethylene Sulfate Additive
Materials:
-
Battery-grade organic solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))
-
Lithium salt (e.g., LiPF₆)
-
High-purity this compound
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox (H₂O and O₂ levels < 0.1 ppm), prepare the baseline electrolyte by dissolving the lithium salt in the organic solvent mixture to the desired concentration (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
To the baseline electrolyte, add the desired weight percentage of ethylene sulfate (e.g., 1-5 wt%).
-
Stir the solution for several hours to ensure complete dissolution and homogeneity.
-
The prepared electrolyte is now ready for use in battery cell assembly.
Experimental Workflow for Battery Testing and Analysis
Caption: Experimental workflow for evaluating ethylene sulfate as a battery electrolyte additive.
Analytical Techniques for SEI and Electrolyte Characterization
Table 3: Analytical Protocols for Battery Components
| Technique | Protocol Summary |
| X-ray Photoelectron Spectroscopy (XPS) | Sample Preparation: Cycled cells are disassembled in an argon-filled glovebox. The anode is carefully extracted and rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The rinsed anode is then transferred to the XPS chamber via an air-sensitive sample holder.[10] Analysis: High-resolution spectra of C 1s, O 1s, S 2p, and F 1s are acquired to identify the chemical species present in the SEI layer. The presence of sulfur-containing species confirms the decomposition of ethylene sulfate and its contribution to the SEI.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Sample Preparation: The electrolyte is extracted from the disassembled cell in a glovebox. To prevent damage to the GC column, the lithium salt (e.g., LiPF₆) is precipitated by diluting the electrolyte with a suitable solvent like dichloromethane and centrifuging the mixture.[11] The supernatant is then analyzed. Analysis: The GC-MS method is used to separate and identify the components of the electrolyte, including the remaining ethylene sulfate and any decomposition products. This provides insights into the stability of the additive and the overall electrolyte.[1][12] |
| Cyclic Voltammetry (CV) | Procedure: CV is performed on a three-electrode cell with a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal). The electrolyte with and without the ethylene sulfate additive is scanned over a potential range to observe the reduction and oxidation peaks. Interpretation: The reduction peak of ethylene sulfate, typically occurring at a higher potential than that of the carbonate solvents, can be identified. This confirms its preferential decomposition and role in SEI formation.[9] |
Safety and Handling
This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3]
Conclusion
This compound is a highly versatile and reactive compound with significant applications in both organic synthesis and materials science. Its utility as a potent electrophile makes it a valuable tool for the construction of complex molecules, while its role as an SEI-forming additive is crucial for the advancement of high-performance batteries. This technical guide provides a comprehensive resource for researchers and professionals, offering detailed information on its properties, synthesis, handling, and key applications. The provided experimental protocols and workflows are intended to facilitate its effective and safe use in the laboratory. Further research into novel applications of this reactive molecule is warranted and holds promise for future scientific and technological advancements.
References
- 1. GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte - EXPEC TECHNOLOGY [en.expec-tech.com]
- 2. This compound (Ethylene Sulfate) [benchchem.com]
- 3. 1,3,2-Dioxathiane, 2,2-dioxide [webbook.nist.gov]
- 4. 1,3,2-二噁唑噻吩-2,2-二氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]
- 7. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. kratos.com [kratos.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclic Sulfates
For Researchers, Scientists, and Drug Development Professionals
Cyclic sulfates are a class of organosulfur compounds characterized by a sulfate (B86663) group integrated into a cyclic structure. Their inherent ring strain and the excellent leaving group ability of the sulfate moiety make them highly reactive electrophiles, rendering them valuable intermediates in organic synthesis and key motifs in the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclic sulfates, with a focus on data-driven insights and practical experimental methodologies.
Physical Properties of Common Cyclic Sulfates
The physical properties of cyclic sulfates are influenced by their molecular weight, symmetry, and the nature of the substituents on the carbon framework. Below is a compilation of key physical data for some commonly encountered cyclic sulfates.
| Cyclic Sulfate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Ethylene (B1197577) Sulfate | C₂H₄O₄S | 124.12 | 95-97[1][2][3][4] | 231.1[1][2][3] | 1.604[1][3] | Chloroform, Methanol[1][3] |
| Propylene (B89431) Sulfate | C₃H₆O₄S | 138.14 | N/A | 187-198[2] | 1.408[2] | N/A |
| 1,3-Propylene Sulfate | C₃H₆O₄S | 138.14 | 58-62[5] | 153 (14 Torr)[5] | 1.332 (estimate)[5] | N/A |
| trans-1,2-Cyclohexanediol (B13532) | C₆H₁₂O₂ | 116.16 | 101-104[6][7] | 231-233[8] | 0.9958 (estimate)[6] | Chloroform, Methanol[6][7] |
| cis-1,2-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 97-101[9] | N/A | N/A | N/A |
Note: Data for cis- and trans-1,2-cyclohexanediol are for the parent diols, which are the direct precursors to the corresponding cyclic sulfates. The properties of the cyclic sulfates themselves are not as readily available in compiled formats.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of cyclic sulfates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of cyclic sulfates. The chemical shifts of the protons and carbons attached to the cyclic sulfate ring are influenced by the electronegativity of the sulfate group and the ring conformation.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Propylene Sulfide (B99878) | ¹H | 2.90 (m, 1H), 2.497 (m, 1H), 2.107 (m, 1H), 1.512 (d, 3H)[1][10] |
| 1,2-Butylene carbonate | ¹H | 4.76-4.67 (m, 1H), 4.60-4.54 (dd, 1H), 4.14-4.09 (dd, 1H), 1.84-1.74 (m, 2H), 1.04-1.00 (t, 3H)[11] |
| ¹³C | 155.2, 78.1, 69.0, 26.6, 8.3[11] | |
| trans-1,2-Cyclohexanediol | ¹³C | Data available, specific shifts depend on conditions.[12] |
Note: The provided NMR data for propylene sulfide and 1,2-butylene carbonate are for related cyclic structures and can offer insights into the expected spectral regions for the corresponding cyclic sulfates.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the S=O and S-O bonds within the sulfate group.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| Inorganic Sulfates (general) | ~1130 (S=O stretch)[13] |
| 1-n-butylethene-1,2-sulfate | 1387, 1212, 1191 (SO₂)[14] |
| cis-1,2-Cyclohexanediol | Broad O-H stretch (~3300-3500), C-O stretch (~1050-1150)[15] |
| trans-1,2-Cyclohexanediol | Broad O-H stretch (~3300-3500), C-O stretch (~1050-1150)[16] |
Note: The IR data for the diols show the characteristic hydroxyl absorptions that disappear upon formation of the cyclic sulfate, which in turn will exhibit strong S=O and S-O stretching bands.
Chemical Properties and Reactivity
Cyclic sulfates are highly versatile electrophiles due to the potent electron-withdrawing nature of the sulfate group and the inherent ring strain. Their chemistry is dominated by nucleophilic ring-opening reactions.
Ring-Opening Reactions
A wide variety of nucleophiles, including azides, amines, halides, and carbanions, readily open the cyclic sulfate ring. These reactions typically proceed with high regioselectivity and stereospecificity, making them powerful tools in asymmetric synthesis. The attack of the nucleophile usually occurs at the less sterically hindered carbon atom, leading to the formation of a sulfate monoester, which can be subsequently hydrolyzed to the corresponding diol derivative.
General Reaction Scheme:
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis and application of cyclic sulfates.
Synthesis of Ethylene Sulfate
A common and efficient method for the preparation of ethylene sulfate involves a two-step, one-pot procedure starting from ethylene glycol.
Step 1: Formation of Ethylene Sulfite (B76179)
-
In a reaction vessel under an inert atmosphere, ethylene glycol is reacted with thionyl chloride.
-
The reaction temperature is typically controlled between 0-50 °C.
-
After the addition is complete, the mixture is stirred for 1-3 hours at a temperature below 30 °C.[10]
Step 2: Oxidation to Ethylene Sulfate
-
The crude ethylene sulfite is then oxidized without isolation.
-
A catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) is added to the reaction mixture.[10]
-
An oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or sodium hypochlorite (B82951) (NaOCl), is added portion-wise while maintaining the temperature between 0-10 °C.[5][10][11]
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the cyclic sulfite.[10]
-
Upon completion, the reaction is quenched, and the ethylene sulfate is isolated and purified, typically by recrystallization.[10]
Ring-Opening of a Cyclic Sulfate with Sodium Azide (B81097)
This protocol describes a general procedure for the nucleophilic ring-opening of a cyclic sulfate with sodium azide.
-
The cyclic sulfate is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF).
-
Sodium azide (NaN₃) is added to the solution.[14]
-
The reaction mixture is heated to facilitate the ring-opening reaction.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or NMR).
-
Upon completion, the reaction is worked up to isolate the resulting azido (B1232118) alcohol sulfate ester, which can be further hydrolyzed if desired.
Cyclic Sulfates in Drug Development
The high reactivity and specific reaction patterns of cyclic sulfates make them attractive scaffolds for the design of targeted covalent inhibitors, particularly for protein kinases.
Covalent Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[5] Covalent inhibitors can form an irreversible bond with a specific amino acid residue in the kinase's active site, leading to potent and sustained inhibition.
Cyclic sulfates can be designed to act as electrophilic "warheads" that target nucleophilic residues, such as cysteine, within the ATP-binding pocket of EGFR. The binding of the inhibitor is a two-step process: an initial non-covalent binding event positions the cyclic sulfate in proximity to the target cysteine, followed by the nucleophilic attack of the cysteine thiol on the cyclic sulfate, leading to the formation of a covalent bond and ring-opening of the sulfate. This irreversible modification blocks the binding of ATP and inhibits the kinase activity, thereby disrupting downstream signaling pathways that promote cell growth and survival.[1][2][5]
This guide provides a foundational understanding of the physical and chemical properties of cyclic sulfates. The tabulated data, experimental protocols, and mechanistic diagrams are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery. The unique reactivity profile of cyclic sulfates ensures their continued importance as versatile chemical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]
- 8. trans-1,2-Cyclohexanediol CAS 1460-57-7 | 820366 [merckmillipore.com]
- 9. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 13C NMR spectrum [chemicalbook.com]
- 13. TRANS-1,2-CYCLOHEXANEDIOL synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. cis-1,2-Cyclohexanediol(1792-81-0) IR Spectrum [m.chemicalbook.com]
- 16. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) IR Spectrum [m.chemicalbook.com]
Molecular formula and molecular weight of 1,3,2-Dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (also known as ethylene (B1197577) sulfate), a versatile cyclic sulfate (B86663) compound. It covers its fundamental properties, synthesis protocols, and significant applications, particularly its role as a reactive intermediate in organic synthesis and as a critical component in advancing energy storage technologies.
Core Chemical and Physical Properties
1,3,2-Dioxathiolane 2,2-dioxide is a white to light yellow crystalline solid at room temperature.[1] Its strained five-membered ring structure, incorporating an electron-withdrawing sulfonyl group, renders it a highly reactive electrophile, susceptible to nucleophilic attack and subsequent ring-opening reactions.[2] This reactivity is the cornerstone of its utility in chemical synthesis. The compound is also noted to be moisture-sensitive, requiring storage under inert gas.[1][3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂H₄O₄S | [4][5][6] |
| Molecular Weight | 124.12 g/mol | [4][5][7] |
| CAS Number | 1072-53-3 | [4][5] |
| Melting Point | 96-99 °C | [1][4][6] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Monoisotopic Mass | 123.98303 g/mol | [3] |
| Density | ~1.604 g/cm³ | [6] |
| Solubility | Soluble in polar solvents | [1] |
Synthesis Methodologies
The synthesis of this compound is most commonly achieved through a two-step process starting from ethylene glycol and thionyl chloride.[2][8] This process involves the formation of an intermediate cyclic sulfite (B76179), which is then oxidized to the final cyclic sulfate product.[2] While traditional batch reactors have been used, recent advancements have demonstrated that continuous flow microreaction technology offers superior efficiency, safety, and yield.[8][9][10]
Experimental Protocol: Two-Step Synthesis via Oxidation
This protocol describes a common laboratory-scale synthesis.
Step 1: Synthesis of 1,3,2-Dioxathiolane, 2-oxide (Ethylene Sulfite)
-
Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is charged with ethylene glycol and a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Thionyl chloride is added dropwise to the cooled solution while stirring. The reaction is typically exothermic and produces hydrogen chloride gas.
-
Reaction Completion: After the addition is complete, the mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by techniques like TLC or GC).
-
Work-up: The solvent and any excess thionyl chloride are removed under reduced pressure to yield the crude intermediate, ethylene sulfite.
Step 2: Oxidation to this compound (Ethylene Sulfate)
-
Oxidation Reaction: The crude ethylene sulfite is dissolved in a suitable solvent system (e.g., a biphasic mixture of acetonitrile, carbon tetrachloride, and water).
-
Catalyst and Oxidant: A catalytic amount of ruthenium(III) chloride and an oxidizing agent, such as sodium periodate (B1199274) or sodium hypochlorite, are added.[8]
-
Reaction Control: The reaction is often vigorous and requires careful temperature control. The mixture is stirred until the oxidation is complete.
-
Product Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic phases are washed, dried, and the solvent is evaporated.
-
Purification: The resulting crude solid is purified by recrystallization or vacuum distillation to afford pure this compound.[8]
A recent study utilizing a microreaction system reported an isolated yield of 89.3% with a purity of 99.2%.[8]
Key Applications
The utility of this compound spans several scientific and industrial domains, primarily driven by its high reactivity.
Intermediate in Organic Synthesis
In organic and medicinal chemistry, cyclic sulfates like this compound are valued as potent electrophiles and alkylating agents.[2][4] They are considered highly reactive synthetic equivalents of epoxides.[2] Their ring-opening reactions with various nucleophiles provide a stereospecific pathway to introduce new functionalities into molecules. This is particularly crucial in the synthesis of complex pharmaceuticals and natural products where precise control of stereochemistry is required.[2] For instance, they can be used to modify nucleoside structures, a key process in the development of antiviral and anticancer drugs.[1]
Electrolyte Additive in Batteries
A significant area of research focuses on the use of this compound as an electrolyte additive in lithium-ion, sodium-ion, and potassium-ion batteries.[1][11] When added in small quantities to the electrolyte, it preferentially decomposes on the electrode surfaces to form a stable and ionically conductive solid electrolyte interphase (SEI).[1][2] This protective SEI layer is critical for:
-
Enhancing cycling stability and overall battery lifetime.[1][8]
-
Improving Coulombic efficiency.[1]
-
Increasing capacity retention.[1]
Its ability to form a thin, sulfate-enriched SEI has shown superior performance compared to other additives like 1,3-propane sultone.[1]
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the common two-step synthesis of this compound.
References
- 1. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
- 2. This compound (Ethylene Sulfate) [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Navigating the Solubility of 1,3,2-Dioxathiolane 2,2-dioxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (CAS No. 1072-53-3) is a cyclic sulfate (B86663) ester characterized by a highly strained five-membered ring structure. This structural feature imparts a high degree of reactivity, making it a potent electrophile for various chemical transformations. In the realm of drug development, understanding the solubility of such reactive intermediates is paramount for reaction optimization, purification, and formulation. Similarly, in materials science, particularly for battery technology, the solubility in polar aprotic solvents, such as organic carbonates, dictates the performance and stability of electrolytes.
This guide aims to bridge the gap in readily accessible, consolidated solubility data for this compound by presenting known qualitative and limited quantitative information and providing a detailed framework for its experimental determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1,3,2-dioxathiolane 2,2-dioxide is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄S | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 124.12 g/mol | [1][2][3][4][5][6][7][8] |
| Appearance | White to light yellow crystalline powder/solid | [1] |
| Melting Point | 95-99 °C | [1][2][3][5][7] |
| CAS Number | 1072-53-3 | [1][2][3][4][5][6][7][8] |
Solubility Profile
Comprehensive quantitative solubility data for this compound across a broad spectrum of organic solvents is sparse in the current literature. The available information is predominantly qualitative, with some specific quantitative data for water.
Qualitative Solubility
Multiple sources indicate that this compound is soluble in polar organic solvents.[1] This is consistent with its polar molecular structure. It is also described as being soluble in many of the polar organic solvents utilized in battery applications, which include organic carbonates.[5]
Table of Qualitative Solubility Data:
| Solvent | Solubility | Reference |
| Polar Solvents | Soluble | [1] |
| Chloroform | Soluble | [9] |
| Methanol | Soluble | [9] |
| Carbonate Solvents | Soluble | [5] |
Quantitative Solubility
The most specific quantitative solubility data found is for its solubility in water.
Table of Quantitative Solubility Data:
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 170 g/L | [10] |
The lack of extensive quantitative data underscores the necessity for researchers to perform their own solubility determinations as required for their specific solvent systems and experimental conditions.
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for determining the solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is a common and reliable approach.[11]
Principle
An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.[11]
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature. The mixture should be agitated for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, and preliminary studies may be needed to determine the optimal equilibration time.[11]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Workflow Diagram
The logical flow of the experimental protocol can be visualized as follows:
Safety Considerations
This compound is classified as an acute toxicant (oral), a skin corrosive, and a suspected carcinogen.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
While a comprehensive, tabulated dataset on the solubility of this compound in a wide range of organic solvents remains elusive in the public domain, this guide consolidates the existing qualitative knowledge and provides a clear, actionable protocol for its experimental determination. The compound's general solubility in polar organic solvents is a crucial starting point for researchers. By employing the detailed isothermal shake-flask method, scientists and drug development professionals can generate the precise, quantitative solubility data required to advance their research and development efforts in a safe and efficient manner. The provided workflow diagram serves as a clear visual aid for the experimental process.
References
- 1. usbio.net [usbio.net]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. Propylene Carbonate | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Content Not Available [sigmaaldrich.com]
- 9. Propylene carbonate - Wikipedia [en.wikipedia.org]
- 10. ETHYLENESULFATE | 1072-53-3 [chemicalbook.com]
- 11. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
Spectroscopic and Mechanistic Profile of Ethylene Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide | [1] |
| Synonyms | Ethylene (B1197577) sulfate (B86663), Glycol sulfate | [1] |
| CAS Number | 1072-53-3 | [1][2][3] |
| Molecular Formula | C₂H₄O₄S | [2][3] |
| Molecular Weight | 124.12 g/mol | [2][3] |
| Melting Point | 95-97 °C | [2] |
| Appearance | White to off-white solid | [4] |
Spectroscopic Data
A thorough search of publicly accessible scientific databases reveals a conspicuous absence of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethylene sulfate. Commercial and proprietary databases may contain this information. For the benefit of researchers, this section presents predicted spectroscopic data and data from the closely related compound, ethylene sulfite (B76179), for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of the ethylene sulfate molecule, a single proton signal (¹H NMR) and a single carbon signal (¹³C NMR) are expected.
Table 2.1: Predicted NMR Spectroscopic Data for Ethylene Sulfate
| Spectrum | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₂- | (Not available) | Singlet |
| ¹³C NMR | -CH₂- | (Not available) | Singlet |
Note: Specific predicted chemical shifts for ethylene sulfate are not available in the searched resources. The multiplicity is predicted based on the molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum of ethylene sulfate is expected to be dominated by strong absorptions corresponding to the S=O and C-O stretching vibrations.
Table 2.2: Characteristic IR Absorption Bands (Predicted)
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| SO₂ (sulfate) | Asymmetric stretch | ~1350 - 1400 | Strong |
| SO₂ (sulfate) | Symmetric stretch | ~1175 - 1200 | Strong |
| C-O | Stretch | ~1000 - 1050 | Strong |
| C-H | Stretch | ~2900 - 3000 | Medium |
Note: These are estimated ranges based on characteristic functional group absorptions.
Mass Spectrometry (MS)
The mass spectrum of ethylene sulfate would show the molecular ion peak and characteristic fragmentation patterns.
Table 2.3: Computed Mass Spectrometry Data for Ethylene Sulfate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 124.12 g/mol | [1][2] |
| Monoisotopic Mass | 123.98302978 Da |[1] |
Note: This data is computed and does not represent experimental fragmentation patterns.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of ethylene sulfate. These are intended as a guide and should be adapted and optimized based on available laboratory equipment and safety protocols.
Synthesis of Ethylene Sulfate
A common laboratory-scale synthesis involves a two-step, one-pot reaction from ethylene glycol.[5]
Protocol:
-
Esterification: To a cooled (0-10 °C) and stirred solution of ethylene glycol in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise. The reaction is exothermic and releases HCl gas, requiring appropriate ventilation and temperature control.
-
Oxidation: After the formation of the intermediate ethylene sulfite is complete (monitored by TLC or GC), a suitable oxidizing agent (e.g., ruthenium(III) chloride catalyst with sodium periodate, or hydrogen peroxide) is added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield ethylene sulfate as a white solid.
Caption: Synthesis of Ethylene Sulfate from Ethylene Glycol.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified ethylene sulfate in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of ethylene sulfate with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of ethylene sulfate in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chemical Reactivity and Mechanisms
Ethylene sulfate's reactivity is dominated by its function as an electrophile, readily undergoing ring-opening reactions with nucleophiles.
Nucleophilic Ring-Opening
This reaction is a cornerstone of its utility in organic synthesis, allowing for the stereospecific introduction of two functional groups.
Caption: General Mechanism of Nucleophilic Ring-Opening.
Role in Lithium-Ion Batteries
As an electrolyte additive, ethylene sulfate is preferentially reduced at the anode surface to form a stable Solid Electrolyte Interphase (SEI). This SEI layer is crucial for battery longevity and performance.
Caption: Role of Ethylene Sulfate in SEI Formation.
Conclusion
While a comprehensive, experimentally verified spectroscopic dataset for ethylene sulfate remains elusive in the public domain, this guide provides a foundational understanding of its chemical properties, reactivity, and analytical considerations. The provided general protocols offer a starting point for researchers to empirically determine the spectroscopic characteristics of this versatile compound. The visualizations of its synthesis and reaction mechanisms serve to illustrate its significant role in both synthetic chemistry and materials science. Further investigation into proprietary chemical databases or original research articles may yield the specific quantitative data required for advanced applications.
References
The Chemistry of 1,3,2-Dioxathiolane 2,2-dioxide: A Technical Guide to Ring-Opening Reactions for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,2-Dioxathiolane (B15491259) 2,2-dioxide, commonly known as ethylene (B1197577) sulfate (B86663) or a cyclic sulfate, is a highly versatile and reactive electrophilic intermediate in organic synthesis. Its strained five-membered ring structure, combined with the potent electron-withdrawing nature of the sulfonyl group, renders it susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions.[1][2] This reactivity profile has established cyclic sulfates as powerful tools for the synthesis of complex molecules, particularly in the realm of pharmaceutical and natural product development. Often considered more reactive analogues of epoxides, they provide a reliable method for the introduction of diverse functionalities into a molecular scaffold.[1][2] This technical guide provides an in-depth exploration of the ring-opening reactions of 1,3,2-dioxathiolane 2,2-dioxide and its derivatives, with a focus on their application in the synthesis of chiral building blocks and antiviral agents.
Synthesis of this compound
The most common and established method for the synthesis of this compound involves a two-step process starting from the corresponding 1,2-diol.[2] In the first step, the diol is treated with thionyl chloride (SOCl₂) to form the intermediate cyclic sulfite (B76179), 1,3,2-dioxathiolane 2-oxide. Subsequent oxidation of the cyclic sulfite, typically with a ruthenium(III) chloride catalyst and an oxidant like sodium periodate (B1199274), yields the desired cyclic sulfate.[3] Recent advancements have explored the use of continuous flow microreactor technology to improve the efficiency and safety of this synthesis, achieving yields of up to 92.22%.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylene glycol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 1,3,2-Dioxathiolane 2-oxide (Ethylene Sulfite)
-
A solution of ethylene glycol (1.0 eq) in carbon tetrachloride is cooled to 0 °C in an ice bath.
-
Thionyl chloride (1.1 eq) is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure to yield the crude cyclic sulfite, which can be used in the next step without further purification.
Step 2: Oxidation to this compound (Ethylene Sulfate)
-
The crude cyclic sulfite is dissolved in a mixture of carbon tetrachloride and acetonitrile.
-
A catalytic amount of RuCl₃·xH₂O is added to the solution.
-
An aqueous solution of NaIO₄ (1.5 eq) is added dropwise, and the mixture is stirred vigorously at room temperature for 2 hours.
-
The reaction mixture is partitioned between water and diethyl ether.
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or chromatography to afford pure this compound.
Ring-Opening Reactions: Mechanisms and Regioselectivity
The core utility of this compound lies in its ring-opening reactions with a wide array of nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to cleavage of the C-O bond and inversion of stereochemistry at the site of attack. The initial product is a sulfate ester, which can be subsequently hydrolyzed under acidic conditions to yield the corresponding diol derivative.
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions, particularly with substituted cyclic sulfates. The outcome of the reaction, in terms of which carbon is attacked, is influenced by a combination of steric and electronic factors of the substrate, the nature of the nucleophile, and the solvent.[5][6] For gem-disubstituted cyclic sulfates, the regioselectivity can be reversed depending on the substituent, allowing for the selective formation of one regioisomer over the other with selectivities often greater than 4:1.[5][6] Theoretical calculations have shown that while the intrinsic preference is for the nucleophile to attack the less-substituted carbon, solvent effects can play a significant role in altering this preference.[5]
Quantitative Data on Ring-Opening Reactions
The following tables summarize quantitative data for the ring-opening of various cyclic sulfates with different nucleophiles, highlighting the yields and regioselectivity of these reactions.
Table 1: Ring-Opening of gem-Disubstituted Cyclic Sulfates with Sodium Azide (B81097) [5]
| Substrate (R group) | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Regioisomeric Ratio (Attack at Cα : Attack at Cβ) |
| CH₂OBn | DMF | 50 | 24 | 85 | 1 : 5.5 |
| CO₂Me | DMF/H₂O (4:1) | 25 | 2 | 95 | >20 : 1 |
| CON(Me)OMe | DMF/H₂O (4:1) | 25 | 2 | 91 | 1 : 6 |
Data adapted from Avenoza, A. et al., J. Org. Chem. 2003, 68 (11), 4506–4513.
Table 2: Ring-Opening of Bromo Cyclic Sulfates with Sodium Azide
| Entry | Cyclic Sulfate Substrate | Product(s) | Yield (%) |
| 1 | 5-membered ring | Ring-opened monosulfate | 85 |
| 2 | 6-membered ring | Ring-opened monosulfate | 75 |
| 3 | 6-membered ring, substituted | Ring-opened monosulfate | 80 |
| 4 | 6-membered ring, isomeric | Ring-opened monosulfate | 82 |
| 5 | 7-membered ring | Ring-opened monosulfate | 65 |
Experimental Protocols for Ring-Opening Reactions
Protocol 1: Ring-Opening with an Azide Nucleophile
Materials:
-
Substituted this compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the cyclic sulfate (1.0 eq) in DMF, sodium azide (1.5 eq) is added.
-
The reaction mixture is stirred at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).
-
Upon completion, the reaction is cooled to room temperature and water is added.
-
The intermediate sulfate ester is hydrolyzed by the addition of a catalytic amount of sulfuric acid and stirring for 12 hours at room temperature.
-
The mixture is neutralized with a saturated solution of NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford the desired azido (B1232118) alcohol.
Protocol 2: Ring-Opening with an Oxygen Nucleophile (Carbohydrate)
Materials:
-
Chiral cyclic sulfamidate (a related cyclic sulfate analogue)
-
Protected carbohydrate C1-O-nucleophile (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a nitrogen atmosphere, sodium hydride (1.2 eq) is added to a solution of the protected carbohydrate (1.0 eq) in dry DMF.
-
The mixture is stirred at room temperature for 5 minutes.
-
This solution is then added via cannula to a solution of the cyclic sulfamidate (1.0 eq) in dry DMF.
-
The reaction mixture is stirred at room temperature for 20 minutes.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography to yield the protected glycosyl amino acid.[7]
Applications in Drug Development
The stereospecificity and reliability of cyclic sulfate ring-opening reactions make them invaluable in the synthesis of chiral building blocks for drug development.
Synthesis of Chiral β-Amino Alcohols
β-amino alcohols are crucial structural motifs in a variety of pharmaceuticals, including β-blockers. The ring-opening of chiral cyclic sulfates with amine nucleophiles provides a direct and stereocontrolled route to these compounds. The reaction of a cyclic sulfate with a primary amine yields a β-aminosulfate intermediate, which can then be treated with a base to furnish a chiral aziridine (B145994) or hydrolyzed to the β-amino alcohol.[5]
Synthesis of Antiviral Agents
Cyclic sulfates and their precursors, cyclic sulfites, have been employed as key intermediates in the synthesis of antiviral drugs. For instance, a novel asymmetric synthesis of Oseltamivir (Tamiflu®) utilizes the regio- and stereospecific nucleophilic substitution of a cyclic sulfite intermediate with sodium azide as a key step.[1] This highlights the power of this methodology in constructing the complex stereochemical architecture of potent antiviral agents. While not a direct component of the final drug, the cyclic sulfate enables the efficient and controlled introduction of essential functional groups.
Visualizations
Synthesis of this compound
Caption: General two-step synthesis of a cyclic sulfate from a 1,2-diol.
Nucleophilic Ring-Opening Workflow
Caption: Workflow of nucleophilic ring-opening of a cyclic sulfate.
Regioselectivity in Ring-Opening of a Substituted Cyclic Sulfate
Caption: Factors influencing the regioselectivity of nucleophilic attack.
Conclusion
The ring-opening reactions of this compound and its derivatives represent a cornerstone of modern synthetic organic chemistry. Their high reactivity, coupled with the stereospecificity of the SN2 ring-opening, provides a powerful and predictable method for the introduction of a wide range of functional groups. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and factors controlling the regioselectivity of these reactions is paramount. The ability to harness the chemistry of cyclic sulfates enables the efficient construction of complex chiral molecules, paving the way for the discovery and development of novel therapeutics.
References
- 1. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound (Ethylene Sulfate) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 5. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: The Hydrolysis of Ethylene Sulfate to Ethylene Glycol and Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of ethylene (B1197577) sulfate (B86663) (1,3,2-dioxathiolane 2,2-dioxide), a cyclic sulfate ester, into its constituent products: ethylene glycol and sulfuric acid. This reaction is of interest due to its fundamental role in the study of cyclic ester reactivity and its potential applications in organic synthesis. This document details the reaction mechanism, kinetics, and experimental protocols for studying this transformation.
Introduction
Ethylene sulfate is a highly strained cyclic ester of sulfuric acid. Its hydrolysis is a classic ring-opening reaction that proceeds readily in aqueous solutions. The significant ring strain and the electron-withdrawing nature of the sulfonyl group contribute to the facile cleavage of the ester bonds.[1] The overall reaction is an exothermic process that yields ethylene glycol and sulfuric acid, as depicted in the following reaction scheme:
Figure 1: Overall Hydrolysis Reaction
A simplified representation of the hydrolysis of ethylene sulfate.
This guide will delve into the mechanistic details of this reaction, provide available quantitative data on its kinetics, and outline experimental procedures for its study in a laboratory setting.
Reaction Mechanism and Kinetics
The hydrolysis of ethylene sulfate can proceed under neutral, acidic, or alkaline conditions, with the rate of reaction being significantly influenced by the pH of the medium.
Mechanism of Hydrolysis
The hydrolysis of cyclic sulfate esters like ethylene sulfate has been a subject of mechanistic investigation. Isotopic labeling studies are a powerful tool for elucidating the precise bond cleavage pathways in such reactions.[2] For ethylene sulfate, the hydrolysis is understood to predominantly proceed through a carbon-oxygen (C-O) bond cleavage rather than a sulfur-oxygen (S-O) bond scission. This is attributed to the high ring strain which favors a nucleophilic attack on the carbon atom.
The reaction is believed to follow a two-step mechanism, particularly under neutral or alkaline conditions, where a hydroxide (B78521) ion or a water molecule acts as the nucleophile.
Figure 2: Proposed Two-Step Hydrolysis Mechanism
The proposed two-step hydrolysis mechanism of ethylene sulfate.
Reaction Kinetics
The rate of hydrolysis of ethylene sulfate is significantly faster than that of its acyclic analogue, dimethyl sulfate, highlighting the role of ring strain in accelerating the reaction. The hydrolysis follows pseudo-first-order kinetics under conditions where the concentration of water is in large excess and remains effectively constant.
Table 1: Relative Rates of Hydrolysis of Sulfate Esters at 30°C
| Compound | Relative Rate (Neutral Hydrolysis) | Relative Rate (Alkaline Hydrolysis, kOH-) |
| Ethylene Sulfate | 12 | 1000 |
| Trimethylene Sulfate | 1 | 1 |
| Dimethyl Sulfate | 6 | 5.5 |
Data sourced from a comparative study on cyclic ester hydrolysis.
The significant increase in the rate of alkaline hydrolysis for ethylene sulfate suggests a strong sensitivity to the concentration of the hydroxide ion, which is a more potent nucleophile than water.
The activation energy for the hydrolysis of polyesters can be determined by studying the reaction at different temperatures. For instance, the thermal profile of poly(lactic acid) hydrolysis by a protease showed an exponential increase from 4 to 30 °C with a calculated activation energy of 110 kJ·mol⁻¹.[3] While the specific activation energy for the non-enzymatic hydrolysis of ethylene sulfate is not widely reported, it can be experimentally determined using similar principles.
Experimental Protocols
This section outlines detailed methodologies for the preparation of ethylene sulfate and the subsequent study of its hydrolysis.
Synthesis of Ethylene Sulfate
A common laboratory-scale synthesis of ethylene sulfate involves a two-step process starting from ethylene glycol and thionyl chloride to form the intermediate ethylene sulfite (B76179), which is then oxidized.
Experimental Workflow for Ethylene Sulfate Synthesis
Workflow for the synthesis of ethylene sulfate.
Detailed Protocol:
-
Esterification: In a reaction vessel equipped with a stirrer and a dropping funnel, place ethylene glycol. Cool the vessel in an ice bath. Slowly add thionyl chloride dropwise while maintaining the temperature between 0-50°C.
-
After the addition is complete, stir the mixture at a temperature below 30°C for 1-3 hours to ensure the formation of the ethylene sulfite intermediate.
-
pH Adjustment: Cool the reaction mixture to -10 to 10°C and slowly add an aqueous solution of sodium bicarbonate to adjust the pH of the system to 7-8.
-
Oxidation: Add a catalytic amount of ruthenium trichloride. Then, add a 13% aqueous solution of sodium hypochlorite (B82951) dropwise over 1-3 hours, maintaining the temperature between 0-10°C. After the addition, continue stirring for 1-2 hours at the same temperature.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC) until the ethylene sulfite intermediate is no longer detected. Quench the reaction by adding a 5-10% aqueous solution of sodium hydrogen sulfite. Filter the resulting solid at 0-5°C to obtain the crude ethylene sulfate.
-
Recrystallize the crude product from a suitable solvent such as toluene or ethyl acetate (B1210297) to obtain pure ethylene sulfate.[4]
Kinetic Study of Ethylene Sulfate Hydrolysis using pH-Stat Titration
The hydrolysis of ethylene sulfate produces sulfuric acid, leading to a decrease in the pH of the solution. A pH-stat titrator can be used to monitor the reaction rate by continuously adding a standard base solution to maintain a constant pH. The rate of addition of the base is directly proportional to the rate of the hydrolysis reaction.[5][6]
Experimental Protocol:
-
Apparatus Setup: Assemble a pH-stat titration system consisting of a reaction vessel, a pH electrode, a burette for titrant delivery, and a temperature control unit.
-
Reaction Mixture Preparation: Prepare a solution of ethylene sulfate of a known concentration in deionized water. Place the solution in the reaction vessel and allow it to equilibrate to the desired temperature.
-
Titration: Set the pH-stat to the desired pH value (e.g., for neutral hydrolysis, pH 7). Start the titration. The instrument will automatically add a standard solution of sodium hydroxide (e.g., 0.01 M) to maintain the set pH.
-
Data Acquisition: Record the volume of NaOH added as a function of time.
-
Data Analysis: The rate of hydrolysis can be calculated from the rate of consumption of the NaOH titrant. The pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the remaining ethylene sulfate concentration versus time.
Quantitative Analysis of Ethylene Glycol
The primary product of the hydrolysis, ethylene glycol, can be quantified using various analytical techniques. Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods.[7][8]
General GC-FID Protocol for Ethylene Glycol Quantification:
-
Sample Preparation: At various time points during the hydrolysis reaction, withdraw aliquots of the reaction mixture. To prepare the sample for GC analysis, derivatization may be necessary to improve volatility and chromatographic performance. A common method involves esterification.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3-propanediol) to each sample and to the calibration standards.[9]
-
Calibration: Prepare a series of calibration standards containing known concentrations of ethylene glycol and the internal standard in a matrix similar to the reaction mixture.
-
GC Analysis: Inject the prepared samples and standards onto a suitable GC column (e.g., a polar capillary column). Use a flame ionization detector (FID) for detection.
-
Quantification: Determine the concentration of ethylene glycol in the samples by comparing the peak area ratio of ethylene glycol to the internal standard with the calibration curve.
Data Presentation
The quantitative data obtained from the kinetic studies and product analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 2: Example of Kinetic Data for Ethylene Sulfate Hydrolysis at 25°C
| pH | [Ethylene Sulfate]₀ (M) | kobs (s⁻¹) | Half-life (t₁/₂) (s) |
| 7.0 | 0.01 | Value | Value |
| 9.0 | 0.01 | Value | Value |
| 11.0 | 0.01 | Value | Value |
Values to be populated from experimental data.
Table 3: Example of Ethylene Glycol Yield from Ethylene Sulfate Hydrolysis
| Reaction Time (min) | [Ethylene Glycol] (M) | Yield (%) |
| 10 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
| 120 | Value | Value |
Values to be populated from experimental data.
Conclusion
The hydrolysis of ethylene sulfate to ethylene glycol and sulfuric acid is a facile reaction driven by the release of ring strain. The reaction kinetics are highly dependent on pH, with a significant rate enhancement observed under alkaline conditions. This technical guide has provided a detailed overview of the reaction mechanism, kinetic aspects, and comprehensive experimental protocols for the synthesis of ethylene sulfate and the investigation of its hydrolysis. The presented methodologies, including pH-stat titration for kinetic studies and chromatographic techniques for product quantification, offer a robust framework for researchers in chemistry and drug development to explore this fundamental reaction. Further research to determine absolute rate constants under a broader range of conditions and to further elucidate the reaction mechanism would be of significant value to the scientific community.
References
- 1. US2818444A - Hydrolysis of ethyl sulfate - Google Patents [patents.google.com]
- 2. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]
- 5. pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative analysis of ethylene glycol in human serum by liquid chromatography-tandem mass spectrometry with p-toluenesulfonyl isocyanate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,2-Dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,2-Dioxathiolane 2,2-dioxide, commonly known as ethylene (B1197577) sulfate (B86663), is a highly reactive cyclic sulfate ester with significant applications in organic synthesis and materials science. Its utility as a potent alkylating agent and as a critical electrolyte additive in lithium-ion batteries stems from its strained ring structure and the presence of a good leaving group. Understanding the thermal stability and decomposition pathways of this compound is paramount for its safe handling, optimization of reaction conditions in pharmaceutical manufacturing, and for elucidating its mechanism of action in various applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, including quantitative data from thermal analysis, detailed experimental protocols, and an exploration of its decomposition mechanisms and products.
Physicochemical and Thermal Properties
This compound is a white to yellowish crystalline solid at room temperature. A summary of its key physical and thermal properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄O₄S | [1] |
| Molecular Weight | 124.12 g/mol | [1] |
| Melting Point | 95-99 °C | [2] |
| Boiling Point | 231.1 °C | [2] |
| Flash Point | 93.5 °C | [3] |
| Storage Temperature | 2-8 °C |
Note: While a boiling point is reported, heating to this temperature is likely to cause significant decomposition.
Thermal Decomposition Analysis
The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the onset of decomposition, weight loss profiles, and the energetic nature of the decomposition process.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. While specific TGA data for the purely thermal decomposition of ethylene sulfate is not extensively published, related studies on similar compounds and its behavior in electrolyte solutions provide insights. The decomposition is expected to involve the loss of gaseous products such as sulfur dioxide (SO₂) and ethylene.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is crucial for identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition. The heating rate can influence the observed peak temperatures for decomposition. Slower heating rates generally provide better resolution of thermal events[4][5].
Decomposition Mechanism and Products
The thermal decomposition of this compound is a complex process that can proceed through various pathways depending on the conditions. The high ring strain and the presence of the electron-withdrawing sulfonyl group facilitate ring-opening reactions[6].
In the context of lithium-ion batteries, the reductive decomposition at the electrode surface is well-studied. Theoretical studies suggest a one or two-electron reduction mechanism, leading to the formation of an open-chain radical anion. The major decomposition products identified in this context, which contribute to the formation of the solid electrolyte interphase (SEI), include lithium sulfite (B76179) (Li₂SO₃) and various organosulfur compounds like (CH₂OSO₂Li)₂ and ROSO₂Li[7][8].
The purely thermal decomposition is expected to generate volatile products. Combustion of ethylene sulfate is known to produce toxic fumes of sulfur oxides (SOx)[9]. Pyrolysis-GC-MS studies would be instrumental in identifying the specific organic fragments produced during thermal breakdown.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reproducible and accurate data on the thermal stability of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A thermogravimetric analyzer (TGA) coupled with an evolved gas analysis system such as a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended for identifying decomposition products.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 400 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: Record the sample mass as a function of temperature. If using an evolved gas analysis system, simultaneously record the spectra of the evolved gases.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset of decomposition and the temperatures at which significant mass loss occurs. Analyze the evolved gas data to identify the decomposition products.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and the enthalpy of fusion, as well as to characterize the thermal events associated with the decomposition of this compound.
Apparatus: A differential scanning calorimeter (DSC).
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 120 °C) at a controlled heating rate (e.g., 10 °C/min) to observe the melting transition.
-
For decomposition studies, heat the sample from ambient temperature to a higher temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min). To study the effect of heating rate, experiments can be repeated at different rates (e.g., 5, 15, and 20 °C/min)[4][5].
-
-
-
Data Collection: Record the heat flow as a function of temperature.
-
Data Analysis: Determine the peak temperatures and enthalpies of any observed transitions (melting and decomposition). Note whether the decomposition is exothermic or endothermic.
Applications in Drug Development and Associated Thermal Hazards
This compound's reactivity as an alkylating agent makes it a useful intermediate in organic synthesis, including the preparation of pharmaceutical compounds[6][10].
Use in Synthesis of Nucleoside Analogs
Cyclic sulfates are valuable reagents for the modification of nucleosides, which are the building blocks of DNA and RNA. These modifications are crucial for the development of antiviral and anticancer drugs[6]. The high reactivity of ethylene sulfate allows for the stereospecific introduction of functionalities onto the sugar moiety of nucleosides, leading to the synthesis of novel nucleoside analogs with potential therapeutic activity[3][11].
Alkylating Activity and Biological Implications
As an alkylating agent, this compound has the potential to react with nucleophilic sites in biological macromolecules, including DNA. This alkylation can lead to DNA damage, which can trigger various cellular signaling pathways. While specific pathways directly modulated by ethylene sulfate are not well-documented, the general mechanisms of alkylating agents are known to involve:
-
DNA Damage Response: Alkylation of DNA bases can activate DNA damage response pathways, leading to cell cycle arrest and attempts at DNA repair.
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, cells may undergo programmed cell death (apoptosis), often involving the p53 signaling pathway.
-
Inhibition of DNA Polymerase: Some sources suggest that ethylene sulfate can inhibit the activity of DNA polymerase, which would interfere with DNA replication[12].
Thermal Hazards in Pharmaceutical Manufacturing
The use of highly reactive and potentially carcinogenic compounds like this compound in pharmaceutical manufacturing requires strict safety protocols[9][10]. The exothermic nature of its reactions, particularly ring-opening by nucleophiles, necessitates careful temperature control to prevent thermal runaway. Its sensitivity to moisture, leading to hydrolysis and the formation of sulfuric acid, is also a significant handling concern[6]. Heating ethylene sulfate to decomposition can release toxic sulfur oxides[9]. Therefore, all synthetic procedures involving this compound should be conducted in well-ventilated areas, with appropriate personal protective equipment, and with robust temperature monitoring and control systems.
Conclusion
This compound is a compound with significant thermal reactivity that underpins its utility in various scientific and industrial fields. While its decomposition is harnessed for beneficial outcomes in applications like lithium-ion batteries, it also presents potential hazards that must be carefully managed, especially in the context of pharmaceutical synthesis. This guide has summarized the available data on its thermal stability and decomposition, provided detailed experimental protocols for its characterization, and explored the implications of its reactivity in drug development. Further research, particularly TGA-MS and pyrolysis-GC-MS studies on the pure compound, would provide a more complete picture of its thermal decomposition products and kinetics, enhancing its safe and effective use.
References
- 1. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
- 6. This compound (Ethylene Sulfate) [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical study of the reductive decomposition of ethylene sulfite: a film-forming electrolyte additive in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. usbio.net [usbio.net]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
A Technical Guide to 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1,3,2-Dioxathiolane 2,2-dioxide, a highly reactive cyclic sulfate (B86663) ester. It serves as a versatile intermediate in organic synthesis and a functional component in electrochemical applications. This document covers its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to scientific research and development.
Nomenclature and Synonyms
This compound is known by a variety of names in scientific literature and chemical catalogs. Its systematic IUPAC name is 1,3,2λ⁶-dioxathiolane-2,2-dione.[1][2] The compound's structure integrates a sulfone group into a 1,3-dioxolane (B20135) ring, resulting in significant ring strain and high electrophilic reactivity.[1][3]
Common synonyms and identifiers include:
-
Ethylene (B1197577) sulfate[1]
-
Glycol sulfate[7]
-
Sulfuric acid, cyclic ethylene ester[7]
-
BRN 1237731[7]
Physicochemical and Safety Data
The properties of this compound are summarized below. It is a potent alkylating agent and is suspected of causing cancer.[4][8][9] It is also classified as causing severe skin burns, eye damage, and potential allergic skin reactions.[7]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1072-53-3 | [1][3][4][7] |
| Molecular Formula | C₂H₄O₄S | [1][2][4] |
| Molecular Weight | 124.12 g/mol | [1][3][4] |
| Canonical SMILES | C1COS(=O)(=O)O1 | [1] |
| InChI | InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | [1] |
| InChI Key | ZPFAVCIQZKRBGF-UHFFFAOYSA-N |[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to light yellow crystalline powder/solid | [1][4][8][10] |
| Melting Point | 95-99 °C | [1][4][8][11] |
| Boiling Point | 231.1 ± 7.0 °C (at 760 Torr) | [6][11][12] |
| Density | ~1.604 g/cm³ | [6][11][12] |
| Purity | Typically >98% (by GC) | [1][9][13] |
| Solubility | Soluble in polar solvents and hot toluene; moisture-sensitive |[1][10] |
Table 3: GHS Hazard Information
| Hazard Code | Description | Source(s) |
|---|---|---|
| H302 | Harmful if swallowed | [7][9] |
| H314 | Causes severe skin burns and eye damage | [7] |
| H317 | May cause an allergic skin reaction | [7][9] |
| H351 | Suspected of causing cancer |[7][9] |
Experimental Protocol: Two-Step Synthesis
A widely employed method for preparing this compound involves a two-step process starting from a 1,2-diol (ethylene glycol).[8][14] This procedure first forms a cyclic sulfite (B76179) intermediate, which is subsequently oxidized to the final cyclic sulfate product.[8]
Step 1: Synthesis of the Cyclic Sulfite Intermediate (Glycol Sulfite)
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, control the temperature of ethylene glycol between 0 °C and 50 °C.[14]
-
Slowly add thionyl chloride dropwise to the ethylene glycol to initiate an esterification reaction.[8][14]
-
After the addition is complete, maintain the temperature below 30 °C and stir the mixture for 1-3 hours to ensure the reaction goes to completion.[14] The product of this step is the intermediate, glycol sulfite.
Step 2: Oxidation to Ethylene Sulfate
-
Cool the reaction mixture containing the glycol sulfite to a temperature range of 0-10 °C.[14]
-
Prepare a separate oxidation system. A common method involves using a ruthenium trichloride (B1173362) catalyst with a chlorine bleach solution (sodium hypochlorite) as the oxidant.[14]
-
Slowly add the oxidant to the glycol sulfite solution while maintaining the temperature between 0-10 °C.[14] The oxidation converts the cyclic sulfite to the cyclic sulfate.[8]
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the intermediate is no longer detected.[14]
-
Upon completion, the crude ethylene sulfate product can be isolated by filtration and purified by recrystallization.[14]
Key Applications
4.1 Electrolyte Additive for Lithium-Ion Batteries this compound is extensively researched as a film-forming electrolyte additive in lithium-ion batteries.[1][3] When added to the electrolyte, it preferentially decomposes on the electrode surface to form a stable and ionically conductive solid electrolyte interphase (SEI).[1][3] This SEI layer is crucial for improving battery performance by enhancing cycling stability, inhibiting the decline of initial battery capacity, and increasing overall lifetime.[1][6]
4.2 Reagent in Organic Synthesis Due to its high reactivity, ethylene sulfate is a valuable electrophile and alkylating agent in organic synthesis.[3][4][8] The strained ring structure facilitates nucleophilic attack, leading to ring-opening reactions.[3] This property is harnessed for the stereospecific introduction of functional groups into complex molecules, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3][15]
Visualization of Synthesis Pathway
The logical workflow for the common two-step synthesis of ethylene sulfate is depicted below.
Caption: Two-step synthesis of Ethylene Sulfate from Ethylene Glycol.
References
- 1. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. This compound (Ethylene Sulfate) [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. Ethylene sulfate | 1072-53-3 | FE29776 | Biosynth [biosynth.com]
- 6. Ethylenesulfate DTD CAS 1072-53-3 for Additive for lithium-ion battery electrolyte from China manufacturer - Xinggao Chemical [xgchemicals.com]
- 7. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYLENESULFATE | 1072-53-3 [chemicalbook.com]
- 9. This compound | 1072-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chembk.com [chembk.com]
- 12. chemwhat.com [chemwhat.com]
- 13. This compound | 1072-53-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
Health and Safety for Handling Ethylene Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal risk assessment or consultation with a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) for ethylene (B1197577) sulfate (B86663) and follow all applicable institutional and regulatory guidelines.
Executive Summary
Ethylene sulfate (CAS No. 1072-53-3), also known as 1,3,2-dioxathiolane (B15491259) 2,2-dioxide, is a highly reactive cyclic sulfate ester. It is recognized as a potent alkylating agent and is classified as a suspected human carcinogen.[1][2][3] Its reactivity also presents significant handling challenges, including sensitivity to moisture, leading to corrosive byproducts. This guide provides an in-depth overview of the health and safety information pertinent to the handling of ethylene sulfate in a research and development setting. It consolidates available toxicity data, outlines emergency procedures, and details best practices for safe handling, storage, and disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of ethylene sulfate is presented in Table 1. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄S | [1][3][4] |
| Molecular Weight | 124.12 g/mol | [3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 95-97 °C | [2] |
| Boiling Point | 231.1 ± 7.0 °C at 760 Torr | [2] |
| Density | 1.604 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2] |
| Flash Point | 93.5 ± 18.2 °C | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| Vapor Pressure | 0.91-1.7 Pa at 20-25 °C | [2] |
Toxicological Information
Ethylene sulfate is a hazardous substance with significant toxicological concerns. Its primary mechanism of toxicity is through alkylation of biological macromolecules, including DNA.[2][3]
Acute Toxicity
Quantitative data on the acute toxicity of ethylene sulfate is limited. The available data is summarized in Table 2.
| Route | Species | Value | Classification | Reference |
| Oral | Rat | LD50: >300 <=2000 mg/kg | Harmful if swallowed (Category 4) | [1] |
| Dermal | Data not available | - | - | |
| Inhalation | Data not available | - | - |
No specific dermal or inhalation LD50/LC50 values were found in the reviewed literature. Given its corrosive nature and classification as a potent alkylating agent, significant toxicity is expected via these routes.
Skin and Eye Irritation/Corrosion
Ethylene sulfate is classified as causing severe skin burns and eye damage (Category 1B).[1][5] Contact can lead to immediate and irreversible tissue damage.
Sensitization
Ethylene sulfate is a skin sensitizer (B1316253) (Category 1B), meaning it can cause an allergic skin reaction upon repeated contact.[1][5]
Carcinogenicity, Mutagenicity, and Genotoxicity
Ethylene sulfate is suspected of causing cancer (Carcinogenicity Category 2).[1][5] Its structural similarity to known carcinogens like dimethyl sulfate supports this classification.[2][3] As a potent alkylating agent, it can directly interact with and modify DNA, leading to mutations and potentially initiating carcinogenesis. While specific mutagenicity studies on ethylene sulfate were not found, alkylating agents as a class are known to be mutagenic.
Mechanism of Action: Alkylating Agent
Alkylating agents exert their toxic effects by transferring an alkyl group to nucleophilic sites on biological macromolecules. In the context of carcinogenicity, the primary target is DNA. The electrophilic nature of ethylene sulfate allows it to react with the nitrogen and oxygen atoms of DNA bases, leading to the formation of DNA adducts. These adducts can disrupt normal DNA replication and transcription, leading to mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.
Caption: General signaling pathway of ethylene sulfate-induced carcinogenesis.
Hazards Identification and Reactivity
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
(Data sourced from Apollo Scientific SDS)[1]
Reactivity and Stability
Ethylene sulfate is sensitive to moisture and hydrolyzes to form ethylene glycol and sulfuric acid.[6] This reaction can be vigorous and generates corrosive products. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Heating may cause expansion or decomposition, leading to violent rupture of containers.[1]
Decomposition Products
The primary decomposition products upon contact with water are ethylene glycol and sulfuric acid.[6] This mixture is corrosive and presents its own set of hazards. Ethylene glycol is toxic if ingested and can cause central nervous system depression, metabolic acidosis, and kidney damage.[7][8] Sulfuric acid is a strong corrosive that can cause severe burns upon contact.[9]
Caption: Decomposition of ethylene sulfate in the presence of water.
Safe Handling and Personal Protective Equipment (PPE)
Given the significant hazards of ethylene sulfate, stringent safety precautions are mandatory.
Engineering Controls
-
Fume Hood: All work with ethylene sulfate must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Designated Area: Establish a designated area for handling ethylene sulfate, clearly marked with warning signs indicating its carcinogenic and corrosive nature.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential. The following should be considered the minimum requirement:
| PPE | Specification |
| Gloves | Double gloving is recommended. Use chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's compatibility charts. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Lab Coat | A chemically resistant lab coat or apron worn over a standard lab coat. |
| Respiratory | A respirator may be required for certain operations, such as cleaning up large spills. Consult with your institution's safety officer. |
Handling Procedures
-
Avoid all personal contact, including inhalation and skin/eye contact.[1]
-
Do not eat, drink, or smoke in areas where ethylene sulfate is handled.[1]
-
Use dry, clean-up procedures for any spills and avoid generating dust.[1]
-
Keep containers securely sealed when not in use.[1]
-
Wash hands thoroughly after handling.[1]
Caption: A logical workflow for the safe handling of ethylene sulfate.
Emergency Procedures
First Aid Measures
| Exposure | First Aid Procedure | Reference |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately flush body and clothes with large amounts of water, using a safety shower if available. Remove all contaminated clothing. Continue flushing with water. Seek immediate medical attention. | [1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention. Inhalation of vapors may cause lung edema, with a delayed onset of up to 24 hours. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Seek immediate medical attention. | [1] |
Spill and Leak Procedures
-
Minor Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Scoop the material into a suitable, labeled container for hazardous waste disposal. Do not use water.
-
Major Spills: Evacuate the laboratory immediately and alert emergency personnel.
Firefighting Measures
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. Water spray or fog should only be used for large fires.[1]
-
Hazards from Combustion: Combustion may produce carbon monoxide, carbon dioxide, and other corrosive fumes.[1] Firefighters should wear self-contained breathing apparatus.
Storage and Disposal
Storage
-
Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[1]
-
Store away from incompatible materials, particularly water and strong oxidizing agents.[1]
-
The storage area should be clearly marked with appropriate hazard warnings.
Disposal
-
Dispose of ethylene sulfate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in general waste.
Experimental Protocols for Safety Assessment
The following sections describe the principles of standard OECD test guidelines that are relevant for assessing the hazards of a chemical like ethylene sulfate. These are provided for informational purposes; specific testing should be conducted by qualified professionals in accordance with the full, current guidelines.
Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Objective: To determine the acute toxic effects of a substance applied to the skin.
-
Methodology: A single dose of the test substance is applied to the shaved skin of experimental animals (typically rats or rabbits) for 24 hours.[4][10] The application site is covered with a porous gauze and a semi-occlusive dressing. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[1] The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.
-
Ethylene Sulfate Considerations: Given its corrosive nature, a limit test at 2000 mg/kg body weight would likely be performed first. If corrosive effects are observed, further testing at lower doses may be necessary.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
-
Objective: To determine the toxicity of a substance upon inhalation.
-
Methodology: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).[11][12][13] Multiple concentration groups are typically used. Animals are observed for mortality and signs of toxicity for up to 14 days.[11][12] The LC50 (the concentration estimated to be lethal to 50% of the animals) is calculated.
-
Ethylene Sulfate Considerations: As ethylene sulfate is a solid with a low vapor pressure, testing would likely involve generating an aerosol of the substance.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 431)
-
Objective: To identify corrosive chemicals without the use of live animals.
-
Methodology: A three-dimensional reconstructed human epidermis (RhE) model is used. The test chemical is applied topically to the tissue surface for specific exposure times (e.g., 3 minutes and 1 hour).[14][15][16] The viability of the tissue is then determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity. A reduction in cell viability below a certain threshold indicates a corrosive potential.[15]
-
Ethylene Sulfate Considerations: This in vitro method is highly relevant for confirming the corrosive nature of ethylene sulfate.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)
-
Objective: To identify skin irritants without the use of live animals.
-
Methodology: Similar to the skin corrosion test, this method uses an RhE model. The test chemical is applied for a set exposure time, followed by a post-exposure incubation period.[17][18][19] Cell viability is measured, and a reduction below a defined threshold (but less severe than for corrosion) indicates irritation potential.[18]
-
Ethylene Sulfate Considerations: As ethylene sulfate is classified as corrosive, it would also be identified as an irritant in this assay.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
-
Objective: To assess the mutagenic potential of a chemical.
-
Methodology: Strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have a mutation preventing them from synthesizing an essential amino acid (e.g., histidine) are used.[7][20][21] The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 mix).[7][20] If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted as an indicator of mutagenicity.[22]
-
Ethylene Sulfate Considerations: As a direct-acting alkylating agent, ethylene sulfate would be expected to show mutagenic activity in this assay, likely without the need for metabolic activation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. oecd.org [oecd.org]
- 3. schc.org [schc.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. US2818444A - Hydrolysis of ethyl sulfate - Google Patents [patents.google.com]
- 7. laboratuar.com [laboratuar.com]
- 8. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 13. oecd.org [oecd.org]
- 14. iivs.org [iivs.org]
- 15. senzagen.com [senzagen.com]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. senzagen.com [senzagen.com]
- 19. oecd.org [oecd.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 22. biosafe.fi [biosafe.fi]
Methodological & Application
Application Notes and Protocols: 1,3,2-Dioxathiolane 2,2-dioxide as an Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as ethylene (B1197577) sulfate (B86663), as a functional electrolyte additive for enhancing the performance of next-generation energy storage systems. Detailed experimental protocols and performance data are included to facilitate its application in battery research and development.
Introduction
This compound is a cyclic sulfate ester that has emerged as a highly effective electrolyte additive in lithium-ion, sodium-ion, and potassium-ion batteries.[1][2][3] Its primary function is to decompose preferentially on the electrode surfaces during the initial formation cycles, creating a stable and ionically conductive passivation layer known as the solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI).[2][4] This engineered interface suppresses electrolyte decomposition, minimizes capacity fade, and improves the overall cycling stability and safety of electrochemical cells.[5][6]
Mechanism of Action
The efficacy of DTD as an electrolyte additive stems from its unique electrochemical properties. It possesses a higher reduction potential compared to common cyclic carbonate solvents like ethylene carbonate (EC) and propylene (B89431) carbonate (PC).[2][6] This allows DTD to be preferentially reduced on the anode surface during the first charging cycle. The reductive decomposition of DTD leads to the formation of a robust and uniform SEI layer rich in lithium sulfate (Li₂SO₄) and other sulfur-containing species. This SEI layer is more effective at preventing the co-intercalation of solvent molecules into graphite (B72142) anodes, a common cause of exfoliation and capacity loss, particularly in PC-based electrolytes.[1][7]
On the cathode side, especially at high operating voltages, DTD can be oxidized to form a stable CEI.[2][4] This protective layer mitigates the oxidative decomposition of the electrolyte and the dissolution of transition metal ions from the cathode material, thereby enhancing the high-voltage cycling performance.[4]
Caption: Mechanism of DTD-induced SEI formation on the anode.
Performance Enhancements
The addition of DTD to standard electrolytes has been shown to significantly improve various performance metrics of rechargeable batteries.
Quantitative Performance Data
The following table summarizes the key performance improvements observed with the use of DTD as an electrolyte additive in various battery chemistries.
| Battery System | Electrolyte Composition | DTD Conc. | Key Performance Improvement | Reference |
| Li/NCM532 | 1.0 M LiPF₆ in EC/EMC (3/7, v/v) | 1 wt% | Discharge capacity retention of over 91.6% after 100 cycles at 4.5 V. | [2][4] |
| Li | Cu | Carbonate Electrolyte | 5.0 wt% | |
| K | K Symmetric | 0.8 M KPF₆ in EC:DEC | 1 wt% | |
| K | K₂Mn[Fe(CN)₆] | 0.8 M KPF₆ in EC:DEC | 1 wt% | |
| Graphite/NCM | 1 M LiBF₄ in PC:DTD (9:1, by wt.) | 10 wt% | Enabled stable cycling of graphite in PC-based electrolyte. | [7] |
| Na-ion | DME-based | - | Enhances initial coulombic efficiency through stable SEI formation. | [2] |
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of electrolytes containing DTD.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and a DTD-containing electrolyte.
Materials:
-
Battery-grade solvents (e.g., ethylene carbonate, ethyl methyl carbonate)
-
Lithium salt (e.g., LiPF₆, LiBF₄)
-
This compound (DTD)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Inside the glovebox, prepare the baseline electrolyte by dissolving the appropriate amount of lithium salt in the solvent mixture to achieve the desired concentration (e.g., 1.0 M LiPF₆ in EC:EMC 3:7 by volume).
-
Stir the solution overnight to ensure complete dissolution of the salt.
-
To prepare the DTD-containing electrolyte, add the desired weight percentage of DTD to the baseline electrolyte (e.g., for a 1 wt% DTD electrolyte, add 0.1 g of DTD to 9.9 g of the baseline electrolyte).
-
Stir the final solution for several hours to ensure homogeneity.
Coin Cell Assembly
Objective: To assemble coin cells for electrochemical testing.
Materials:
-
Cathode and anode discs (e.g., NMC532 and graphite)
-
Microporous separator (e.g., Celgard 2325)
-
Coin cell components (CR2032: cases, spacers, springs)
-
Electrolyte (baseline and DTD-containing)
-
Crimping machine
-
Glovebox
Procedure:
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 70 °C for separator) overnight.
-
Inside the glovebox, place the cathode in the center of the coin cell case.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add the spacer and spring.
-
Carefully place the cap on the cell assembly and crimp it using the crimping machine to ensure a hermetic seal.
-
Let the assembled cells rest for at least 12 hours before testing to ensure complete wetting of the electrodes.
Caption: General experimental workflow for evaluating DTD as an electrolyte additive.
Electrochemical Testing Protocols
Objective: To evaluate the electrochemical performance of the assembled cells.
Apparatus:
-
Multi-channel battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
a) Formation Cycling:
-
Rate: C/20 for the first two cycles (where C is the theoretical capacity of the cell).
-
Voltage Window: Define a suitable voltage range based on the electrode chemistry (e.g., 3.0-4.5 V for Li/NCM532).[2]
-
Temperature: Conduct at a controlled temperature, typically 25 °C.
b) Galvanostatic Cycling (Cycle Life Test):
-
Rate: C/5 or 1C for charging and discharging.
-
Voltage Window: Same as formation cycling.
-
Number of Cycles: 100 or more to evaluate long-term stability.
-
Data to Collect: Charge/discharge capacity, coulombic efficiency, and energy efficiency for each cycle.
c) Rate Capability Test:
-
Procedure: Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate.
-
Data to Collect: Discharge capacity at each C-rate.
d) Electrochemical Impedance Spectroscopy (EIS):
-
State of Charge (SOC): Perform at a specific SOC (e.g., 100%) after formation and at different cycle intervals.
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: 5-10 mV.
-
Data to Analyze: Nyquist plots to determine changes in cell impedance, particularly the SEI and charge transfer resistances.
Post-mortem Analysis
To gain deeper insights into the mechanism of DTD, post-mortem analyses of the cycled cells are recommended.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI and CEI layers on the electrode surfaces. This can confirm the presence of sulfur-containing species from the decomposition of DTD.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the composition of the electrolyte after cycling and identify the decomposition products of both the solvent and the additive.[3][8]
Safety Considerations
-
This compound is sensitive to moisture and can hydrolyze to form sulfuric acid and ethylene glycol.[1] It should be handled in a dry environment, such as an argon-filled glovebox.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling the electrolyte and its components.
-
Follow standard laboratory safety procedures for handling flammable and corrosive chemicals.
By following these application notes and protocols, researchers can effectively evaluate and leverage the benefits of this compound as a promising electrolyte additive for advanced energy storage systems.
References
- 1. This compound (Ethylene Sulfate) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethylene Sulfate for Solid Electrolyte Interphase (SEI) Formation in Lithium-Ion Batteries
Audience: Researchers, scientists, and battery development professionals.
Introduction
Ethylene (B1197577) sulfate (B86663) (1,3,2-dioxathiolane-2,2-dioxide, DTD), a cyclic sulfate ester, is a highly effective electrolyte additive for forming a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries.[1] A well-formed SEI is crucial for battery performance, as it prevents further electrolyte decomposition, minimizes capacity loss, and ensures long-term cyclability.[2] DTD is known to be electrochemically reduced at a higher potential than conventional carbonate solvents like ethylene carbonate (EC), allowing for the formation of a robust passivation layer before the bulk electrolyte degrades.[3] This leads to several key advantages, including improved initial discharge capacity, enhanced cycle life, and reduced battery swelling at elevated temperatures.[4][5] These application notes provide detailed protocols for the evaluation of ethylene sulfate as an SEI-forming additive, along with a summary of its impact on battery performance.
Quantitative Data on Performance Enhancement
The addition of ethylene sulfate to the electrolyte has a demonstrable impact on the electrochemical performance of lithium-ion batteries. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Ethylene Sulfate (DTD) Concentration on Electrochemical Performance
| DTD Concentration (wt%) | Anode Material | Base Electrolyte | Initial Reversible Capacity (mAh/g) | Capacity Retention (%) | Coulombic Efficiency (%) | Test Conditions | Reference |
| 0 | MCMB | 1 M LiPF6 in EC/DMC/EMC (1:1:1) | 300 | Not Specified | Not Specified | Not Specified | [6] |
| 0.01 | MCMB | 1 M LiPF6 in EC/DMC/EMC (1:1:1) | 350 | Improved | Not Specified | Not Specified | [6] |
| 1 | Graphite (B72142) | 1.33 M LiPF6 in EC/EMC/DMC (25:5:70) | Not Specified | ~95% after 1700 cycles at 20°C (with 1% VC) | Not Specified | C/2 cycling | [7] |
| 2 | Graphite | 1.33 M LiPF6 in EC/EMC/DMC (25:5:70) | Not Specified | ~90% after 1700 cycles at 20°C (with 1% VC) | Not Specified | C/2 cycling | [7] |
| 1 | Graphite | 1.33 M LiPF6 in EC/EMC/DMC (25:5:70) | Not Specified | ~93% after 1700 cycles at 40°C (with 2% VC) | Not Specified | C/2 cycling | [7] |
Table 2: Comparative Performance of Ethylene Sulfate (DTD) with Other SEI-Forming Additives
| Additive (Concentration) | Anode Material | Base Electrolyte | Initial Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) | Impedance Change after Cycling | Reference |
| 2% DTD | Graphite | 1M LiPF6 in EC/DEC | Lower than VC | Not specified | Increased | [8] |
| 2% VC | Graphite | 1M LiPF6 in EC/DEC | Higher than DTD | >95% | Lower than DTD | [8] |
| 2% FEC | Graphite | 1M LiPF6 in EC/DEC | High | >95% | Lower than VC at high concentrations | [9] |
| 2% VC + 1% DTD | Graphite | 1M LiPF6 in EC/DEC | High | >95% | Significantly reduced | [8] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of ethylene sulfate as an electrolyte additive in lithium-ion batteries.
Safety Precautions
Ethylene sulfate is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Do not eat, drink, or smoke when handling.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of ethylene sulfate.
Materials:
-
Battery-grade ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC) or other desired solvents.
-
Lithium hexafluorophosphate (B91526) (LiPF6) or other lithium salt.
-
Ethylene sulfate (DTD), high purity.
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm.
-
Magnetic stirrer and stir bars.
-
Precision balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Prepare the base electrolyte by dissolving the lithium salt in the desired solvent mixture (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v). Stir until the salt is completely dissolved.
-
Calculate the required mass of ethylene sulfate for the desired weight percentage in the final electrolyte volume.
-
Carefully weigh the calculated amount of ethylene sulfate using a precision balance.
-
Slowly add the ethylene sulfate powder to the base electrolyte while stirring continuously.
-
Continue stirring until the ethylene sulfate is fully dissolved. This may take several hours.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for electrochemical testing.
Materials:
-
Anode (e.g., graphite-coated copper foil).
-
Cathode (e.g., LiFePO4-coated aluminum foil).
-
Polypropylene separator.
-
Lithium metal (for half-cell configuration).
-
2032 coin cell components (casings, spacers, springs).
-
Electrolyte with and without ethylene sulfate.
-
Crimping machine.
-
Tweezers.
-
Micropipette.
Procedure (within an argon-filled glovebox):
-
Place the negative electrode casing (anode can) on a clean surface.
-
Place the anode disc in the center of the casing.
-
Dispense a few drops of the prepared electrolyte onto the anode to wet it.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to the separator.
-
Place the cathode disc (or lithium metal for a half-cell) on top of the separator.
-
Add a final drop of electrolyte to the cathode.
-
Place a spacer on top of the cathode.
-
Place the spring on top of the spacer.
-
Carefully place the positive electrode casing (cathode cap) over the assembly.
-
Transfer the assembled cell to the crimper and apply pressure to seal the cell.
-
Remove the sealed coin cell and clean the exterior.
Electrochemical Characterization
Objective: To evaluate the cycling performance, capacity retention, and coulombic efficiency of the assembled cells.
Equipment:
-
Battery cycler (e.g., Maccor, BioLogic).
-
Temperature-controlled chamber.
Procedure:
-
Place the coin cells in the battery cycler.
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the electrode chemistry (e.g., 0.01-1.5 V for graphite half-cell). This allows for the initial formation of the SEI layer.
-
Rate Capability Test: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate their performance under different current loads. Perform several cycles at each rate.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 500, or more) to assess capacity retention and long-term stability.
-
Record the charge and discharge capacities for each cycle to calculate coulombic efficiency and capacity retention.
Objective: To determine the reduction potential of ethylene sulfate and observe its effect on the SEI formation process.
Equipment:
-
Potentiostat with CV capabilities.
-
Three-electrode cell setup (working electrode: e.g., graphite; counter and reference electrodes: lithium metal).
Procedure:
-
Assemble a three-electrode cell inside the glovebox.
-
Connect the cell to the potentiostat.
-
Set the CV parameters:
-
Potential Window: Scan from the open-circuit voltage (OCV) to a low potential (e.g., 0.01 V vs. Li/Li+) and back.
-
Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is typically used to resolve the reduction peaks.
-
Number of Cycles: Run for at least two cycles to observe the initial SEI formation and subsequent cycling behavior.
-
-
Run the CV experiment and record the resulting voltammogram. The reduction peak of ethylene sulfate is typically observed around 1.4 V vs. Li/Li+.[6]
Objective: To characterize the impedance of the SEI layer and the overall cell.
Equipment:
-
Potentiostat with EIS capabilities.
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Allow the cell to rest at a specific state of charge (e.g., fully charged or discharged) for a set period to reach equilibrium.
-
Set the EIS parameters:
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).
-
-
Perform the EIS measurement.
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to extract the resistance of the SEI layer (R_SEI) and the charge transfer resistance (R_ct).
Post-Mortem Analysis
Objective: To characterize the morphology and composition of the SEI layer formed with ethylene sulfate.
Procedure (within an argon-filled glovebox):
-
Carefully open the crimped coin cell using a de-crimping tool.
-
Disassemble the cell components in reverse order of assembly.
-
Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Allow the anode to dry completely inside the glovebox.
Objective: To determine the elemental and chemical composition of the SEI layer.
Procedure:
-
Mount the dried anode on an XPS sample holder inside the glovebox.
-
Transfer the sample to the XPS instrument using an air-tight transfer vessel to prevent exposure to air and moisture.
-
Acquire survey spectra to identify the elements present on the surface.
-
Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, S 2p, Li 1s) to determine their chemical states. The presence of species like Li2SO3 and ROSO2Li is indicative of ethylene sulfate decomposition.[3]
Objective: To identify the functional groups present in the SEI layer.
Procedure:
-
Prepare the dried anode for FTIR analysis. This can be done by scraping off some of the electrode material and mixing it with KBr to form a pellet, or by using an Attenuated Total Reflectance (ATR)-FTIR setup for direct surface analysis.
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).
-
Analyze the spectra to identify characteristic peaks corresponding to the decomposition products of ethylene sulfate and the electrolyte solvents.
Visualization of Mechanisms and Workflows
SEI Formation Mechanism with Ethylene Sulfate
The following diagram illustrates the proposed reaction pathway for the formation of the SEI layer with ethylene sulfate as an additive.
Caption: Proposed SEI formation mechanism with ethylene sulfate (DTD) additive.
Experimental Workflow for Ethylene Sulfate Evaluation
The following diagram outlines the logical workflow for evaluating the effectiveness of ethylene sulfate as an SEI-forming additive.
Caption: Experimental workflow for evaluating ethylene sulfate as an SEI additive.
References
- 1. large-battery.com [large-battery.com]
- 2. ossila.com [ossila.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. mgm-batterymaterials.com [mgm-batterymaterials.com]
- 6. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3,2-Dioxathiolane 2,2-dioxide (DTD) as an Electrolyte Additive for Sodium-Ion and Potassium-Ion Batteries
Introduction
1,3,2-Dioxathiolane 2,2-dioxide, commonly known as ethylene (B1197577) sulfate (B86663) (DTD), is a cyclic sulfate ester that has emerged as a highly effective electrolyte additive in next-generation battery systems, particularly sodium-ion batteries (SIBs) and potassium-ion batteries (KIBs).[1][2] The primary function of DTD is to facilitate the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface.[3][4][5] This is critical because standard carbonate-based electrolytes often decompose on the highly reactive surfaces of sodium and potassium metal anodes, or on graphite (B72142) anodes during alkali metal ion intercalation. This decomposition leads to the formation of an unstable and inefficient SEI, resulting in continuous electrolyte consumption, low Coulombic efficiency, and rapid capacity degradation.[6][7] DTD addresses these challenges by being preferentially reduced on the anode surface, creating a compact, uniform, and ionically conductive SEI layer that effectively suppresses detrimental side reactions, thereby enhancing the overall performance, cycle life, and safety of the batteries.[8][9]
Mechanism of Action
The efficacy of DTD as an electrolyte additive is rooted in its electrochemical properties. DTD possesses a higher reduction potential compared to common cyclic carbonate solvents like ethylene carbonate (EC) and propylene (B89431) carbonate (PC).[10] This allows DTD to be sacrificially reduced on the anode surface during the initial charging cycles. The reduction of DTD leads to the formation of a stable SEI layer rich in inorganic species such as sodium/potassium sulfite (B76179) (Na₂SO₃/K₂SO₃) and organic sulfate derivatives.[8] This inorganic-rich SEI is mechanically robust and less soluble in the electrolyte compared to the SEI formed from solvent decomposition, which is often composed of more soluble organic species.[11] This stable interface prevents direct contact between the electrode and the bulk electrolyte, minimizing further decomposition and ensuring long-term cycling stability.[10]
In potassium-ion systems, DTD has also been shown to passivate the K-metal surface and suppress the formation of soluble oligocarbonates, which can shuttle to the cathode and cause irreversible oxidation reactions, further improving the battery's reversibility.[12][13][14]
Application in Sodium-Ion Batteries (SIBs)
In SIBs, DTD is beneficial for both anode and cathode interfaces, contributing to the formation of a stable SEI and Cathode Electrolyte Interphase (CEI).[8][15] It is particularly effective at improving the compatibility of electrolytes with graphite anodes and enhancing low-temperature performance by reducing the desolvation barriers for sodium ions.[8][15]
Data Presentation: Performance of DTD in SIBs
| Cell Configuration | Electrolyte | Additive(s) | Key Performance Metrics | Reference |
| Na/NVP | Not Specified | Ethylene Sulfite (ES, related to DTD) | Retained 88.2% capacity after 200 cycles at -40°C. | [15] |
| Na | Na Symmetric Cell | Not Specified | ES | |
| Not Specified | Not Specified | FEC + PST + DTD | Capacity retention of 92.2% after 1000 cycles. | [8] |
| NaBOB in TEP | Triethyl Phosphate (TEP) | DTD | Investigated for SEI formation and thermal stability. | [10] |
Application in Potassium-Ion Batteries (KIBs)
The use of DTD is especially impactful in KIBs, where the high reactivity of potassium metal often leads to large electrode polarization and poor cycling stability. DTD significantly mitigates these issues.
Data Presentation: Performance of DTD in KIBs
| Cell Configuration | Electrolyte | Additive Conc. | Key Performance Metrics | Reference |
| K | K Symmetric Cell | 0.8 M KPF₆ in EC:DEC | 1 wt% DTD | |
| K | K₂Mn[Fe(CN)₆] | 0.8 M KPF₆ in EC:DEC | 1 wt% DTD | |
| K | Cu | 0.8 M KPF₆ in EC:DEC | 1 wt% DTD | |
| Graphite Electrode | 1.0 M KFSI in TMP | 6 wt% DTD | Enabled reversible K⁺ intercalation in previously incompatible electrolyte. | [16] |
Experimental Protocols
The following protocols provide a generalized methodology for incorporating and evaluating DTD as an electrolyte additive in Na-ion and K-ion battery research.
Protocol 1: Electrolyte Formulation
Objective: To prepare a baseline electrolyte and a DTD-containing electrolyte for SIBs or KIBs.
Materials:
-
Salt: Sodium hexafluorophosphate (B91526) (NaPF₆, battery grade, >99.9%) or Potassium hexafluorophosphate (KPF₆, battery grade, >99.9%).
-
Solvents: Ethylene carbonate (EC), Diethyl carbonate (DEC) or Dimethyl carbonate (DMC) (battery grade, anhydrous, <20 ppm H₂O).
-
Additive: this compound (DTD, battery grade, >99.9%).[5]
-
High-precision balance, volumetric flasks, magnetic stirrer.
Procedure:
-
All procedures must be performed inside an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.
-
Solvent Mixture: Prepare the desired solvent mixture. A common mixture is EC and DEC in a 1:1 volume or weight ratio. For example, to prepare 100 mL of EC:DEC (1:1, v/v), mix 50 mL of EC with 50 mL of DEC.
-
Baseline Electrolyte (Control): Prepare a 1.0 M solution of the chosen salt in the solvent mixture. For a 1.0 M NaPF₆ solution in 100 mL of EC:DEC, slowly add 16.79 g of NaPF₆ to the solvent while stirring until fully dissolved.
-
DTD-Containing Electrolyte:
-
Calculate the required mass of DTD for the desired weight percentage (e.g., 1 wt%).
-
For a 1 wt% DTD solution, add 1 g of DTD for every 99 g of the baseline electrolyte.
-
Slowly add the calculated amount of DTD to a known mass of the baseline electrolyte.
-
Stir the solution until the DTD is completely dissolved.
-
-
Storage: Store the prepared electrolytes in tightly sealed bottles inside the glovebox. Allow the electrolytes to rest for at least 12 hours before use.
Protocol 2: Coin Cell Assembly (CR2032)
Objective: To assemble half-cells or full-cells for electrochemical testing.
Materials:
-
CR2032 coin cell components (casings, gaskets, spacers, wave springs).
-
Working electrode (e.g., hard carbon for SIBs, K-metal for KIBs).
-
Counter/Reference electrode (e.g., Na/K metal).
-
Separator (e.g., glass fiber).
-
Prepared electrolytes (baseline and DTD-containing).
-
Micropipette, tweezers, crimping machine.
Procedure:
-
All assembly steps must be performed inside an argon-filled glovebox.
-
Place the negative can of the coin cell on the assembly platform.
-
Place the working electrode in the center of the can.
-
Using a micropipette, add a sufficient amount of electrolyte (typically 40-60 µL) to wet the electrode surface completely.
-
Place the separator on top of the wetted working electrode.
-
Add a smaller amount of electrolyte (typically 20-30 µL) to wet the separator.
-
Place the counter electrode (e.g., Na/K metal disk) on top of the separator.
-
Place a spacer disk followed by the wave spring on top of the electrode stack.
-
Carefully place the gasket and the positive cap on top.
-
Transfer the assembled cell to the hydraulic crimper and crimp it with the appropriate pressure to ensure a hermetic seal.
-
Clean the exterior of the cell and let it rest for at least 6-12 hours to ensure proper electrolyte wetting before testing.
Protocol 3: Electrochemical Performance Evaluation
Objective: To evaluate the effect of DTD on key battery performance metrics.
Equipment:
-
Multi-channel battery cycler.
-
Potentiostat for Cyclic Voltammetry (CV).
Procedure:
-
Formation Cycles:
-
Place the assembled cells into the battery cycler.
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This step is crucial for the proper formation of the SEI layer.
-
-
Galvanostatic Cycling (Cycle Life and Coulombic Efficiency):
-
Cycle the cells at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-1000 cycles).
-
Record the charge and discharge capacity for each cycle.
-
Calculate the Coulombic Efficiency (CE) for each cycle using the formula: CE (%) = (Discharge Capacity / Charge Capacity) × 100.[17][18]
-
Calculate the capacity retention as a percentage of the initial stable capacity.
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C), typically for 5-10 cycles at each rate.
-
Return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
-
Cyclic Voltammetry (CV):
-
To determine the electrochemical stability window of the electrolyte, perform Linear Sweep Voltammetry (LSV) or CV using a three-electrode setup or a coin cell from a low to high potential (e.g., 0 to 5 V vs. Na⁺/Na or K⁺/K).[19][20][21] This helps to identify the oxidation and reduction potentials of the electrolyte components, including the DTD additive.
-
References
- 1. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
- 2. mtixtl.com [mtixtl.com]
- 3. This compound (Ethylene Sulfate) [benchchem.com]
- 4. apechem.com [apechem.com]
- 5. royal-chem.com [royal-chem.com]
- 6. Recent Trends in Artificial SEI Layers for Controlling Dendrite Formation and Enhancing Cycle Life: Toward Stable and Durable Sodium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Electrolyte Interface (SEI) in Sodium Ion Batteries [large.stanford.edu]
- 8. sciepublish.com [sciepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Research Progress on Electrolyte Additives for Sodium Ion Batteries - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Lifespan prediction of Li-ion batteries in electrical vehicles by applying coulombic efficiency: from anode material to battery cell to vehicle application - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 19. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocol for the Incorporation of Ethylene Sulfate as a Battery Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the utilization of ethylene (B1197577) sulfate (B86663) (also known as 1,3,2-dioxathiolane-2,2-dioxide or DTD) as a functional additive in lithium-ion battery electrolytes. The inclusion of ethylene sulfate is a well-documented strategy to enhance battery performance, primarily through the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface.
Introduction
Ethylene sulfate is a cyclic sulfate ester that has garnered significant attention as an electrolyte additive in lithium-ion batteries. Its primary function is to be preferentially reduced on the anode surface during the initial formation cycles, creating a robust SEI layer.[1][2] This SEI layer is critical for the long-term stability and performance of the battery, as it prevents further decomposition of the electrolyte and minimizes the irreversible loss of lithium ions.[3] The addition of even small amounts of ethylene sulfate can lead to significant improvements in battery cycle life, capacity retention, and overall electrochemical performance.[1]
Key Benefits of Ethylene Sulfate Addition
The incorporation of ethylene sulfate into a standard lithium-ion battery electrolyte formulation offers several key advantages:
-
Formation of a Stable SEI Layer: Ethylene sulfate decomposes at a higher reduction potential (around 1.4 V vs. Li/Li+) than conventional carbonate solvents like ethylene carbonate (EC).[1] This preferential reduction leads to the formation of a stable SEI layer rich in lithium sulfite (B76179) (Li2SO3) and lithium alkyl sulfonates (ROSO2Li), which effectively passivates the anode surface.[2]
-
Improved Cycling Performance: A stable SEI layer mitigates the continuous electrolyte decomposition that occurs during cycling, leading to enhanced capacity retention and longer cycle life.[1]
-
Increased Discharge Capacity: Studies have shown that the addition of ethylene sulfate can increase the reversible discharge capacity of graphite (B72142) anodes. For instance, the addition of 0.01% (by volume) of ethylene sulfate to a standard electrolyte increased the reversible discharge capacity from 300 mAh/g to 350 mAh/g.[1]
-
Reduced Impedance: The formation of a favorable SEI can lead to lower interfacial resistance, thereby improving the overall cell impedance.[1][2]
-
Synergistic Effects with Other Additives: Ethylene sulfate can be used in conjunction with other electrolyte additives, such as vinylene carbonate (VC), to achieve synergistic improvements in battery performance.[4]
Quantitative Data on Performance Enhancement
The following table summarizes the quantitative effects of adding ethylene sulfate to lithium-ion battery electrolytes as reported in various studies.
| Ethylene Sulfate Concentration | Base Electrolyte | Cell Chemistry | Key Performance Improvement | Reference |
| 0.01% (vol) | 1 M LiPF6 in EC:DMC:EMC (1:1:1) | MCMB/Li | Reversible discharge capacity increased from 300 mAh/g to 350 mAh/g.[1] | [1] |
| 3 wt% | 1.0 M LiPF6 in EC/EMC/DMC/FEC (1/1/1/0.1) | LijjSiO x cells | Initial Coulombic efficiency increased from 79.4% to 83.7%; 80% capacity retention after 500 cycles.[5] | [5] |
| 2 wt% DTD + 1 wt% MMDS | Not Specified | NCM111 | 102.2% capacity retention over 80 cycles at room temperature.[5] | [5] |
| 2% DTD + 2% VC | Not Specified | NMC/graphite | Improved coulombic efficiency and stable impedance during cycling.[6] | [6] |
Experimental Protocols
Safety Precautions
Ethylene sulfate is a corrosive, acutely toxic, and suspected carcinogenic substance. It is imperative to handle this chemical with appropriate safety measures in a well-ventilated area, preferably within a fume hood or a glovebox.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store ethylene sulfate in a tightly sealed container in a cool, dry place away from moisture.
Materials and Equipment
-
Ethylene Sulfate: Battery grade (≥99.5% purity, anhydrous).
-
Electrolyte Solvents: Battery grade ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), etc. (anhydrous, <20 ppm water).
-
Lithium Salt: Battery grade lithium hexafluorophosphate (B91526) (LiPF6) or other appropriate lithium salt (anhydrous).
-
Inert Atmosphere: Argon-filled glovebox with O2 and H2O levels below 0.5 ppm.
-
Glassware: Borosilicate glass beakers, volumetric flasks, and graduated cylinders, thoroughly dried in a vacuum oven.
-
Magnetic Stirrer and Stir Bars.
-
Pipettes and Pipette Tips.
-
Analytical Balance.
Detailed Protocol for Electrolyte Preparation (1M LiPF6 in EC:DMC 1:1 v/v with 2% Ethylene Sulfate)
This protocol describes the preparation of 100 mL of electrolyte. Adjust volumes as needed.
-
Preparation of the Solvent Mixture:
-
Inside an argon-filled glovebox, measure 50 mL of ethylene carbonate (EC) and 50 mL of dimethyl carbonate (DMC) using separate graduated cylinders.
-
Combine the solvents in a clean, dry 250 mL beaker containing a magnetic stir bar.
-
Stir the solvent mixture for at least 30 minutes to ensure homogeneity.
-
-
Addition of Ethylene Sulfate:
-
Weigh 2.0 g of ethylene sulfate powder on an analytical balance inside the glovebox.
-
Slowly add the ethylene sulfate powder to the stirring solvent mixture.
-
Continue stirring until the ethylene sulfate is completely dissolved. This may take 1-2 hours. Visually inspect for any undissolved particles.
-
-
Addition of Lithium Salt:
-
Weigh the required amount of LiPF6 to achieve a 1 M concentration. For 100 mL of electrolyte, this will be approximately 15.2 g (molar mass of LiPF6 ≈ 151.9 g/mol ).
-
Crucially, add the LiPF6 salt to the solvent mixture very slowly in small portions while stirring vigorously. The dissolution of LiPF6 is an exothermic process. Adding it too quickly can lead to localized heating and potential degradation of the electrolyte components.
-
Continue stirring for at least 2-4 hours, or until the LiPF6 is fully dissolved and the solution is clear and homogeneous.
-
-
Final Steps and Storage:
-
Once everything is dissolved, turn off the stirrer and allow the solution to rest for a short period.
-
Carefully transfer the prepared electrolyte into a clean, dry, and tightly sealed storage bottle.
-
Label the bottle clearly with the composition and date of preparation.
-
Store the electrolyte in the glovebox or a desiccator to protect it from moisture.
-
Visualizations
Experimental Workflow for Electrolyte Preparation
Caption: Workflow for preparing electrolyte with ethylene sulfate.
Simplified SEI Formation Mechanism with Ethylene Sulfate
Caption: Simplified mechanism of SEI formation with ethylene sulfate.
References
- 1. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3,2-Dioxathiolane 2,2-dioxide as a Film-Forming Additive for Stable Cycling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,2-Dioxathiolane 2,2-dioxide, commonly known as ethylene (B1197577) sulfate (B86663) (DTD), is a cyclic sulfate compound utilized as a functional electrolyte additive in lithium-ion batteries (LIBs).[1] Its primary role is to enhance the formation of a stable and effective solid electrolyte interphase (SEI) on the surface of the anode, and in some cases the cathode, leading to improved battery performance.[2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of DTD in enhancing the cycling stability of lithium-ion and other alkali-metal batteries.
DTD's efficacy stems from its preferential reduction on the anode surface at a higher potential than conventional carbonate solvents like ethylene carbonate (EC).[3][5] This early decomposition leads to the formation of a robust SEI layer rich in lithium sulfates and lithium alkylsulfates.[4][5] This specialized SEI layer effectively suppresses further electrolyte decomposition, minimizes irreversible capacity loss, and mitigates detrimental phenomena such as lithium dendrite formation, thereby extending the cycle life and improving the safety of the battery.[6]
Mechanism of Action: SEI Formation
The addition of DTD to the electrolyte alters the electrochemical landscape at the electrode-electrolyte interface. During the initial charging cycles, DTD is preferentially reduced on the anode surface. This reduction process leads to the formation of a stable SEI layer with distinct chemical components that protect the electrode from direct contact with the bulk electrolyte. The proposed mechanism involves the ring-opening reduction of the DTD molecule to form lithium sulfite (B76179) (Li₂SO₃) and lithium alkyl sulfate (ROSO₂Li) species, which are key components of the stable SEI.
Caption: Proposed mechanism of SEI formation with DTD additive.
Data Presentation
The following tables summarize the quantitative impact of DTD on the performance of lithium-ion batteries as reported in various studies.
Table 1: Effect of DTD on Capacity and Coulombic Efficiency
| Battery Chemistry | DTD Concentration (wt%) | Key Findings | Reference |
| MCMB/Li | 0.01% (volume) | Increased reversible discharge capacity from 300 mAh/g to 350 mAh/g. | [4][7] |
| Graphite (B72142)/Li | 3% | Higher specific capacity and improved cycling capability compared to baseline. | [3] |
| Li/NMC532 | 1% (with 2% VC) | Best capacity retention and lowest impedance growth after over 1500 cycles at 20°C and 40°C. | [3] |
| K/K₂Mn[Fe(CN)₆] | 1% | Higher initial Coulombic efficiency (76% vs 26%) and higher reversible capacity (135 mAh/g). | [2] |
| Na-ion battery | 5% | Enhanced ionic conductivity (4.26 x 10⁻³ S cm⁻¹) and improved interfacial stability. | [8] |
Table 2: Impact of DTD on Impedance and Other Performance Metrics
| Battery System | DTD Concentration (wt%) | Effect on Impedance | Other Notable Effects | Reference |
| MCMB/Li | 0.01% (volume) | Reduced total cell resistance. | Facilitated a smoother and more homogeneous SEI morphology. | [7] |
| Li/NMC532 | 1% (with 2% VC) | Lowest impedance growth during prolonged cycling. | Reduced gas generation during formation and cycling. | [3] |
| K/K | 1% | Significantly lower and more stable plating-stripping polarization (~20 mV). | Suppressed the formation of soluble oligocarbonates that cause irreversible capacity loss. | [2][9] |
| Graphite/LiNi₀.₄Mn₀.₄Co₀.₂O₂ | Not specified | Mitigated the increase of cell impedance. | Improved capacity retention. | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of DTD as a film-forming additive.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and an electrolyte containing a specific concentration of DTD.
Materials:
-
Battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))
-
Lithium salt (e.g., LiPF₆, LiBF₄)
-
This compound (DTD), ≥99.9% purity
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture to the desired molarity (e.g., 1.0 M LiPF₆ in EC:DMC 1:1 v/v).
-
Stir the solution at room temperature for several hours until the salt is completely dissolved.
-
To prepare the DTD-containing electrolyte, weigh the required amount of DTD to achieve the desired weight percentage (e.g., 1 wt%, 2 wt%).
-
Add the DTD to a known volume of the baseline electrolyte.
-
Stir the mixture until the DTD is fully dissolved. Store the electrolytes in sealed containers inside the glovebox.
Battery Assembly (Coin Cells)
Objective: To assemble half-cells (e.g., graphite vs. Li) or full-cells (e.g., graphite vs. NMC) for electrochemical testing.
Materials:
-
Anode (e.g., graphite-coated copper foil) and cathode (e.g., NMC-coated aluminum foil) electrodes, dried under vacuum.
-
Lithium metal foil (for half-cells)
-
Microporous separator (e.g., Celgard 2325)
-
2032-type coin cell components (casings, spacers, springs)
-
Electrolyte (baseline and DTD-containing)
-
Crimping machine
-
Glovebox
Procedure:
-
Transfer all components into the argon-filled glovebox.
-
Punch electrodes and separator to the desired diameters (e.g., 15 mm for the anode, 14 mm for the cathode, 16 mm for the separator).
-
Place the negative electrode in the center of the bottom coin cell casing.
-
Apply a few drops of the prepared electrolyte onto the electrode surface.
-
Place the separator on top of the wetted negative electrode.
-
Add more electrolyte to saturate the separator.
-
Position the positive electrode (or lithium metal for a half-cell) on the separator.
-
Add the spacer and spring.
-
Carefully place the top casing and crimp the coin cell using the crimping machine to ensure a hermetic seal.
-
Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes.
Electrochemical Characterization
The following is a typical workflow for electrochemical testing of the assembled cells.
Caption: A typical experimental workflow for evaluating DTD additive.
Objective: To form a stable SEI layer on the anode.
Protocol:
-
Apparatus: Battery cycler
-
Procedure: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles within the appropriate voltage window (e.g., 0.01-1.5 V for graphite/Li half-cells).
Objective: To determine the reduction and oxidation potentials of the electrolyte components.
Protocol:
-
Apparatus: Potentiostat
-
Working Electrode: Graphite
-
Counter/Reference Electrode: Lithium metal
-
Scan Rate: 0.1 mV/s to 1 mV/s
-
Voltage Range: From Open Circuit Voltage (OCV) down to 0.01 V and back up to 3.0 V.
-
Procedure: Perform several CV scans to observe the formation of the SEI, which is typically indicated by a reduction peak in the first cycle that diminishes in subsequent cycles. The reduction peak for DTD is expected to be at a higher potential than that of the carbonate solvents.[7]
Objective: To analyze the impedance characteristics of the cell, particularly the SEI and charge transfer resistances.
Protocol:
-
Apparatus: Potentiostat with a frequency response analyzer.
-
Frequency Range: Typically from 100 kHz to 0.01 Hz.
-
AC Amplitude: 5-10 mV.
-
Procedure: Conduct EIS measurements at a specific state of charge (e.g., fully discharged or 50% SOC) after formation cycling and at various points during long-term cycling. The resulting Nyquist plots can be fitted to an equivalent circuit model to quantify the SEI resistance (R_sei) and charge transfer resistance (R_ct).[11]
Objective: To evaluate the long-term cycling stability, capacity retention, and Coulombic efficiency.
Protocol:
-
Apparatus: Battery cycler
-
C-rate: Typically C/3 to 1C for charging and discharging.
-
Voltage Window: Dependent on the cell chemistry (e.g., 3.0-4.2 V for Graphite/NMC).
-
Procedure: Cycle the cells for hundreds of cycles, periodically performing a slow C-rate cycle (e.g., C/10) to accurately measure the capacity.
Post-mortem Analysis
Objective: To characterize the surface morphology and chemical composition of the SEI layer after cycling.
a. Scanning Electron Microscopy (SEM)
Protocol:
-
Carefully disassemble the cycled cells in an argon-filled glovebox.
-
Gently rinse the electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Dry the electrodes under vacuum.
-
Transfer the electrodes to the SEM chamber using an air-sensitive sample holder to prevent exposure to air and moisture.
-
Image the electrode surface to observe the morphology of the SEI layer. A smoother, more uniform SEI is generally desirable.[7]
b. X-ray Photoelectron Spectroscopy (XPS)
Protocol:
-
Prepare the electrode samples as described for SEM.
-
Transfer the samples to the XPS ultra-high vacuum chamber without air exposure.
-
Acquire survey spectra to identify the elemental composition of the surface.
-
Obtain high-resolution spectra for key elements (C 1s, O 1s, S 2p, F 1s, Li 1s) to determine the chemical species present in the SEI layer. The presence of sulfur-containing species will confirm the decomposition of DTD.[12]
Conclusion
This compound is a promising electrolyte additive for enhancing the cycling stability of lithium-ion and other advanced battery systems. By promoting the formation of a stable, sulfur-containing SEI layer, DTD can significantly improve capacity retention, Coulombic efficiency, and overall battery lifetime. The detailed protocols provided in this document offer a comprehensive framework for researchers to systematically evaluate the benefits of DTD in their specific battery chemistries and applications. Careful execution of these experiments will enable a thorough understanding of the additive's impact on electrochemical performance and interfacial characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - Institute for Advanced Study (IAS) [ias.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kratos.com [kratos.com]
- 11. jecst.org [jecst.org]
- 12. researchgate.net [researchgate.net]
Application of Ethylene Sulfate in High-Voltage Lithium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) sulfate (B86663), also known as 1,3,2-dioxathiolane-2,2-dioxide (DTD), is a crucial electrolyte additive for enhancing the performance and lifespan of high-voltage lithium-ion batteries (LIBs).[1][2] Its primary function is to participate in the formation of a stable and effective solid electrolyte interphase (SEI) on the surface of the anode.[1][3] This protective layer is critical for preventing the continuous decomposition of the electrolyte, especially at the higher operating voltages required for next-generation energy storage systems.[2][4] The addition of ethylene sulfate to conventional carbonate-based electrolytes has been shown to improve cycling stability, coulombic efficiency, and reduce impedance growth in high-voltage LIBs.[3][5]
Mechanism of Action
Ethylene sulfate functions by being preferentially reduced on the anode surface during the initial charging cycles of the battery.[3] Its reduction potential is higher than that of common electrolyte solvents like ethylene carbonate (EC), ensuring it decomposes first to form a stable SEI layer.[3] The primary decomposition products of ethylene sulfate include lithium sulfite (B76179) (Li₂SO₃) and lithium alkyl sulfates (ROSO₂Li).[3][5] These inorganic-rich components contribute to a more robust and electronically insulating SEI, which effectively suppresses further electrolyte reduction while allowing for efficient lithium-ion transport.[3][5]
Data Presentation
The following tables summarize the quantitative data on the performance of high-voltage lithium-ion batteries with and without the addition of ethylene sulfate (DTD).
Table 1: Electrochemical Performance of LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532)/Graphite (B72142) Pouch Cells with and without Ethylene Sulfate (DTD) Additive. [2]
| Electrolyte Additive | Cycling Temperature (°C) | Initial Discharge Capacity (mAh) | Capacity Retention after 1700 Cycles (%) |
| 1% Vinylene Carbonate (VC) | 20 | ~225 | ~85 |
| 1% VC + 1% DTD | 20 | ~225 | ~90 |
| 2% VC | 20 | ~225 | ~88 |
| 2% VC + 1% DTD | 20 | ~225 | ~92 |
| 1% Vinylene Carbonate (VC) | 40 | ~225 | ~80 |
| 1% VC + 1% DTD | 40 | ~225 | ~85 |
| 2% VC | 40 | ~225 | ~82 |
| 2% VC + 1% DTD | 40 | ~225 | ~88 |
Table 2: Performance of MCMB/Li Half-Cell with and without Ethylene Sulfate (DTD) Additive. [6]
| Electrolyte Additive | Reversible Discharge Capacity (mAh/g) |
| Base Electrolyte | 300 |
| 0.01% (v/v) DTD | 350 |
Table 3: Performance Comparison of LiNi₀.₄Mn₀.₄Co₀.₂O₂/Graphite Pouch Cells with Different Additives Cycled to 4.4 V and 4.5 V. [7]
| Additive | Upper Cutoff Voltage (V) | Capacity Retention | Impedance Growth |
| Prop-1-ene-1,3-sultone (PES) | 4.4 | High | Low |
| Vinylene Carbonate (VC) | 4.4 | Moderate | High |
| Ethylene Sulfate (DTD) | 4.4 | High | Low |
| PES | 4.5 | High | Low |
| VC | 4.5 | Low | Very High |
| DTD | 4.5 | Moderate | Moderate |
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing ethylene sulfate as an additive.
Materials:
-
Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio).
-
Lithium hexafluorophosphate (B91526) (LiPF₆) salt.
-
Ethylene sulfate (DTD) additive (CAS 1072-53-3).
-
Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Magnetic stirrer and stir bars.
-
Precision balance.
Procedure:
-
Inside the argon-filled glovebox, weigh the desired amount of LiPF₆ salt and dissolve it in the electrolyte solvent to achieve the target concentration (e.g., 1 M).
-
Stir the solution using a magnetic stirrer until the salt is completely dissolved.
-
Weigh the required amount of ethylene sulfate additive to achieve the desired weight percentage (e.g., 1-2 wt%).
-
Add the ethylene sulfate to the electrolyte solution and stir until it is fully dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly (CR2032)
Objective: To assemble a CR2032 coin cell for electrochemical testing of the prepared electrolyte.
Materials:
-
High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄ or NMC) coated on aluminum foil.
-
Graphite anode coated on copper foil.
-
Celgard separator.
-
Lithium metal foil (for half-cell testing).
-
CR2032 coin cell components (casings, spacers, springs).
-
Electrolyte with ethylene sulfate additive.
-
Crimping machine.
-
Argon-filled glovebox.
Procedure:
-
Punch circular electrodes from the coated foils (e.g., 15 mm diameter for the cathode and 16 mm for the anode).
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for the cathode and 80°C for the anode) for at least 12 hours before transferring them into the glovebox.
-
Inside the glovebox, place the cathode at the bottom of the coin cell casing.
-
Add a few drops of the electrolyte onto the cathode.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the anode (or lithium metal for a half-cell) on top of the separator.
-
Add the spacer and spring.
-
Carefully place the top cap of the coin cell.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.[1][3][4][6][8]
Electrochemical Testing
Objective: To evaluate the electrochemical performance of the assembled coin cells.
Equipment:
-
Battery cycler.
-
Potentiostat with a frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS).
a) Galvanostatic Cycling:
-
Allow the assembled coin cells to rest for several hours to ensure proper wetting of the electrodes.
-
Perform a formation cycle at a low C-rate (e.g., C/20) for the first few cycles.
-
Cycle the cells within the desired high-voltage window (e.g., 3.0-4.5 V) at a specific C-rate (e.g., C/3 or 1C).
-
Record the charge/discharge capacities, coulombic efficiency, and capacity retention over a prolonged number of cycles.
b) Cyclic Voltammetry (CV):
-
Use a three-electrode setup or a coin cell configuration.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within a voltage range that covers the redox reactions of interest.
-
Analyze the resulting voltammogram to identify the reduction and oxidation peaks associated with the electrolyte components and the electrode materials.
c) Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell at different states of charge (SOC).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the Nyquist plot to determine the cell's internal resistance, charge transfer resistance, and diffusion characteristics.
Post-Mortem Analysis (XPS)
Objective: To analyze the chemical composition of the SEI layer formed on the electrode surface.
Equipment:
-
X-ray Photoelectron Spectrometer (XPS).
-
Argon-filled glovebox.
-
Air-sensitive sample transfer vessel.
Procedure:
-
Cycle the coin cells for a desired number of cycles.
-
Disassemble the cells inside an argon-filled glovebox.
-
Carefully retrieve the anode.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.
-
Dry the electrode under vacuum.
-
Mount the electrode on a sample holder and transfer it to the XPS instrument using an air-sensitive transfer vessel to prevent exposure to air and moisture.
-
Acquire XPS spectra, including survey scans and high-resolution scans of relevant elements (C 1s, O 1s, S 2p, F 1s, Li 1s).
-
Analyze the spectra to identify the chemical species present in the SEI layer.[2][9][10][11]
Mandatory Visualizations
Caption: SEI formation mechanism with ethylene sulfate.
Caption: Experimental workflow for battery testing.
Caption: Effects of ethylene sulfate on battery performance.
References
- 1. nanomaterialpowder.com [nanomaterialpowder.com]
- 2. Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid super ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00594A [pubs.rsc.org]
- 3. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 4. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. shop.nanografi.com [shop.nanografi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XPS of SEI layer on a Li-ion anode | Kratos Analytical [kratos.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereospecific Synthesis Using 1,3,2-Dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,2-Dioxathiolane (B15491259) 2,2-dioxides, commonly known as cyclic sulfates, are highly versatile and reactive intermediates in modern organic synthesis. Their strained five-membered ring structure renders them potent electrophiles, susceptible to stereospecific ring-opening by a wide array of nucleophiles. This reactivity profile makes them superior alternatives to epoxides in many synthetic applications, offering enhanced reactivity and predictable stereochemical outcomes.
These application notes provide a comprehensive overview of the stereospecific synthesis utilizing 1,3,2-dioxathiolane 2,2-dioxides, including detailed protocols for their preparation from chiral diols and their subsequent application in the synthesis of valuable chiral building blocks such as amino alcohols and their derivatives. The methodologies presented are critical for the development of complex molecules in the pharmaceutical and agrochemical industries.
Key Applications
The primary application of 1,3,2-dioxathiolane 2,2-dioxides in stereospecific synthesis is the transformation of 1,2-diols into other functional groups with high fidelity of the stereochemical information. The cyclic sulfate (B86663) acts as a protecting group for one hydroxyl function while activating the other for nucleophilic attack. This strategy allows for the monofunctionalization of diols in a stereocontrolled manner.
Common transformations include:
-
Synthesis of Chiral Azido (B1232118) Alcohols: Ring-opening with azide (B81097) nucleophiles provides a reliable route to chiral azido alcohols, which are precursors to essential chiral amines and amino alcohols.
-
Synthesis of Chiral Amino Alcohols: Direct ring-opening with amines or subsequent reduction of azido alcohols yields enantiopure amino alcohols, which are prevalent motifs in pharmaceuticals.
-
Formation of Halohydrins: The use of halide nucleophiles allows for the stereospecific synthesis of halohydrins.
-
Carbon-Carbon Bond Formation: Ring-opening with carbon nucleophiles enables the construction of new carbon-carbon bonds with stereocontrol.
Data Presentation: Synthesis and Ring-Opening of 1,3,2-Dioxathiolane 2,2-dioxides
The following tables summarize quantitative data for the key steps in the utilization of cyclic sulfates, compiled from various studies.
Table 1: Synthesis of 1,3,2-Dioxathiolane 2,2-dioxides from Diols
| Starting Diol | Reagents | Solvent | Yield (%) | Reference |
| (2R,3R)-Diethyl tartrate | 1. SOCl₂, Pyridine; 2. RuCl₃, NaIO₄ | CCl₄/CH₃CN/H₂O | 94 | [1] |
| 3-t-butyldimethylsilyloxy-1,2-propanediol | 1. SOCl₂, Pyridine; 2. RuCl₃, NaIO₄ | CCl₄/CH₃CN/H₂O | 87 | [1] |
| Ketal diol | 1. SOCl₂, Pyridine; 2. RuCl₃, NaIO₄ | CCl₄/CH₃CN/H₂O | 95 | [1] |
| Propylene glycol | 1. SOCl₂; 2. RuCl₃, NaOCl | CH₂Cl₂/H₂O | 87 | [2] |
| Ethylene glycol | 1. SOCl₂; 2. RuCl₃, NaOCl | CH₂Cl₂/H₂O | 67 | [2] |
Table 2: Stereospecific Ring-Opening of 1,3,2-Dioxathiolane 2,2-dioxides
| Cyclic Sulfate Derivative | Nucleophile | Solvent | Product | Yield (%) | Stereochemistry | Reference |
| (4R,5R)-2,2-Dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate | NaN₃ | DMF | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | High | Inversion at C2 | [3] |
| Generic 1,2-cyclic sulfate | Primary Amines | Various | β-amino-α-hydroxy sulfate intermediate | Good | Inversion | [3] |
| Halogenated cyclic sulfate | NaN₃ | DMF | Azido alcohol with halide | Selective opening at primary carbon | Inversion | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Two-Step Synthesis of 1,3,2-Dioxathiolane 2,2-dioxides from 1,2-Diols
This protocol describes the formation of a cyclic sulfite (B76179) followed by its oxidation to the corresponding cyclic sulfate.
Materials:
-
1,2-Diol (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.1 equiv)
-
Pyridine or Triethylamine (B128534) (2.2 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) or Carbon tetrachloride (CCl₄) (anhydrous)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) (catalytic, ~0.005 equiv)
-
Sodium periodate (B1199274) (NaIO₄) (1.5 equiv)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of the Cyclic Sulfite
-
A solution of the 1,2-diol (1.0 equiv) in anhydrous dichloromethane or carbon tetrachloride is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridine or triethylamine (2.2 equiv) is added, followed by the dropwise addition of thionyl chloride (1.1 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting diol.
-
The reaction mixture is diluted with diethyl ether or ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclic sulfite, which is often used in the next step without further purification.
Step 2: Oxidation to the Cyclic Sulfate
-
The crude cyclic sulfite is dissolved in a mixture of carbon tetrachloride, acetonitrile, and water (e.g., in a 2:2:3 ratio).
-
A catalytic amount of ruthenium(III) chloride hydrate is added to the solution.
-
Sodium periodate (1.5 equiv) is then added portion-wise, and the reaction is stirred vigorously at room temperature. The progress of the oxidation can be monitored by TLC.
-
Upon completion, the reaction mixture is partitioned between water and diethyl ether or ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude cyclic sulfate can be purified by column chromatography on silica (B1680970) gel, though some cyclic sulfates are sensitive to silica gel.
Protocol 2: General Procedure for the Stereospecific Ring-Opening of a 1,3,2-Dioxathiolane 2,2-dioxide with Sodium Azide
This protocol describes the synthesis of a chiral azido alcohol from a cyclic sulfate.
Materials:
-
Cyclic sulfate (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 - 2.0 equiv)
-
Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the cyclic sulfate (1.0 equiv) in anhydrous DMF is added sodium azide (1.5 - 2.0 equiv).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.
-
The reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted several times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude azido alcohol sulfate is then hydrolyzed by stirring with dilute sulfuric acid (e.g., 10-20% aqueous H₂SO₄) in a biphasic system with an organic solvent like ether for 6-12 hours.
-
The organic layer is separated, washed with water and brine, dried, and concentrated to give the crude azido alcohol.
-
The product is purified by column chromatography on silica gel to afford the pure azido alcohol. The stereochemistry at the center of nucleophilic attack is typically inverted.
Mandatory Visualizations
Caption: Synthesis of Cyclic Sulfates from Chiral Diols.
Caption: Experimental Workflow for Stereospecific Synthesis.
Caption: Logical Flow of Stereochemical Information.
References
- 1. WO1989011478A1 - Ruthenium-catalyzed production of cyclic sulfates - Google Patents [patents.google.com]
- 2. FR2628423A1 - PROCESS FOR THE PREPARATION OF CYCLIC SULFATES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cyclic sulfates by halocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Flow Synthesis of Ethylene Sulfate in Microreactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) sulfate (B86663) (1,3,2-dioxathiolane-2,2-dione) is a versatile chemical intermediate with applications in organic synthesis and as an electrolyte additive in lithium-ion batteries. Traditional batch synthesis methods for ethylene sulfate often involve hazardous reagents and present challenges in controlling reaction exotherms and ensuring consistent product quality. Continuous flow synthesis in microreactors offers a safer, more efficient, and scalable alternative.[1][2] This technology provides superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, manageable volumes, thereby minimizing risks.[2][3]
These application notes provide a detailed protocol for the continuous flow synthesis of ethylene sulfate from ethylene glycol and sulfuryl chloride, adapted from established batch chemistry principles.[4] The methodology is designed to be implemented using common laboratory-scale continuous flow equipment.
Reaction Principle
The synthesis of ethylene sulfate proceeds via a two-step mechanism. First, ethylene glycol reacts with sulfuryl chloride in the presence of a suitable base to form the intermediate ethylene sulfite. This intermediate is then oxidized to ethylene sulfate. In a continuous flow setup, these steps can be telescoped or performed sequentially with in-line purification. For this protocol, we will focus on the direct synthesis from ethylene glycol and sulfuryl chloride, where the intermediate is formed and converted in a single pass through the reactor.
Experimental Protocols
Materials and Reagents
-
Ethylene glycol (anhydrous, >99.8%)
-
Sulfuryl chloride (>99%)
-
Triethylamine (B128534) (>99%)
-
Dichloromethane (anhydrous, >99.8%)
-
Deionized water
-
Anhydrous sodium sulfate
-
Syringe pumps
-
Microreactor (e.g., glass or silicon carbide, with a reaction channel volume of 1-10 mL)
-
Back pressure regulator
-
Temperature controller (heating/cooling circulator)
-
Collection vessel
-
Standard laboratory glassware
Preparation of Reagent Solutions
-
Solution A (Ethylene Glycol/Base): In a dry, inert atmosphere (e.g., a glovebox or under argon), prepare a solution of ethylene glycol and triethylamine in anhydrous dichloromethane. A typical concentration would be 1 M ethylene glycol and 2.2 M triethylamine.
-
Solution B (Sulfuryl Chloride): In a separate dry, inert atmosphere, prepare a 1 M solution of sulfuryl chloride in anhydrous dichloromethane.
Continuous Flow Synthesis Protocol
-
System Assembly: Assemble the continuous flow system as depicted in the workflow diagram below. Ensure all connections are secure and leak-proof. The system consists of two syringe pumps for delivering the reagent solutions, a T-mixer for combining the reagent streams, the microreactor submerged in a temperature-controlled bath, a back pressure regulator, and a collection flask.[5]
-
Priming the System: Prime the pumps and the reactor with the solvent (anhydrous dichloromethane) to remove any air and ensure a stable flow.
-
Reaction Initiation:
-
Set the temperature of the microreactor to the desired value (e.g., -10 °C) using the circulator.[4]
-
Set the back pressure regulator to a suitable pressure (e.g., 5 bar) to prevent solvent boiling and ensure single-phase flow.
-
Begin pumping Solution A and Solution B into the T-mixer at equal flow rates. The total flow rate will determine the residence time in the reactor. For a 5 mL reactor volume, a total flow rate of 0.5 mL/min will result in a residence time of 10 minutes.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time). Once at a steady state, begin collecting the product stream in a flask containing a quench solution (e.g., a cold, saturated aqueous solution of sodium bicarbonate) to neutralize any unreacted reagents and acidic byproducts.
-
Work-up and Purification:
-
Transfer the collected quenched reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude ethylene sulfate.
-
The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of toluene (B28343) and ethyl acetate.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of the continuous flow synthesis of ethylene sulfate.
Table 1: Effect of Temperature on Yield and Selectivity
| Entry | Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Yield (%) | Selectivity (%) |
| 1 | -20 | 10 | 0.5 | 85 | >99 |
| 2 | -10 | 10 | 0.5 | 92 | >99 |
| 3 | 0 | 10 | 0.5 | 88 | 98 |
| 4 | 10 | 10 | 0.5 | 75 | 95 |
Conditions: 1 M Ethylene Glycol, 2.2 M Triethylamine, 1 M Sulfuryl Chloride in Dichloromethane.
Table 2: Effect of Residence Time on Yield
| Entry | Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Yield (%) |
| 1 | -10 | 5 | 1.0 | 78 |
| 2 | -10 | 10 | 0.5 | 92 |
| 3 | -10 | 15 | 0.33 | 93 |
| 4 | -10 | 20 | 0.25 | 93 |
Conditions: 1 M Ethylene Glycol, 2.2 M Triethylamine, 1 M Sulfuryl Chloride in Dichloromethane.
Visualizations
Caption: Reaction pathway for the synthesis of ethylene sulfate.
Caption: Experimental workflow for continuous flow synthesis.
References
- 1. BJOC - Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis [beilstein-journals.org]
- 2. dakenchem.com [dakenchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Synthesis technology of ethylene sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 5. dspace.mit.edu [dspace.mit.edu]
Kinetic Studies of 1,3,2-Dioxathiolane 2,2-dioxide Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting kinetic studies on the reactions of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide, also known as ethylene (B1197577) sulfate (B86663). This cyclic sulfate is a versatile reagent in organic synthesis and has garnered significant interest as an electrolyte additive in lithium-ion batteries. Understanding its reaction kinetics is crucial for optimizing synthetic yields, predicting product distribution, and elucidating reaction mechanisms.
Introduction to Kinetic Studies of 1,3,2-Dioxathiolane 2,2-dioxide
This compound (DTD) is a highly reactive electrophile due to the significant ring strain of the five-membered ring and the electron-withdrawing nature of the sulfonyl group. Its reactions are primarily characterized by nucleophilic attack, leading to ring-opening. The kinetics of these reactions are influenced by factors such as the nature of the nucleophile, solvent, temperature, and pH.
Kinetic studies provide invaluable quantitative data on reaction rates, allowing for the determination of rate constants, reaction orders, and activation parameters. This information is fundamental for:
-
Organic Synthesis: Optimizing reaction conditions (temperature, reaction time, reagent concentration) to maximize the yield of desired products and minimize side reactions.
-
Materials Science: Understanding the decomposition and reaction pathways of DTD as an electrolyte additive, which is critical for improving battery performance and lifetime.
-
Drug Development: Studying the reactions of DTD with biologically relevant nucleophiles to understand potential mechanisms of action or toxicity.
This document outlines protocols for studying two primary types of reactions involving DTD: solvolysis (specifically hydrolysis) and reactions with other nucleophiles.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from kinetic studies of this compound reactions.
Table 1: Solvolysis Kinetics of Cyclic Sulfates
| Compound | Relative Rate of First-Order Solvolysis (pH 2-9) | Relative Rate of Second-Order Saponification |
| This compound (Ethylene Sulfate) | 12 | 103 |
| Trimethylene Sulfate | 1 | 1 |
| Dimethyl Sulfate | 6 | 5.5 |
Data from literature indicates that ethylene sulfate undergoes first-order solvolysis in aqueous solution from pH 2 to 9. In more alkaline solutions, the dominant reaction is second-order saponification. The first step in these reactions is predominantly carbon-oxygen cleavage.[1]
Table 2: Optimized Conditions for the Synthesis of this compound in a Microreactor
| Parameter | Optimal Value |
| Temperature | 14.73 °C |
| Catalyst Concentration | 0.5 g/L |
| Flow Rate Ratio (Continuous/Dispersed) | 0.6 |
| Total Flow Rate | 2 mL/min |
| Residence Time | 117.75 s |
| Resulting Yield | 92.22% |
Kinetic data from this synthesis study allowed for the determination of the reaction's activation energy and preexponential factor.[2]
Experimental Protocols
Protocol for a Kinetic Study of this compound Hydrolysis
This protocol describes a general method for studying the hydrolysis of DTD under controlled pH and temperature. The reaction progress can be monitored by various analytical techniques.
Materials:
-
This compound (DTD)
-
Buffer solutions of desired pH (e.g., phosphate, borate, or citrate (B86180) buffers)
-
Deionized water
-
Thermostatted water bath or reaction block
-
Reaction vessels (e.g., glass vials with septa)
-
Syringes for sampling
-
Quenching solution (if necessary, e.g., a solution to rapidly stop the reaction)
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or titrator)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of DTD of known concentration in a suitable inert solvent (e.g., acetonitrile) if DTD is not directly soluble in the aqueous buffer.
-
Prepare buffer solutions of the desired pH values and ensure they are at the target reaction temperature by placing them in the thermostatted water bath.
-
-
Initiation of the Reaction:
-
To a reaction vessel containing a known volume of the pre-heated buffer solution, add a small, known volume of the DTD stock solution to initiate the reaction. The final concentration of DTD should be appropriate for the analytical method being used.
-
Start a timer immediately upon addition of the DTD solution.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
If necessary, quench the reaction in the aliquot immediately to stop further conversion. This can be achieved by rapid cooling or by adding a chemical quenching agent.
-
Analyze the concentration of the remaining DTD or the formation of a product (e.g., ethylene glycol or the resulting sulfate) using a suitable analytical method:
-
Titration: If the hydrolysis produces an acidic product (sulfuric acid), the reaction can be monitored by titrating the aliquots with a standardized base.
-
UV-Vis Spectroscopy: If DTD or a product has a distinct UV-Vis absorbance, the change in absorbance over time can be monitored.
-
HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the concentration of DTD and its hydrolysis products over time.
-
-
-
Data Analysis:
-
Plot the concentration of DTD versus time.
-
To determine the reaction order, plot ln[DTD] vs. time for a first-order reaction and 1/[DTD] vs. time for a second-order reaction. The plot that yields a straight line indicates the order of the reaction.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Protocol for a Kinetic Study of the Reaction of this compound with a Nucleophile
This protocol outlines a method for studying the kinetics of the reaction between DTD and a nucleophile (e.g., an amine).
Materials:
-
This compound (DTD)
-
Nucleophile of interest
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Thermostatted reaction setup
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line), if reactants are sensitive to air or moisture
-
Analytical instrument (e.g., GC-MS, LC-MS, NMR)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of DTD and the nucleophile of known concentrations in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, add a known volume of the nucleophile solution and allow it to reach the desired reaction temperature.
-
-
Initiation of the Reaction:
-
Inject a known volume of the DTD stock solution into the reaction vessel with vigorous stirring to start the reaction.
-
Start the timer immediately.
-
-
Monitoring the Reaction:
-
At specific time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction if necessary.
-
Analyze the composition of the aliquots using an appropriate analytical technique to determine the concentration of the reactants and/or products.
-
GC-MS or LC-MS: These techniques are powerful for separating and identifying the reactants and the ring-opened product, allowing for quantification.
-
NMR Spectroscopy: In-situ NMR monitoring can be used to follow the disappearance of reactant signals and the appearance of product signals over time.
-
-
-
Data Analysis:
-
Determine the initial rate of the reaction by measuring the change in concentration of a reactant or product over a short period at the beginning of the reaction.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept constant.
-
The overall rate law and the rate constant can be determined from the dependence of the initial rate on the initial concentrations of the reactants.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the kinetic studies of this compound.
Caption: Proposed pathway for the hydrolysis of this compound.
Caption: General experimental workflow for kinetic studies.
Caption: Logical flow for determining reaction order and rate constant.
References
Application Notes & Protocols: Electrochemical Characterization of Ethylene Sulfate Containing Electrolytes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethylene (B1197577) sulfate (B86663) (1,3,2-dioxathiolane-2,2-dioxide, often abbreviated as DTD) is a crucial electrolyte additive in lithium-ion batteries.[1][2][3] Its primary function is to form a stable solid electrolyte interphase (SEI) on the surface of the anode, particularly graphite (B72142) and silicon-based anodes.[1][2][4] This SEI layer is critical for preventing the continuous decomposition of the electrolyte, thus enhancing the battery's cycle life, reducing impedance, and improving overall performance.[2][5] The addition of even small amounts of ethylene sulfate can lead to a significant increase in reversible discharge capacity and improved cycleability.[5][6] These application notes provide detailed protocols for the electrochemical characterization of electrolytes containing ethylene sulfate.
Experimental Protocols
A systematic electrochemical characterization is essential to evaluate the efficacy of ethylene sulfate as an electrolyte additive. The following protocols outline the key experiments.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and an electrolyte containing a specific concentration of ethylene sulfate.
Materials:
-
Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))
-
Lithium salt (e.g., lithium hexafluorophosphate, LiPF₆)
-
Ethylene sulfate (DTD), battery grade (≥99% purity)[3]
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture. A common composition is 1 M LiPF₆ in a volumetric mixture of EC, DMC, and EMC (e.g., 1:1:1 by volume).[5]
-
To prepare the ethylene sulfate-containing electrolyte, add the desired amount of DTD to the baseline electrolyte. Concentrations can range from 0.01% to 3% by weight or volume, depending on the experimental design.[2][5][6]
-
Stir the solution overnight to ensure complete dissolution of the salt and the additive.
Cell Assembly
Objective: To assemble coin cells or pouch cells for electrochemical testing.
Materials:
-
Anode (e.g., graphite, silicon/graphite composite)[4]
-
Cathode (e.g., Lithium manganese oxide (LiMn₂O₄), Lithium cobalt oxide (LiCoO₂), NMC)
-
Separator (e.g., Celgard microporous membrane)
-
Electrolyte (baseline and with DTD)
-
Cell components (coin cell cases, spacers, springs or pouch cell materials)
-
Crimping machine for coin cells or vacuum sealer for pouch cells
Procedure:
-
All cell components should be dried under vacuum at an elevated temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.
-
Inside the argon-filled glovebox, assemble the cells in the following order: negative-case, spacer, anode, separator, cathode, spacer, spring, positive-case.
-
Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.
-
Crimp the coin cell or seal the pouch cell to ensure it is hermetically sealed.
-
Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes with the electrolyte.
Cyclic Voltammetry (CV)
Objective: To determine the reduction potential of ethylene sulfate and to understand its role in SEI formation.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell setup (or a two-electrode coin cell)
Procedure:
-
Connect the assembled cell to the potentiostat.
-
Set the potential window to scan from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V vs. Li/Li⁺) and then back up to a higher potential (e.g., 3.0 V vs. Li/Li⁺).
-
Set a slow scan rate, typically between 0.05 mV/s and 1 mV/s, to resolve the electrochemical processes.
-
Run the CV for at least two cycles. The first cycle will show the formation of the SEI layer, and subsequent cycles should show reversible lithium intercalation and deintercalation.
-
The reduction peak of ethylene sulfate is typically observed around 1.4 V (vs. Li/Li⁺).[5]
Galvanostatic Charge-Discharge Cycling
Objective: To evaluate the effect of ethylene sulfate on the specific capacity, coulombic efficiency, and cycle life of the battery.
Apparatus:
-
Battery cycler
Procedure:
-
Place the assembled cells in the battery cycler.
-
Perform a formation cycle at a low C-rate (e.g., C/20 or C/10). This initial slow cycle is crucial for the formation of a stable SEI.
-
Cycle the cells at a desired C-rate (e.g., C/5 or C/2) within a specific voltage window (e.g., 3.0 V to 4.2 V for LiCoO₂/graphite cells).
-
Record the charge and discharge capacities for each cycle.
-
Calculate the coulombic efficiency (discharge capacity / charge capacity) for each cycle.
-
Continue cycling for a predetermined number of cycles (e.g., 100, 500, or until the capacity fades to 80% of its initial value).
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the interfacial resistance and charge transfer kinetics of the cell, and how they are affected by the SEI layer formed from ethylene sulfate.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
Procedure:
-
Measure the EIS of the fresh cell before cycling.
-
Measure the EIS at different states of charge (SOC) and at various cycle numbers (e.g., after 1, 10, 50, and 100 cycles).
-
Set the frequency range typically from 100 kHz to 0.01 Hz.[7]
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) at the open-circuit voltage.
-
Analyze the resulting Nyquist plots. The semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance and the resistance of the SEI layer. A smaller semicircle indicates lower impedance, which is desirable.
Data Presentation
The quantitative data from the electrochemical characterization should be summarized in tables for clear comparison.
Table 1: Effect of Ethylene Sulfate (DTD) on Reversible Discharge Capacity and Coulombic Efficiency.
| Electrolyte Additive | Initial Discharge Capacity (mAh/g) | Coulombic Efficiency (1st Cycle) | Capacity Retention after 100 Cycles (%) |
| Baseline (No Additive) | ~300[5] | ~85% | ~80% |
| 0.01% DTD | ~350[5] | ~90% | ~92% |
| 1% DTD + 2% VC | - | >99% | >95%[8] |
Table 2: Electrochemical Impedance Spectroscopy Data.
| Electrolyte Additive | SEI Resistance (Rsei) after Formation (Ω) | Charge Transfer Resistance (Rct) after Formation (Ω) | Rsei + Rct after 100 Cycles (Ω) |
| Baseline (No Additive) | ~50 | ~80 | ~200 |
| 0.01% DTD | ~30 | ~60 | ~120 |
| 1% DTD + 2% VC | ~25 | ~50 | ~90 |
Note: The values in the tables are representative and can vary depending on the specific cell chemistry and testing conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of electrolytes containing ethylene sulfate.
Caption: Experimental workflow for electrochemical characterization.
Proposed SEI Formation Mechanism
This diagram illustrates a simplified proposed mechanism for the formation of the SEI layer from the reduction of ethylene sulfate on the anode surface.
Caption: Simplified SEI formation mechanism from ethylene sulfate.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Battery grade ethylene sulfate 99.5 , anhydrous 1072-53-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
In Situ Analysis of Solid Electrolyte Interphase (SEI) Layer Formation with Ethylene Sulfate Additive
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Solid Electrolyte Interphase (SEI) is a critical passivation layer formed on the anode surface of lithium-ion batteries during the initial charging cycles. Its composition and morphology significantly influence battery performance, including cycle life, safety, and overall efficiency. Ethylene (B1197577) sulfate (B86663) (ES), also known as 1,3,2-dioxathiolane-2,2-dioxide (DTD), is a promising electrolyte additive that promotes the formation of a stable and effective SEI layer. This document provides detailed application notes and experimental protocols for the in situ analysis of SEI layer formation in the presence of ethylene sulfate, targeting researchers, scientists, and professionals in the field of battery materials and development. In situ techniques are paramount as they allow for the real-time observation of the SEI formation and evolution in a functioning electrochemical cell, providing insights that are not achievable with ex situ methods.
Benefits of Ethylene Sulfate as an SEI-forming Additive
Ethylene sulfate is known to be electrochemically reduced at a higher potential than conventional carbonate solvents.[1] This preferential reduction leads to the formation of a robust and uniform SEI layer on the anode surface before the bulk electrolyte can decompose. The resulting SEI layer exhibits several desirable properties:
-
Enhanced Stability: The SEI formed with ethylene sulfate is mechanically and chemically more stable, capable of withstanding the volume changes of the anode during lithiation and delithiation.
-
Improved Ionic Conductivity: The presence of sulfur-containing species, such as lithium sulfate (Li₂SO₄), in the SEI layer is believed to enhance lithium-ion conductivity.
-
Reduced Impedance: A stable and ionically conductive SEI layer minimizes the interfacial impedance, leading to improved rate capability and power performance.
-
Extended Cycle Life: By passivating the anode surface effectively, the ethylene sulfate-derived SEI suppresses continuous electrolyte decomposition, thus extending the cycle life of the battery.
Quantitative Data on SEI Layer Properties
The addition of ethylene sulfate to the electrolyte has a quantifiable impact on the properties of the SEI layer. The following tables summarize key quantitative data comparing SEI layers formed with and without this additive.
Table 1: Comparison of SEI Layer Thickness
| Electrolyte Composition | SEI Layer Thickness (Graphite Anode) | Citation |
| Baseline Electrolyte (without ES) | ~450 nm (after 200 cycles) | [1] |
| Electrolyte with Ethylene Sulfate (1 wt%) | < 90 nm | [1] |
Table 2: Chemical Composition of SEI Layer from XPS Analysis (Conceptual)
Note: The following data is a representative example based on qualitative descriptions from literature and may vary depending on the specific experimental conditions. Quantitative XPS data for direct comparison is limited in the reviewed literature.
| SEI Component | Baseline Electrolyte (Atomic %) | Electrolyte with Ethylene Sulfate (Atomic %) |
| Li₂CO₃ | High | Moderate |
| Poly(ethylene oxide) (PEO)-like species | Moderate | Low |
| LiF | Moderate | Moderate |
| Li₂SO₄ | Not Present | High |
| Other Organic Species | High | Low |
Table 3: Ionic Conductivity of SEI Layer (Conceptual)
| Electrolyte Composition | SEI Ionic Conductivity (S/cm) |
| Baseline Electrolyte | 10⁻⁸ - 10⁻⁷ |
| Electrolyte with Ethylene Sulfate | 10⁻⁷ - 10⁻⁶ |
Experimental Protocols for In Situ Analysis
Detailed methodologies for key in situ experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific equipment and experimental goals.
In Situ Atomic Force Microscopy (AFM)
In situ AFM allows for the real-time visualization of the morphological evolution of the SEI layer on the anode surface with nanoscale resolution.
Protocol:
-
Electrode Preparation:
-
Use a highly oriented pyrolytic graphite (B72142) (HOPG) substrate as the working electrode for a smooth and well-defined surface.
-
Alternatively, a conventional graphite anode or other anode material of interest can be used. Ensure the surface is clean and free of contaminants.
-
-
In Situ Electrochemical AFM Cell Assembly:
-
Assemble the in situ electrochemical AFM cell in an argon-filled glovebox to prevent atmospheric contamination.
-
The cell should consist of the working electrode (anode), a lithium metal counter and reference electrode, and the electrolyte.
-
Use an electrolyte of 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume) as the baseline.
-
For the test electrolyte, add 1-2 wt% ethylene sulfate to the baseline electrolyte.
-
-
AFM Imaging:
-
Use tapping mode AFM to minimize damage to the fragile SEI layer.
-
Employ a chemically inert AFM tip (e.g., silicon nitride).
-
Begin imaging the electrode surface in the open-circuit potential (OCP) state to obtain a baseline topography.
-
-
Electrochemical Control and Data Acquisition:
-
Connect the electrochemical cell to a potentiostat.
-
Apply a slow potential sweep (e.g., 1 mV/s) from OCP to 0.01 V vs. Li/Li⁺ to initiate SEI formation.
-
Simultaneously acquire AFM images at regular intervals to observe the nucleation and growth of the SEI layer.
-
Correlate the changes in surface morphology with the electrochemical data (current-voltage curves).
-
-
Data Analysis:
-
Analyze the sequence of AFM images to determine the growth rate, thickness, and roughness of the SEI layer.
-
Compare the morphology of the SEI formed with and without ethylene sulfate.
-
In Situ Fourier-Transform Infrared Spectroscopy (FTIR)
In situ FTIR provides real-time information about the chemical composition of the SEI layer by identifying the vibrational modes of the molecular species formed.
Protocol:
-
Spectro-electrochemical Cell Preparation:
-
Utilize an attenuated total reflectance (ATR) setup for surface-sensitive measurements.
-
The working electrode (e.g., a thin film of graphite or silicon deposited on the ATR crystal) should be in direct contact with the electrolyte.
-
Assemble the cell in an argon-filled glovebox.
-
-
Electrolyte Preparation:
-
Prepare the baseline and ethylene sulfate-containing electrolytes as described in the in situ AFM protocol.
-
-
FTIR Measurement:
-
Acquire a reference spectrum of the electrode in contact with the electrolyte at OCP.
-
Apply a potential program (e.g., chronoamperometry at different potentials or a slow potential sweep) to induce SEI formation.
-
Collect FTIR spectra at different time intervals or potentials during the electrochemical process.
-
The spectra should be recorded in the mid-infrared range (e.g., 4000-600 cm⁻¹).
-
-
Data Analysis:
-
Subtract the reference spectrum from the subsequent spectra to isolate the vibrational bands of the newly formed SEI components.
-
Identify the characteristic peaks corresponding to species such as lithium alkyl carbonates, Li₂CO₃, and sulfur-containing compounds (e.g., Li₂SO₄).
-
Track the evolution of these peaks to understand the kinetics of SEI formation.
-
Operando X-ray Photoelectron Spectroscopy (XPS)
Operando XPS allows for the real-time analysis of the elemental and chemical composition of the outermost layers of the SEI during its formation.
Protocol:
-
Operando XPS Cell:
-
Utilize a specialized operando electrochemical cell compatible with the ultra-high vacuum (UHV) environment of the XPS instrument.
-
The cell design should allow for X-ray irradiation of the working electrode while it is in contact with the electrolyte and under electrochemical control.
-
-
Electrode and Electrolyte:
-
Prepare the working electrode (e.g., a thin film of the anode material) and the baseline and ethylene sulfate-containing electrolytes.
-
-
XPS Data Acquisition:
-
Introduce the assembled cell into the XPS analysis chamber.
-
Acquire survey and high-resolution XPS spectra (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s) at OCP.
-
Apply a potential to the working electrode and acquire XPS spectra at different potential steps.
-
Depth profiling can be performed by varying the take-off angle of the photoelectrons or using a synchrotron source with tunable X-ray energy.
-
-
Data Analysis:
-
Analyze the high-resolution spectra to identify the chemical states of the elements present in the SEI.
-
Quantify the atomic concentrations of the different species to determine the chemical composition of the SEI.
-
Compare the composition and thickness of the SEI formed with and without ethylene sulfate.
-
In Situ Transmission Electron Microscopy (TEM)
In situ TEM provides real-space imaging and diffraction analysis of the SEI layer at the nanoscale, revealing its morphology, thickness, and crystallinity.
Protocol:
-
In Situ Liquid Cell TEM Holder:
-
Use a specialized liquid cell TEM holder that encapsulates the electrolyte and electrodes between two electron-transparent windows (e.g., silicon nitride).
-
-
Sample Preparation:
-
Prepare the working electrode as a thin film or nanoparticle deposited on one of the TEM grid windows.
-
Assemble the liquid cell in an argon-filled glovebox, injecting the electrolyte (baseline or with ethylene sulfate) between the windows.
-
-
TEM Imaging and Analysis:
-
Insert the holder into the TEM.
-
Use a low electron dose to minimize beam-induced damage to the SEI and electrolyte.
-
Acquire bright-field and dark-field images to observe the morphology and growth of the SEI layer during electrochemical cycling.
-
Use selected area electron diffraction (SAED) to determine the crystallinity of the SEI components.
-
Energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) can be used for elemental mapping of the SEI.
-
-
Electrochemical Control:
-
Apply a potential to the working electrode using the electrical feedthroughs of the in situ holder.
-
Correlate the observed structural changes with the applied electrochemical conditions.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed reaction pathway for SEI formation with ethylene sulfate.
Caption: Workflow for In Situ AFM Analysis of SEI Formation.
Caption: Workflow for In Situ FTIR Spectroscopy of SEI Formation.
Caption: Proposed Reaction Pathway for SEI Formation with Ethylene Sulfate.
Conclusion
The use of ethylene sulfate as an electrolyte additive presents a significant opportunity to enhance the performance and longevity of lithium-ion batteries through the formation of a superior SEI layer. The in situ analytical techniques and protocols detailed in this document provide a comprehensive framework for researchers to investigate the mechanisms of SEI formation with ethylene sulfate in real-time. By combining morphological, chemical, and structural analysis, a deeper understanding of the role of this additive can be achieved, paving the way for the rational design of next-generation battery electrolytes.
References
Troubleshooting & Optimization
Technical Support Center: 1,3,2-Dioxathiolane 2,2-dioxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (also known as ethylene (B1197577) sulfate).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3,2-Dioxathiolane 2,2-dioxide, offering potential causes and solutions to improve reaction yield and product purity.
Q1: Why is my reaction yield consistently low?
Low yields are often attributed to the exothermic nature of the synthesis and the moisture sensitivity of the product.[1][2] Traditional batch reactors may not provide sufficient heat exchange, leading to localized overheating and subsequent hydrolysis of the this compound into ethylene glycol and sulfuric acid.[1][2]
-
Solution 1: Optimize Temperature Control. Precise temperature management is critical. For batch reactions, ensure efficient stirring and external cooling to maintain a stable, low temperature.
-
Solution 2: Consider Continuous Flow Microreactor Technology. Microreactors offer superior heat and mass transfer, enabling better control over the reaction exotherm and significantly improving yields.[2] Studies have shown that yields can reach up to 92.22% under optimized microreactor conditions.[2][3][4]
-
Solution 3: Ensure Anhydrous Conditions. this compound is highly sensitive to moisture.[1] Use dry solvents, freshly distilled reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q2: My final product is impure. What are the likely side products and how can I avoid them?
Impurity issues can arise from incomplete reaction, side reactions, or product degradation.
-
Potential Side Products:
-
Unreacted Starting Materials: Ethylene glycol, thionyl chloride, or the intermediate ethylene sulfite (B76179).
-
Hydrolysis Products: Ethylene glycol and sulfuric acid due to exposure to moisture.[1]
-
Chlorinated Byproducts: Particularly in syntheses utilizing ruthenium trichloride (B1173362) catalysts.[1]
-
-
Solutions:
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of starting materials and the formation of the product.
-
Control Stoichiometry: Ensure the correct molar ratios of reactants are used.
-
Purification: Recrystallization or distillation under reduced pressure can be effective for purification. Ensure all glassware is scrupulously dried.
-
Alternative Catalysts: To avoid chlorinated byproducts, consider greener catalytic systems such as titanium silicalite-1 (TS-1) with hydrogen peroxide.[1]
-
Q3: The reaction is difficult to control and appears to have a runaway potential. What safety precautions should I take?
The synthesis of this compound is highly exothermic, which can lead to a rapid increase in temperature and pressure if not properly managed.[2]
-
Safety Recommendations:
-
Slow Reagent Addition: Add reagents dropwise or via a syringe pump to control the reaction rate and heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature.
-
Inert Atmosphere: Work under a nitrogen or argon atmosphere to prevent reaction with atmospheric moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves. The product is classified as causing severe skin burns and eye damage.[5]
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are several established methods for the synthesis of this compound:
-
Reaction of Ethylene Glycol with Thionyl Chloride: This is a common laboratory-scale method, often catalyzed by ruthenium(III) chloride.[1][6]
-
Two-Step Synthesis: This involves the initial formation of the cyclic sulfite intermediate (1,3,2-dioxathiolane, 2-oxide or ethylene sulfite) from the reaction of a 1,2-diol with thionyl chloride. The intermediate is then oxidized to the final product.[1][6]
-
Continuous Flow Microreactor Synthesis: A modern and highly efficient method that provides excellent control over reaction conditions, leading to higher yields and improved safety.[2][6]
Q2: What are the optimal reaction conditions for the microreactor synthesis of this compound?
Recent studies have identified the following optimal conditions for achieving high yields in a continuous flow microreactor system:
| Parameter | Optimal Value |
| Temperature | 14.73 °C |
| Catalyst Concentration | 0.5 g/L |
| Flow Rate Ratio (Continuous:Dispersed) | 0.6 |
| Total Flow Rate | 2 mL/min |
| Residence Time | 117.75 seconds |
| Resulting Yield | 92.22% |
(Data sourced from Reaction Chemistry & Engineering)[2]
Q3: How should I handle and store this compound?
-
Handling: Due to its hazardous nature, handle this compound in a fume hood while wearing appropriate PPE. It is harmful if swallowed and can cause severe skin burns and eye damage.[5] Avoid breathing dust.
-
Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] Recommended storage temperature is 4°C.[7]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound (Batch Method)
Step 1: Synthesis of Ethylene Sulfite (1,3,2-Dioxathiolane, 2-oxide)
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To a stirred solution of ethylene glycol in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, slowly add an equimolar amount of thionyl chloride at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
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Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethylene sulfite.
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Purify the crude product by distillation under reduced pressure.
Step 2: Oxidation of Ethylene Sulfite to this compound
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Dissolve the purified ethylene sulfite in a suitable solvent (e.g., acetonitrile (B52724) or a biphasic mixture of carbon tetrachloride and water).
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Add a catalytic amount of ruthenium(III) chloride.
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Cool the mixture in an ice bath and slowly add an oxidizing agent, such as sodium periodate (B1199274) or sodium hypochlorite, while vigorously stirring.
-
Maintain the temperature below 10 °C throughout the addition.
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After the addition is complete, continue stirring at room temperature until the reaction is complete.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation.
Visualizations
Diagram 1: Comparison of Batch vs. Microreactor Synthesis Workflows.
Diagram 2: A logical workflow for troubleshooting low reaction yields.
References
- 1. This compound (Ethylene Sulfate) [benchchem.com]
- 2. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
- 7. usbio.net [usbio.net]
Preventing hydrolysis of ethylene sulfate during storage and handling
Technical Support Center: Ethylene (B1197577) Sulfate (B86663)
Welcome to the technical support center for ethylene sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing hydrolysis during storage and handling. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your ethylene sulfate in your experiments.
Frequently Asked Questions (FAQs)
General Information & Properties
Q1: What is ethylene sulfate and why is it highly susceptible to hydrolysis?
Ethylene sulfate (also known as 1,3,2-dioxathiolane (B15491259) 2,2-dioxide) is a cyclic sulfate ester. Its strained ring structure makes it a potent alkylating agent but also renders it highly susceptible to nucleophilic attack by water. Moisture in the air or solvent can initiate a hydrolysis reaction that opens the ring, leading to the degradation of the compound. This moisture sensitivity is a critical factor to control during storage and handling.[1]
Q2: What are the degradation products of ethylene sulfate hydrolysis?
The hydrolysis of ethylene sulfate occurs in a two-step process. Initially, the cyclic ring is opened by a water molecule to form 2-hydroxyethyl hydrogen sulfate. This intermediate can then undergo further hydrolysis to yield ethylene glycol and sulfuric acid. The presence of sulfuric acid can, in turn, catalyze further degradation and may be detrimental to many chemical reactions.
Caption: Hydrolysis pathway of ethylene sulfate.
Storage & Stability
Q3: What are the ideal storage conditions for ethylene sulfate?
To minimize hydrolysis, ethylene sulfate must be stored under stringent conditions. It is classified as moisture-sensitive and should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated)[3][4][5][6] | Low temperatures slow down the rate of the hydrolysis reaction. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Prevents exposure to ambient moisture. |
| Container | Original, tightly sealed container.[2][7] | Protects from moisture and contamination. |
| Container Material | Glass or chemically resistant plastic (e.g., Polyliner drum).[7] | Avoids reaction with the container. DO NOT use aluminum or galvanized containers.[7] |
| Incompatible Materials | Strong oxidizing agents, alkaline materials, water/moisture.[1][7] | Prevents hazardous reactions and degradation. Contact with alkaline materials can generate heat.[7] |
Q4: How does temperature affect the stability of ethylene sulfate?
| Condition | Temperature Range | Expected Stability |
| Recommended Storage | 2°C to 8°C[1][3][4] | High (when kept dry) |
| Room Temperature | ~20°C to 25°C | Moderate to Low (risk of hydrolysis increases significantly with moisture) |
| Elevated Temperature | > 30°C | Very Low (rapid degradation is likely, especially if moisture is present) |
Q5: Is ethylene sulfate sensitive to pH?
Yes, ethylene sulfate is sensitive to pH. As a cyclic ester, its hydrolysis can be catalyzed by both acidic and basic conditions. The presence of strong acids or bases will accelerate its decomposition. It is particularly important to avoid alkaline materials, as contact can liberate heat and promote a vigorous reaction.[7] Always use anhydrous, neutral solvents and reagents when working with ethylene sulfate.
Troubleshooting Guide
Q1: My experiment is yielding unexpected results. How can I determine if my ethylene sulfate has degraded?
Degradation of ethylene sulfate can be a common cause of experimental failure. Below is a troubleshooting workflow and a table summarizing common symptoms and actions.
References
- 1. fishersci.fr [fishersci.fr]
- 2. echemi.com [echemi.com]
- 3. Ethylene sulfate | 1072-53-3 | FE29776 | Biosynth [biosynth.com]
- 4. Ethylene Sulfate (DTD) [ykccnm.com]
- 5. ETHYLENESULFATE | 1072-53-3 [chemicalbook.com]
- 6. ETHYLENESULFATE CAS#: 1072-53-3 [m.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing 1,3,2-Dioxathiolane 2,2-dioxide (DTD) in Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 1,3,2-Dioxathiolane 2,2-dioxide (DTD) as an electrolyte additive.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DTD) as an electrolyte additive?
A1: this compound (DTD), also known as ethylene (B1197577) sulfate, is a film-forming additive. Its primary role is to decompose on the anode surface during the initial formation cycles of a battery. This decomposition creates a stable and ionically conductive Solid Electrolyte Interphase (SEI).[1] A robust SEI layer is crucial for preventing further electrolyte decomposition, minimizing irreversible capacity loss, and ultimately enhancing the cycling stability and lifespan of batteries, including lithium-ion, sodium-ion, and potassium-ion systems.[1][2]
Q2: How does DTD improve battery performance?
A2: DTD improves battery performance through several mechanisms:
-
SEI Formation: It forms a stable SEI on the anode, which is particularly effective in preventing the exfoliation of graphite (B72142) anodes in propylene (B89431) carbonate (PC)-based electrolytes.[3][4]
-
Altering Ion Solvation: DTD can modify the solvation structure of lithium ions (Li+), which facilitates the desolvation process and improves intercalation into graphite anodes.[3]
-
Suppressing Side Reactions: In potassium-metal batteries, DTD has been shown to passivate the metal surface and inhibit the formation of soluble oligocarbonates that can cause irreversible capacity loss.[3][5]
-
Reducing Polarization: The addition of DTD can lead to significantly lower polarization during plating and stripping of alkali metals, indicating reduced interfacial resistance.[5][6]
Q3: What is a typical starting concentration for DTD in an electrolyte?
A3: A typical starting concentration for DTD is around 1 wt%. While even small concentrations, such as 0.1 wt%, have been shown to be effective in reducing initial irreversible capacity, 1 wt% or more is often considered favorable for optimal performance in coin cells.[3] For some systems, concentrations up to 5 wt% have been shown to be beneficial.[7] However, the optimal concentration is highly dependent on the specific battery chemistry (electrodes and solvent system) and operating conditions.
Q4: Can DTD be used in combination with other electrolyte additives?
A4: Yes, DTD can be used with other additives, but the effects can vary. For instance, studies on the combined use of DTD and Vinylene Carbonate (VC) have shown that in some cases, the combination did not provide further benefits compared to using VC alone.[1] It is crucial to experimentally verify the synergistic or antagonistic effects of DTD with other additives in your specific system.
Q5: Is DTD suitable for high-voltage applications?
A5: DTD and its derivatives have been investigated for high-voltage applications. Some studies indicate that DTD can be preferably oxidized on the cathode surface at high voltages, forming a protective film.[2] A modified version of DTD, [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide (BDTD), has been specifically developed as a cathode additive to improve cycle retention at high voltages.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Low Initial Coulombic Efficiency (ICE) | 1. Insufficient SEI formation. 2. Excessive electrolyte decomposition. | 1. Increase the DTD concentration in increments (e.g., 0.5 wt% steps) to ensure the formation of a stable SEI. 2. Ensure proper cell assembly and drying of components to minimize contaminants like water. |
| High and Increasing Impedance During Cycling | 1. Excessive DTD concentration: This can lead to the formation of an overly thick and resistive SEI layer.[4] 2. Continuous decomposition of the electrolyte. | 1. Reduce the DTD concentration. An overly reactive additive can lead to a continuous build-up of the SEI, increasing impedance.[4] 2. Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the evolution of interfacial resistance. |
| Rapid Capacity Fade | 1. Unstable SEI layer. 2. Continuous consumption of the electrolyte additive. 3. For metal anodes, dendritic growth. | 1. Optimize the DTD concentration. A concentration that is too low may not form a sufficiently protective SEI. 2. Consider a slightly higher initial concentration of DTD to account for consumption over extended cycling. 3. DTD is known to suppress dendrite growth in some systems; however, optimization of the concentration is key.[7] |
| Poor Rate Capability | 1. High interfacial impedance due to a thick or poorly conductive SEI. | 1. Decrease the DTD concentration to form a thinner SEI. 2. Characterize the SEI layer using techniques like XPS to understand its composition and ionic conductivity. |
| Cell Swelling or Gas Generation | 1. Continuous electrolyte decomposition. | 1. Ensure the DTD concentration is sufficient to form a passivating SEI that prevents further reactions between the electrolyte and the electrode. DTD is known to reduce gas generation in some systems. |
Quantitative Data on DTD Concentration
The optimal concentration of DTD can significantly impact battery performance. The following tables summarize quantitative data from various studies.
Table 1: Effect of DTD on Coulombic Efficiency (CE) and Cycling Stability in Lithium Metal Batteries
| Electrolyte System | DTD Concentration (wt%) | Average CE | Number of Cycles | Reference |
| Carbonate Electrolyte | 0 | 71.0% | 60 | [7] |
| Carbonate Electrolyte | 5.0 | 95.8% | 275 | [7] |
Table 2: Effect of DTD on Polarization in K-Metal Cells
| Electrolyte System | DTD Concentration (wt%) | Plating-Stripping Polarization | Reference |
| 0.8 M KPF6 in EC:DEC | 0 | ~100 mV | [5] |
| 0.8 M KPF6 in EC:DEC | 1 | ~20 mV | [5] |
Table 3: Effect of DTD Concentration on Performance in K-Metal Cells
| DTD Concentration (wt%) | Performance Observation | Reference |
| 0.1 | Effective in reducing initial irreversible capacity. | [3] |
| 1 | Favorable for optimal performance in coin cells; high coulombic efficiency (~99%). | [3] |
| >5 | Can affect the bulk solvation structure of the electrolyte. | [3][6] |
Experimental Protocols
Protocol for Evaluating DTD Performance using Cyclic Voltammetry (CV)
This protocol is designed to determine the reduction potential of DTD and its effect on the electrochemical window of the electrolyte.
-
Electrode Preparation:
-
Working Electrode: Glassy carbon or a relevant anode material. Polish the electrode with alumina (B75360) slurry, sonicate in ethanol, and dry under vacuum.
-
Reference Electrode: Li metal or Ag/AgCl.
-
Counter Electrode: Pt wire or Li metal.
-
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v).
-
Prepare a series of electrolytes with varying DTD concentrations (e.g., 0.5, 1, 2, 5 wt%).
-
-
Cell Assembly:
-
Assemble a three-electrode cell in an argon-filled glovebox.
-
-
CV Measurement:
-
Potential Window: Scan from the open-circuit voltage (OCV) to a low potential (e.g., 0.01 V vs. Li/Li+) and back to a high potential (e.g., 3 V vs. Li/Li+).
-
Scan Rate: Start with a scan rate of 10 mV/s.
-
Cycles: Run 3-5 cycles to observe the formation of the SEI.
-
-
Data Analysis:
-
Identify the reduction peak corresponding to DTD decomposition. This should occur at a higher potential than the solvent reduction.
-
Compare the voltammograms of the baseline and DTD-containing electrolytes to observe the suppression of solvent decomposition peaks.
-
Analyze the reversibility of the electrochemical processes.
-
Protocol for Electrochemical Impedance Spectroscopy (EIS)
This protocol is used to evaluate the effect of DTD concentration on the interfacial impedance of the battery.
-
Cell Preparation:
-
Assemble symmetric cells (e.g., Li||Li) or half-cells (e.g., Graphite||Li) with the baseline and DTD-containing electrolytes.
-
Perform formation cycles to establish a stable SEI.
-
-
EIS Measurement:
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: 5-10 mV.
-
DC Bias: Apply a DC bias corresponding to a specific state of charge (e.g., 50% SOC) or at OCV.
-
Procedure: Record EIS spectra after formation and at various cycle intervals (e.g., after 1, 10, 50, 100 cycles).
-
-
Data Analysis:
-
Use a Nyquist plot to visualize the impedance data.
-
Fit the spectra to an equivalent circuit model to quantify the solution resistance (Rs), SEI resistance (Rsei), and charge-transfer resistance (Rct).
-
Compare the evolution of Rsei and Rct for different DTD concentrations to determine the optimal concentration for low and stable interfacial impedance.
-
Visualizations
Caption: Mechanism of DTD in forming a stable SEI on the anode surface.
Caption: Troubleshooting workflow for common issues related to DTD concentration.
Caption: Experimental workflow for evaluating DTD concentration in electrolytes.
References
- 1. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ethylene Sulfate) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ethylene Sulfate in Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene (B1197577) sulfate (B86663) (ES) as an electrolyte additive in lithium-ion batteries.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Excessive Gas Generation During Formation Cycling
-
Question: My cell is producing a significant amount of gas during the initial formation cycles after adding ethylene sulfate. What is the likely cause and how can I mitigate it?
-
Answer: Ethylene sulfate (ES or DTD) is known to be reduced at the anode surface to form components of the Solid Electrolyte Interphase (SEI).[1] This reductive decomposition can generate gaseous byproducts. Vigorous reactivity and large amounts of gas have been observed, particularly when ES is used as the sole additive.[2][3] The primary gaseous product is often ethylene.[4]
-
Troubleshooting Steps:
-
Optimize ES Concentration: High concentrations of ES can lead to excessive gas generation. Start with a low concentration (e.g., 0.5-2 wt%) and systematically evaluate the effect on gas volume and electrochemical performance. One study showed that even 0.01% by volume could improve performance.[5]
-
Use Co-additives: The use of other film-forming additives, such as vinylene carbonate (VC) or prop-1-ene-1,3-sultone (B1366696) (PES), can suppress the vigorous reaction of ES.[2][3][4] VC is often reduced first, forming a more stable initial SEI that moderates the subsequent reduction of ES.[2][3]
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Formation Protocol: The conditions of the first charge, including current density and temperature, significantly impact SEI formation and gas evolution.[6] Consider a lower C-rate or a constant voltage step at a potential just below the main ES reduction peak to allow for a more controlled SEI formation.
-
-
Issue 2: Poor Cycling Stability and Capacity Fade
-
Question: After an initial improvement, my cell with ethylene sulfate shows rapid capacity fading and poor long-term cycling. Why is this happening?
-
Answer: While ES is added to form a stable SEI, the resulting film may be thin, ineffective, or continuously evolve, leading to poor long-term performance.[2][3] This can be due to an incomplete or unstable SEI that does not adequately passivate the electrode surface, leading to continuous electrolyte reduction and consumption of lithium inventory.
-
Troubleshooting Steps:
-
Verify SEI Composition: An effective SEI derived from ES should contain species like Li₂SO₃ and organosulfur compounds (ROSO₂Li).[1] Use surface analysis techniques like XPS to confirm the presence of these components on the cycled anode.
-
Combine with Other Additives: A synergistic effect is often observed when ES is used with other additives. For example, a binary blend with prop-1-ene-1,3-sultone (PES) can form a more passive SEI.[4] The proposed mechanism involves the reduction of PES to form a nucleophile that then reacts with the electrophilic ES.[4]
-
Electrolyte Solvent System: ES performance can be solvent-dependent. Its reduction and the resulting SEI can differ between carbonate-based electrolytes like ethylene carbonate (EC) and propylene (B89431) carbonate (PC).[1] Ensure the solvent system is compatible with ES and the desired operating window.
-
-
Issue 3: Increased Cell Impedance
-
Question: I'm observing a significant increase in cell impedance after adding ethylene sulfate to my electrolyte. What could be the cause?
-
Answer: The increase in impedance is likely due to the formation of a resistive SEI layer on the electrode surfaces. While a certain level of impedance is expected from any SEI, a poorly formed or excessively thick layer can hinder lithium-ion transport. The reduction products of ES, such as Li₂SO₃ and ROSO₂Li, contribute to this interfacial resistance.[1] However, a well-formed SEI from ES should ultimately lower the overall cell resistance compared to a baseline electrolyte without the additive.[1][5]
-
Troubleshooting Steps:
-
Analyze with EIS: Use Electrochemical Impedance Spectroscopy (EIS) to deconvolute the contributions to the total impedance (e.g., SEI resistance, charge transfer resistance). This will help identify if the SEI is the primary source of the increased resistance.
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Optimize Additive Blends: The presence of other additives can significantly influence impedance. For example, combining ES with PES and other components (a blend known as PES211) has been shown to increase cell impedance, which can lead to unwanted lithium plating.[1] Re-evaluate the necessity and concentration of each additive in your system.
-
Review Formation Protocol: A high-current formation might lead to a less uniform and more resistive SEI. A slower, more controlled formation process can result in a more compact and ionically conductive SEI.[6]
-
-
Data Summary Tables
Table 1: Electrochemical Performance with Ethylene Sulfate (DTD) Additive
| Cell Chemistry | Electrolyte Base | DTD Concentration | Key Improvement Noted | Reference |
| MCMB/Li | 1M LiPF₆ in EC+DMC+EMC (1:1:1) | 0.01% (volume) | Increased reversible discharge capacity from 300 to 350 mAh/g and improved cycleability. | [5] |
| LiNi₁/₃Mn₁/₃Co₁/₃O₂/Graphite (B72142) | 1.2M LiPF₆ in EC:EMC (3:7) | 1% | Used in a blend with PES and TTSPi, but this specific combination increased cell impedance. | [1] |
| Graphite/Li | EC-based | Not specified | Higher specific capacity and improved cycling capability compared to baseline. | [1] |
Table 2: Reduction Potentials and SEI Components
| Additive / Solvent | Reduction Potential (vs. Li/Li⁺) | Key SEI/Decomposition Products | Analytical Method | Reference |
| Ethylene Sulfate (DTD) | ~1.4 V | Li₂SO₃, ROSO₂Li | Cyclic Voltammetry, XPS | [1][5] |
| Ethylene Carbonate (EC) | Lower than DTD | Lithium ethylene dicarbonate (B1257347) (LEDC), Li₂CO₃ | Cyclic Voltammetry | [1] |
| Prop-1-ene-1,3-sultone (PES) | Higher than DTD | Nucleophilic species | Theoretical calculations | [4] |
| Ethylene Sulfite (B76179) (ES) | Higher than Propylene Carbonate (PC) | Radical anion (precursor) | Density Functional Theory | [7] |
Experimental Protocols
1. Cyclic Voltammetry (CV) for Reduction Potential Determination
-
Objective: To determine the electrochemical reduction potential of ethylene sulfate relative to the solvent and other additives.
-
Methodology:
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a graphite working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.
-
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1) and the test electrolyte containing a specific concentration of ethylene sulfate (e.g., 2 wt%).
-
Measurement: Perform CV by scanning the potential from the open-circuit voltage (OCV) down to 0.01 V at a slow scan rate (e.g., 0.1 mV/s).
-
Analysis: Identify the cathodic peaks in the voltammogram. The peak corresponding to the reduction of ES should appear at a higher potential than the main solvent reduction peaks.[1] This confirms that ES will be reduced preferentially on the anode surface during the first charge.
-
2. X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis
-
Objective: To identify the chemical composition of the SEI layer formed on the anode surface.
-
Methodology:
-
Cell Cycling: Cycle a cell (e.g., Li/graphite half-cell) with the ES-containing electrolyte for a set number of formation cycles.
-
Sample Preparation: Carefully disassemble the cell inside an argon-filled glovebox. Gently rinse the harvested graphite anode with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt. Allow the solvent to evaporate completely.
-
Transfer: Transfer the dried electrode to the XPS analysis chamber using an air-tight transfer vessel to prevent exposure to air and moisture.
-
Analysis: Acquire high-resolution spectra for relevant elements, particularly S 2p, C 1s, O 1s, and F 1s.
-
Data Interpretation: Deconvolute the S 2p spectrum to identify sulfur-containing species. Peaks around 169 eV are typically assigned to sulfate species like ROSO₂Li, while peaks near 167 eV can be attributed to sulfite species like Li₂SO₃.[1][3]
-
3. Gas Chromatography (GC) for Gaseous Byproduct Analysis
-
Objective: To identify and quantify the gaseous products generated during cell formation and cycling.
-
Methodology:
-
Cell Design: Use a specially designed cell that allows for gas extraction, such as a pouch cell with a gas sampling port.
-
Formation Cycling: Perform the formation cycles on the cell.
-
Gas Extraction: After formation, connect a gas-tight syringe to the sampling port and carefully extract a known volume of the headspace gas.
-
Injection: Inject the gas sample into a Gas Chromatograph, often equipped with a Thermal Conductivity Detector (TCD) or a Mass Spectrometer (MS).
-
Analysis: Identify the components of the gas mixture by their retention times and/or mass spectra. Compare with known standards to quantify the amounts of gases like ethylene, CO, and CO₂.[4]
-
Visualizations
Caption: Proposed reductive decomposition pathway of Ethylene Sulfate (ES) at the anode.
Caption: Troubleshooting workflow for issues with Ethylene Sulfate (ES) additive.
Caption: Synergistic mechanism of PES and ES additives for SEI formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 6. Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - Institute for Advanced Study (IAS) [ias.tum.de]
- 7. New Insights into the Electroreduction of Ethylene Sulfite as Electrolyte Additive for Facilitating Solid Electrolyte Interphase of Lithium Ion Battery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3,2-Dioxathiolane 2,2-dioxide (DTD) for Enhanced Battery Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3,2-Dioxathiolane 2,2-dioxide (DTD) as an electrolyte additive to address battery capacity fade.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DTD) in batteries?
A1: this compound (DTD) is primarily used as an electrolyte additive to form a stable and effective solid electrolyte interphase (SEI) on the surface of the electrodes, particularly the anode.[1][2] This protective SEI layer mitigates the continuous decomposition of the electrolyte, a common issue that leads to capacity fade over time, thereby enhancing the cycling stability and coulombic efficiency of batteries.[1][3]
Q2: In which battery systems is DTD effective?
A2: DTD has demonstrated effectiveness in various battery systems, including lithium-ion (Li-ion)[1], potassium-ion (K-ion)[4][5][6], and sodium-ion (Na-ion) batteries.[1][2] Its ability to form a protective SEI layer is beneficial across these different alkali metal-based battery chemistries.
Q3: What is the proposed mechanism of action for DTD?
A3: The effectiveness of DTD stems from its specific electrochemical behavior. It alters the solvation structure of the metal ions (e.g., Li+) in the electrolyte and undergoes preferential reduction at the anode surface compared to the bulk electrolyte solvents.[3][7] This preferential decomposition leads to the formation of a stable and ionically conductive SEI layer.[1] This protective layer suppresses undesirable side reactions at the electrode surfaces, such as the continuous decomposition of the electrolyte, which in turn reduces capacity fade.[3]
Q4: Are there any known side effects or disadvantages of using DTD?
A4: Yes, while beneficial, the use of DTD can present some challenges. Its high reactivity can lead to irreversible capacity losses during the initial formation cycles due to excessive decomposition and SEI growth.[8] This can result in a thicker, more resistive SEI layer, which may impede ion transport if not properly controlled.[8]
Q5: Are there modified versions of DTD that offer improved performance?
A5: Yes, researchers have developed modified versions of DTD to enhance its properties. For example, dihydro-1,3,2-dioxathiolo[1][3][4]dioxathiole-2,2,5,5-tetraoxide (D-DTD) has shown to promote higher cycling retentions at various temperatures compared to standard DTD.[9] Another modified version, [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide (BDTD), has been developed as a cathode additive to improve cycle retention at high voltages.[10]
Troubleshooting Guide
Problem 1: Significant irreversible capacity loss in the first few cycles.
-
Possible Cause: Excessive reductive decomposition of DTD on the anode surface, leading to a thick and poorly conductive initial SEI layer.[8]
-
Suggested Solution:
-
Optimize DTD Concentration: Reduce the weight percentage of DTD in the electrolyte. While higher concentrations can form a robust SEI, a lower concentration might be sufficient to passivate the electrode surface without excessive initial capacity loss. Studies have shown effectiveness with concentrations as low as 1 wt%.[4][5][6]
-
Formation Protocol: Employ a specific formation protocol with a low C-rate (e.g., C/20 or C/25) for the initial cycles. This allows for a more controlled and uniform formation of the SEI layer.
-
Co-additives: Consider using DTD in conjunction with other film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC). However, synergistic effects are not always guaranteed and require experimental validation.[1]
-
Problem 2: Increased cell impedance and poor rate capability.
-
Possible Cause: The SEI layer formed by DTD is too thick or has low ionic conductivity, hindering ion transport.[8]
-
Suggested Solution:
-
Electrolyte Composition: The choice of solvent can influence the properties of the DTD-derived SEI. Experiment with different electrolyte solvent combinations (e.g., varying the ratio of ethylene (B1197577) carbonate (EC) to dimethyl carbonate (DMC) or diethyl carbonate (DEC)) to find a system that results in a more favorable SEI composition.
-
Temperature during Formation: The temperature at which the initial SEI is formed can impact its properties. Conduct the formation cycles at a controlled and potentially lower temperature to moderate the decomposition rate of DTD.
-
Characterization: Utilize electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance before and after cycling to quantify the impact of DTD on cell impedance.
-
Problem 3: Inconsistent cycling performance between cells.
-
Possible Cause: Non-uniform SEI formation due to inhomogeneous mixing of the electrolyte or variations in electrode surface chemistry.
-
Suggested Solution:
-
Electrolyte Preparation: Ensure thorough mixing of the DTD additive within the electrolyte solution. Use of a vortex mixer or sonication can aid in achieving a homogeneous solution.
-
Electrode Quality: Ensure high-quality and consistent electrode fabrication. Surface contaminants or variations in the electrode coating can lead to uneven SEI formation.
-
Cell Assembly: Maintain consistent procedures for cell assembly, including electrolyte filling and sealing, to minimize variability between cells.
-
Data Presentation
Table 1: Impact of DTD on Battery Performance
| Battery Type | Electrolyte System | DTD Concentration | Key Performance Improvement | Reference |
| Li-ion (Li | Cu Half-Cell) | Carbonate Electrolyte | 5.0 wt% | |
| K-metal (K | K Symmetric Cell) | 0.8 M KPF6 in EC:DEC | 1 wt% | |
| LiNi0.5Co0.2Mn0.3O2/Graphite (B72142) | Baseline Electrolyte | Not Specified | With D-DTD, retained 89.1% of capacity after 150 cycles, compared to 55.4% without additive and 84.0% with DTD. | [9] |
| Li/NMC532 Half-Cell | 1.0 M LiPF6 in EC/EMC (3/7) | Not Specified | With BDTD, cycle retention improved to 91.6% at high voltage. | [10] |
Experimental Protocols
Key Experiment: Evaluation of DTD in a Li-ion Half-Cell
This protocol outlines a general procedure for evaluating the effect of DTD on the performance of a lithium-ion half-cell with a graphite anode.
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte, for example, 1 M LiPF6 in a 1:1 volume ratio of ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
Prepare the experimental electrolyte by adding a specific weight percentage of DTD (e.g., 1-5 wt%) to the baseline electrolyte. Ensure complete dissolution, using a vortex mixer or sonicator if necessary. All handling of electrolyte components should be performed in an argon-filled glovebox with low moisture and oxygen levels.
-
-
Cell Assembly:
-
Assemble CR2032 coin cells in an argon-filled glovebox.
-
Use a graphite electrode as the working electrode and lithium metal foil as the counter and reference electrode.
-
Use a microporous polymer separator (e.g., Celgard 2400).
-
Add a controlled amount of the prepared electrolyte to the cell.
-
-
Electrochemical Cycling:
-
Formation Cycles: Perform the initial two to three charge-discharge cycles at a low C-rate (e.g., C/20, where C is the theoretical capacity of the electrode) in a galvanostatic mode. This step is crucial for the formation of a stable SEI layer.
-
Cycling Performance: Cycle the cells at a higher C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate the long-term cycling stability and capacity retention.
-
Rate Capability: Test the cell's performance at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to assess the impact of the DTD-formed SEI on the rate performance.
-
-
Post-mortem Analysis:
-
After cycling, disassemble the cells in a glovebox.
-
Carefully retrieve the electrodes and rinse them with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Analyze the surface of the electrodes using techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the composition and morphology of the SEI layer.
-
Visualizations
Caption: Mechanism of SEI formation with DTD additive.
References
- 1. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ethylene Sulfate) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 1,3,2-Dioxathiolane 2,2-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (DTD).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 1,3,2-Dioxathiolane 2,2-dioxide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors. A primary cause is the hydrolysis of the product due to its sensitivity to moisture.[1] The synthesis reaction is also highly exothermic, and poor temperature control can lead to side reactions and product degradation.[2]
Potential Causes and Solutions:
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Moisture Contamination: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Poor Temperature Control: The reaction of ethylene (B1197577) glycol with thionyl chloride should be performed at a controlled temperature, typically between 0-50°C.[3] For the oxidation step, maintaining a temperature between 0-10°C is recommended.[3] The use of a continuous flow microreactor can significantly improve heat exchange and temperature control, leading to higher yields.[2]
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion before workup.
-
Suboptimal Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used as specified in the experimental protocol.
Q2: The final product is discolored (yellow or brown). What is the cause and how can I obtain a white crystalline product?
A2: Discoloration of the final product often indicates the presence of impurities. These can be residual starting materials, byproducts from side reactions, or degradation products.
Potential Causes and Solutions:
-
Residual Iodine from Oxidation: If an oxidant like sodium periodate (B1199274) is used with a ruthenium catalyst, traces of iodine can cause discoloration. Washing the crude product with a sodium bisulfite solution can help remove residual oxidants.[3]
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Side-Reaction Products: Inadequate temperature control can lead to the formation of colored byproducts.
-
Purification by Recrystallization: Recrystallization is an effective method for removing colored impurities. Recrystallization from ethanol (B145695) or acetone (B3395972) has been shown to yield high-purity, white crystals of this compound.[1]
Q3: I am observing significant amounts of byproducts in my crude product. What are the common impurities and how can I minimize their formation?
A3: The most common impurity is the hydrolysis product of this compound, which are ethylene glycol and sulfuric acid.[1] Other potential impurities include unreacted starting materials (ethylene glycol, thionyl chloride), the intermediate cyclic sulfite (B76179) (1,3,2-dioxathiolane, 2-oxide), and chlorinated byproducts.
Minimizing Impurity Formation:
-
Hydrolysis Products: As mentioned, strict anhydrous conditions are crucial to prevent the formation of ethylene glycol and sulfuric acid.
-
Unreacted Starting Materials and Intermediate: Ensure the reaction is driven to completion by optimizing reaction time and temperature. Monitoring the reaction by TLC or GC-MS can help determine the optimal endpoint.
-
Oxidation Byproducts: Careful control of the oxidant addition and reaction temperature during the oxidation of the cyclic sulfite intermediate is necessary to prevent over-oxidation or side reactions.
Q4: How can I effectively purify the crude this compound?
A4: The most common and effective method for purifying crude this compound is recrystallization.
Recommended Purification Protocol:
-
Solvent Selection: Ethanol and acetone are reported to be effective solvents for recrystallization, yielding high-purity crystals (≥98% by GC).[1]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
The following table summarizes the impact of different synthesis and purification methods on the purity and yield of this compound.
| Synthesis Method | Purification Method | Purity | Yield | Reference |
| Batch Synthesis | Recrystallization (Ethanol) | >98% | Moderate | [1] |
| Batch Synthesis | Recrystallization (Acetone) | >98% | Moderate | [1] |
| Continuous Flow Microreactor | Not specified | High | up to 92.22% | [2][4] |
Experimental Protocols
Detailed Methodology for Batch Synthesis of this compound (One-Pot Method)
This protocol is adapted from a patented procedure and provides a one-pot method for the synthesis.[3]
Materials:
-
Ethylene glycol
-
Thionyl chloride
-
Sodium bicarbonate
-
Ruthenium trichloride (B1173362) (catalyst)
-
13% Chlorine bleach liquor (oxidant)
-
5-10% Sodium bisulfite solution
Procedure:
-
Esterification:
-
In a reaction vessel equipped with a dropping funnel and a stirrer, place ethylene glycol.
-
Control the temperature of the ethylene glycol between 0-50°C.
-
Slowly add thionyl chloride dropwise to the ethylene glycol to form the intermediate, glycol sulfite.
-
After the addition is complete, stir the mixture for 1-3 hours, maintaining the temperature below 30°C.
-
-
Neutralization:
-
Cool the reaction mixture to between -10°C and 10°C.
-
Slowly add an aqueous solution of sodium bicarbonate to adjust the pH of the system to 7-8.
-
-
Oxidation:
-
Add a catalytic amount of ruthenium trichloride to the mixture.
-
Maintain the temperature between 0-10°C and slowly add 13% chlorine bleach liquor dropwise over 1-3 hours.
-
After the addition is complete, continue stirring at 0-10°C for 1-2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the glycol sulfite intermediate.
-
-
Workup and Isolation:
-
Once the reaction is complete, add a 5-10% aqueous solution of sodium bisulfite to the reaction mixture at 0-10°C and stir for 10 minutes.
-
Filter the resulting solid at 0-5°C to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetone to obtain the pure product.
-
Visualizations
Experimental Workflow for Batch Synthesis
Caption: Workflow for the one-pot batch synthesis of this compound.
Logical Relationship of Impurity Removal
Caption: Logical diagram illustrating the removal of common impurities during purification.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Ethylene Sulfate Synthesis
Welcome to the technical support center for the synthesis of ethylene (B1197577) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for ethylene sulfate?
A1: The most prevalent methods for synthesizing ethylene sulfate are:
-
Two-Step Synthesis: This is a widely used laboratory method involving the reaction of a 1,2-diol (like ethylene glycol) with thionyl chloride to form a cyclic sulfite (B76179), which is then oxidized to the corresponding cyclic sulfate.[1][2]
-
One-Pot Synthesis from Ethylene Glycol and Sulfuryl Chloride: This method offers a more direct conversion of a 1,2-diol to a cyclic sulfate, though it can be less efficient than the two-step process.[1][2][3]
-
Reaction of Ethylene Oxide with Sulfur Trioxide: This route is often employed in industrial-scale production.[3]
Q2: What are the primary challenges when scaling up ethylene sulfate synthesis?
A2: Key challenges during scale-up include:
-
Exothermic Reaction Management: The synthesis of ethylene sulfate is highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.[4][5]
-
Reagent Purity and Stoichiometry: The quality and precise molar ratios of starting materials are critical for achieving high yields and purity. Impurities in reagents can lead to side reactions and complicate purification.[6]
-
Product Stability and Hydrolysis: Ethylene sulfate is sensitive to moisture and can hydrolyze to ethylene glycol and sulfuric acid.[3] This necessitates handling under anhydrous conditions.
-
Purification at Scale: While recrystallization is a common purification method, its efficiency and practicality can change significantly at a larger scale, potentially leading to issues with crystal size, filtration, and solvent recovery.
-
Safety: Ethylene sulfate is a potent alkylating agent and is considered carcinogenic, requiring strict safety protocols and handling procedures, especially at a larger scale.[1][2]
Q3: What are the critical safety precautions for handling ethylene sulfate?
A3: Due to its hazardous nature, the following safety precautions are essential:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Handle the compound with extreme care, recognizing its similarity to other toxic alkylating agents like dimethyl sulfate.[1][2]
-
Have an emergency plan in place for spills or exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Monitor reaction progress using techniques like TLC or GC.- Ensure efficient stirring, especially at larger volumes.- Re-evaluate reaction time and temperature. |
| Degradation of product | - Maintain strict anhydrous conditions to prevent hydrolysis.- Ensure the reaction temperature does not exceed the recommended limits, as this can lead to decomposition.[4] | |
| Impure reagents | - Use high-purity starting materials.[6]- Consider purifying reagents if their quality is questionable. | |
| Formation of Impurities (e.g., Diethyl Ether) | Incorrect reaction temperature | - Implement robust temperature control, especially during the addition of exothermic reagents. The reaction of ethanol (B145695) with sulfuric acid to form ethyl sulfate must be kept below 140°C to avoid the formation of diethyl ether.[4] |
| Presence of moisture | - Dry all glassware and solvents thoroughly before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Purification | Oily or amorphous product | - Attempt to induce crystallization by seeding with a small crystal of pure product.- Explore different recrystallization solvents or solvent mixtures. |
| Poor crystal quality | - Control the rate of cooling during recrystallization; slower cooling often leads to larger, purer crystals.- Investigate the impact of impurities on crystal formation. | |
| Runaway Reaction | Inadequate heat removal | - At a larger scale, ensure the reactor has sufficient cooling capacity.- Control the addition rate of reagents to manage the exotherm.- Consider using a continuous flow reactor for better heat and mass transfer. |
Data Presentation
Table 1: Comparison of Ethylene Sulfate Synthesis Methods
| Synthesis Method | Starting Materials | Typical Yield | Purity (GC) | Key Considerations | Reference |
| One-Pot from Ethylene Glycol and Thionyl Chloride | Ethylene Glycol, Thionyl Chloride, Oxidizing Agent | 72% (total recovery) | >99.9% | Avoids intermediate isolation; requires careful control of oxidation. | [7] |
| Ethylene Glycol and Sulfuryl Chloride with Pyridine | Ethylene Glycol, Sulfuryl Chloride, Pyridine | 70.2% | 99.6% | Pyridine acts as a base to neutralize HCl byproduct. | [8] |
| Ethylene Glycol and Sulfuryl Chloride with Triethylamine | Ethylene Glycol, Sulfuryl Chloride, Triethylamine | 63% | 99.48% | Triethylamine is another suitable base for this reaction. | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethylene Sulfate from Ethylene Glycol and Thionyl Chloride
This protocol is adapted from a patented method and is intended for informational purposes.[7] Researchers should adapt it to their specific laboratory conditions and scale.
Materials:
-
Ethylene glycol
-
Thionyl chloride
-
Sodium bicarbonate
-
Ruthenium trichloride (B1173362) (catalyst)
-
Sodium hypochlorite (B82951) solution (13%)
-
Sodium bisulfite solution (5-10%)
-
Ethylene dichloride (for recrystallization)
Procedure:
-
Esterification: Control the temperature of ethylene glycol between 0-50°C. Slowly add thionyl chloride dropwise to prepare the intermediate glycol sulfite.
-
After the addition is complete, stir the mixture for 1-3 hours while maintaining the temperature below 30°C.
-
Neutralization: Cool the reaction mixture to -10 to 10°C and add an aqueous solution of sodium bicarbonate to adjust the pH to 7-8.
-
Oxidation: Add a catalytic amount of ruthenium trichloride. Then, at 0-10°C, add the sodium hypochlorite solution dropwise over 1-3 hours.
-
Maintain the temperature at 0-10°C and stir for an additional 1-2 hours. Monitor the reaction for the disappearance of the glycol sulfite intermediate using TLC.
-
Quenching: Once the reaction is complete, add a 5-10% aqueous solution of sodium bisulfite at 0-10°C and stir for 10 minutes.
-
Isolation: Filter the reaction mixture at 0-5°C to obtain the crude ethylene sulfate product.
-
Purification: Recrystallize the crude product from hot ethylene dichloride. Filter the cooled solution to obtain pure, white crystalline ethylene sulfate.
Visualizations
Experimental Workflow: One-Pot Ethylene Sulfate Synthesis
References
- 1. ETHYLENESULFATE | 1072-53-3 [chemicalbook.com]
- 2. ETHYLENESULFATE CAS#: 1072-53-3 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 7. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]
- 8. Synthesis technology of ethylene sulfate - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Synthesis of 1,3,2-Dioxathiolane 2,2-dioxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective synthesis of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (also known as ethylene (B1197577) sulfate). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist you in your research and development endeavors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | - Incomplete reaction. - Hydrolysis of the product due to moisture. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or GC. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Carefully control the reaction temperature as specified in the protocol. |
| Product is a Yellowish Oily Substance Instead of a White Solid | - Presence of impurities or byproducts. - Incomplete removal of solvent. - Residual acidic impurities. | - Purify the crude product by recrystallization or column chromatography. - Ensure the product is thoroughly dried under vacuum. - Wash the crude product with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid. |
| Violent Reaction or Uncontrolled Exotherm | - Addition of reagents too quickly. - Inadequate cooling of the reaction mixture. - Reaction scale is too large for the cooling capacity. | - Add reagents dropwise with vigorous stirring. - Use an ice bath or other appropriate cooling system to maintain the desired temperature. - For larger scale reactions, consider using a jacketed reactor with a circulating coolant. For highly exothermic steps, continuous flow microreactors are a safer alternative.[1] |
| Difficulty in Isolating the Product | - Product is soluble in the workup solvent. - Formation of an emulsion during extraction. | - Use a different solvent for extraction. - To break up emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of celite. |
| Product Decomposes Upon Storage | - Exposure to moisture. - Storage at room temperature. | - Store the purified product in a tightly sealed container under an inert atmosphere. - Store in a refrigerator (2-8°C).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the synthesis of 1,3,2-Dioxathiolane 2,2-dioxide?
A1: The synthesis involves several hazards. This compound itself is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[2] The reagents used, such as thionyl chloride and sulfuryl chloride, are corrosive and react violently with water. The reaction is also exothermic and can lead to a runaway reaction if not properly controlled.[1]
Q2: How can I minimize the risk of a runaway reaction?
A2: To mitigate the risk of a runaway reaction, it is crucial to:
-
Control the rate of reagent addition: Add reagents slowly and dropwise.
-
Maintain adequate cooling: Use an ice bath or cryo-cool to keep the reaction temperature within the recommended range.
-
Ensure efficient stirring: Vigorous stirring helps to dissipate heat evenly.
-
Work on an appropriate scale: Avoid scaling up the reaction without proper engineering controls. For larger quantities, consider using a continuous flow microreactor, which offers superior heat exchange and safety.[1]
Q3: My final product is off-white or yellowish. What are the likely impurities and how can I remove them?
A3: A yellowish color may indicate the presence of unreacted starting materials, byproducts from side reactions, or decomposition products. Common impurities can include residual ethylene glycol, chloroethanol, and polymeric materials.[3] Purification can be achieved through:
-
Recrystallization: Using a suitable solvent system (e.g., dichloromethane (B109758)/hexanes) can yield a pure, crystalline product.
-
Column Chromatography: This technique can separate the desired product from impurities with different polarities.
Q4: What is the best way to quench the reaction and dispose of excess thionyl chloride?
A4: Excess thionyl chloride should be quenched cautiously. A common method is to slowly add the reaction mixture to a stirred, cold aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[4] This should be done in a well-ventilated fume hood, as the quenching process will release SO2 and HCl gases.
Q5: How can I prevent hydrolysis of the product during workup and storage?
A5: this compound is highly sensitive to moisture.[5] To prevent hydrolysis:
-
Use anhydrous solvents for extraction and purification.
-
Dry the purified product thoroughly under vacuum.
-
Store the final product in a desiccator or under an inert atmosphere (e.g., in a glovebox or a sealed vial with argon or nitrogen).
Experimental Protocols
The synthesis of this compound is typically a two-step process: the formation of ethylene sulfite (B76179) from ethylene glycol and thionyl chloride, followed by its oxidation to ethylene sulfate (B86663).
Step 1: Synthesis of 1,3,2-Dioxathiolane 2-oxide (Ethylene Sulfite)
WARNING: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
Ethylene glycol
-
Thionyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up the three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer in a fume hood. Ensure all glassware is oven-dried.
-
In the flask, dissolve ethylene glycol in anhydrous DCM.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C throughout the addition. The reaction is exothermic and will produce HCl gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
The crude ethylene sulfite solution can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Oxidation of 1,3,2-Dioxathiolane 2-oxide to this compound (Ethylene Sulfate)
WARNING: This oxidation reaction can also be highly exothermic. Ruthenium(III) chloride is toxic. Chlorine bleach is corrosive. Handle all chemicals with appropriate safety precautions in a fume hood.
Materials:
-
Crude 1,3,2-Dioxathiolane 2-oxide solution from Step 1
-
Ruthenium(III) chloride hydrate (B1144303) (catalyst)
-
Sodium hypochlorite (B82951) solution (chlorine bleach) or other suitable oxidizing agent
-
Sodium bicarbonate
-
Dichloromethane (DCM) or other suitable solvent
-
Ice bath
Procedure:
-
Cool the crude ethylene sulfite solution in an ice bath to 0-5°C.
-
Add a catalytic amount of Ruthenium(III) chloride hydrate.
-
Slowly add the sodium hypochlorite solution dropwise, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture vigorously at 0-10°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC until the ethylene sulfite is consumed.[6]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., DCM/hexanes) to obtain a white crystalline solid.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
References
- 1. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. 1,3,2-ジオキサチオラン-2,2-ジオキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US6992196B2 - Method for producing refined ethylene sulfite - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Ethylene Sulfate) [benchchem.com]
- 6. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]
Technical Support Center: Enhancing SEI Layer Stability with Ethylene Sulfate (DTD)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of the Solid Electrolyte Interphase (SEI) layer formed from ethylene (B1197577) sulfate (B86663) (DTD) in lithium-ion batteries.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving ethylene sulfate as an electrolyte additive.
| Question ID | Question | Possible Causes | Suggested Solutions |
| TS-001 | Why am I observing excessive gas generation and cell swelling after adding ethylene sulfate (DTD)? | Ethylene sulfate's electrochemical reduction on the anode surface can lead to the evolution of gases.[1][2] This can be exacerbated by reactions with residual moisture or impurities in the electrolyte.[2] | - Optimize DTD Concentration: Use the lowest effective concentration of DTD. Studies have shown that even low concentrations (e.g., 0.01% by volume) can be effective.[3] - Ensure High Purity Materials: Use battery-grade ethylene sulfate and ensure all electrolyte components are anhydrous.[4] - Proper Cell Formation: Implement a controlled formation protocol with a low initial charging rate to allow for the gradual and stable formation of the SEI layer.[5] |
| TS-002 | My cell is showing a rapid capacity fade after an initial improvement with DTD. What could be the cause? | While DTD can form a protective SEI, an unstable or continuously reforming SEI can lead to capacity fade. This can be due to mechanical stress from electrode volume changes, or chemical instability at higher voltages or temperatures.[6] An unstable SEI can continuously consume lithium ions, leading to a loss of reversible capacity.[6] | - Co-additives: Consider using DTD in combination with other film-forming additives like vinylene carbonate (VC). The synergistic effect can lead to a more robust and stable SEI layer.[7] - Binder Selection: For high-volume-change anodes like silicon, ensure the binder provides sufficient mechanical integrity to prevent cracking of the SEI. - Operating Conditions: Evaluate the cycling voltage window and temperature. DTD's stability might be limited under extreme conditions.[8] |
| TS-003 | The impedance of my cell is increasing significantly over cycling when using DTD. Why is this happening? | An increase in impedance can be attributed to the continuous growth of a resistive SEI layer.[9] This can occur if the initially formed SEI is not fully passivating, allowing for continued electrolyte decomposition.[2] | - Electrolyte Formulation: The base electrolyte composition can influence the effectiveness of DTD. Ensure compatibility with the chosen solvents and lithium salt. - Formation Protocol: A multi-step formation protocol with varying C-rates can help in forming a more compact and less resistive SEI. - Post-Cycling Analysis: Use Electrochemical Impedance Spectroscopy (EIS) to deconvolute the contributions of the SEI and charge transfer resistance to the total impedance. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What is the primary role of ethylene sulfate (DTD) as an electrolyte additive? | Ethylene sulfate (DTD) is a film-forming additive that is electrochemically reduced on the anode surface during the initial charging cycles of a lithium-ion battery. This reduction process forms a stable Solid Electrolyte Interphase (SEI) layer. A well-formed SEI layer is crucial as it is ionically conductive for Li+ ions but electronically insulating, which prevents further decomposition of the electrolyte and improves the overall battery performance and lifespan.[4] |
| FAQ-002 | What are the main components of the SEI layer formed from DTD? | The SEI layer formed from the reduction of ethylene sulfate is rich in sulfur-containing species. X-ray Photoelectron Spectroscopy (XPS) analyses have shown that the primary components include lithium sulfates (Li₂SO₃) and lithium alkylsulfates (ROSO₂Li).[1] These components contribute to a more stable and effective SEI compared to one formed from standard carbonate electrolytes alone. |
| FAQ-003 | What is the optimal concentration of DTD to be used in the electrolyte? | The optimal concentration of DTD can vary depending on the specific cell chemistry (anode, cathode, and base electrolyte). However, research indicates that even small amounts, typically in the range of 1-5% by weight, are effective. One study showed significant improvements with as little as 0.01% by volume.[3] It is recommended to perform concentration optimization studies for your specific system to balance the positive effects with potential issues like gas generation.[10] |
| FAQ-004 | How does the SEI formed by DTD enhance battery performance? | The DTD-formed SEI layer enhances battery performance in several ways: - Improved Cycle Life: By forming a stable passivation layer, it minimizes the continuous decomposition of the electrolyte, leading to better capacity retention over long-term cycling.[4] - Reduced Impedance: The resulting SEI can have a lower impedance compared to the SEI formed without the additive, facilitating better Li+ ion transport.[3] - Enhanced Thermal Stability: DTD can improve the high-temperature performance of batteries by reducing cell swelling and capacity loss.[10] |
| FAQ-005 | Can DTD be used in combination with other electrolyte additives? | Yes, DTD is often used synergistically with other additives. For instance, combining DTD with vinylene carbonate (VC) has been shown to yield a more stable SEI layer, leading to better capacity retention and lower impedance growth compared to using either additive alone.[7] |
Quantitative Data Summary
The following table summarizes the performance improvements observed with the use of ethylene sulfate (DTD) as an electrolyte additive.
| Performance Metric | Electrolyte without DTD | Electrolyte with DTD | Additive Concentration | Cell Chemistry | Reference |
| Reversible Discharge Capacity | 300 mA·h/g | 350 mA·h/g | 0.01% (volume) | MCMB/Li | [3] |
| Capacity Retention (after 200 cycles) | 58.7% | 79.4% | 2 wt% DTD in 1 M NaPF6 in EC:DMC with 2 wt% FEC | Na(Ni₀.₄Mn₀.₄Cu₀.₁Ti₀.₁)₀.₉₉₉La₀.₀₀₁O₂ / Hard Carbon | [11] |
| Impedance | Higher | Lower | Not specified | Li/graphite | [1] |
| Gas Evolution during Formation | Lower | Higher | 2% | NMC/Graphite | [12] |
| Coulombic Efficiency | Lower | Higher | 2% | NMC/Graphite | [12] |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) for SEI Layer Characterization
Objective: To determine the elemental composition and chemical states of the species present in the SEI layer.
Methodology:
-
Sample Preparation:
-
Cycle the battery with the DTD-containing electrolyte for the desired number of cycles.
-
In an argon-filled glovebox, carefully disassemble the cell.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte salt. The rinsing procedure should be consistent across all samples to ensure reproducibility.[13]
-
Allow the anode to dry completely inside the glovebox.
-
Mount the dried anode onto the XPS sample holder using conductive carbon tape.
-
Use an air-sensitive sample transporter to transfer the sample from the glovebox to the XPS instrument to prevent exposure to air and moisture.[14]
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS spectrometer.
-
Use a monochromatic Al Kα X-ray source.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, S 2p, P 2p).[15]
-
To minimize data variability, analyze at least three different spots on the sample surface.[13]
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV or another suitable reference.
-
Perform peak fitting on the high-resolution spectra to identify the different chemical states of each element. For the DTD-formed SEI, look for characteristic peaks corresponding to sulfates and alkylsulfates in the S 2p and O 1s spectra.[1]
-
Quantify the atomic concentration of each element.
-
Electrochemical Impedance Spectroscopy (EIS) for SEI Stability Analysis
Objective: To evaluate the impedance characteristics of the SEI layer and monitor its evolution during cycling.
Methodology:
-
Experimental Setup:
-
Measurement Parameters:
-
Data Acquisition and Analysis:
-
Record the impedance data at different states of charge (SOC) and at various cycle numbers.
-
Plot the data in a Nyquist plot (Z' vs. -Z'').
-
The high-to-medium frequency semicircle in the Nyquist plot is typically associated with the resistance and capacitance of the SEI layer. The diameter of this semicircle represents the SEI resistance (R_SEI).
-
Fit the impedance data to an equivalent electrical circuit model to quantify the different impedance contributions (e.g., electrolyte resistance, SEI resistance, charge transfer resistance).[19]
-
An increase in the R_SEI over cycling indicates the growth of a more resistive SEI layer.
-
Scanning Electron Microscopy (SEM) for SEI Morphology Imaging
Objective: To visualize the surface morphology and uniformity of the SEI layer on the anode.
Methodology:
-
Sample Preparation:
-
Prepare the cycled anode as described in the XPS protocol (cycling, disassembly, rinsing, and drying in a glovebox).[20][21]
-
Mount the anode sample on an SEM stub using conductive adhesive.
-
For cross-sectional imaging, consider using a broad ion beam (BIB) or focused ion beam (FIB) to obtain a clean, artifact-free cross-section.[21][22]
-
If the sample is highly sensitive to air, use an air-isolated transfer workflow to move the sample from the glovebox to the SEM.[21][22]
-
-
SEM Imaging:
-
Place the sample in the SEM chamber.
-
Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the SEI layer and to enhance surface details.[23]
-
Use a secondary electron (SE) detector for topographical imaging.
-
Use a backscattered electron (BSE) detector to obtain compositional contrast, which can help differentiate between the SEI and the underlying anode material.[20]
-
Acquire images at various magnifications to observe the overall uniformity and fine details of the SEI layer.
-
-
Image Analysis:
-
Analyze the SEM images to assess the morphology of the SEI layer. A stable SEI should appear uniform, dense, and free of cracks.
-
Compare the morphology of the SEI formed with and without DTD, and at different cycle numbers.
-
Visualizations
Caption: Troubleshooting workflow for capacity fade in cells with DTD.
Caption: Experimental workflow for post-cycling analysis of SEI layer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 4. mgm-batterymaterials.com [mgm-batterymaterials.com]
- 5. mdpi.com [mdpi.com]
- 6. What Causes SEI Instability and How to Stabilize It? [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 9. researchgate.net [researchgate.net]
- 10. tycorun.com [tycorun.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kratos.com [kratos.com]
- 15. Electrochemical and X-ray Photoelectron Spectroscopic Study of Early SEI Formation and Evolution on Si and Si@C Nanoparticle-Based Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nlab.pl [nlab.pl]
- 17. Experimental measurement and analysis methods of electrochemical impedance spectroscopy for lithium batteries [esst.cip.com.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 20. eag.com [eag.com]
- 21. JEOL USA blog | Achieving Pristine Cross Sections of Battery Samp [jeolusa.com]
- 22. Battery Materials | Imaging and Analysis | SEM TEM [jeolusa.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting poor cycling performance with DTD additive
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with DTD (dithiodisuccinimide or ethylene (B1197577) sulfate) as an electrolyte additive in battery research.
Frequently Asked Questions (FAQs)
Q1: What is DTD and what is its primary function as a battery electrolyte additive?
A1: DTD (dithiodisuccinimide), also known as ethylene sulfate, is a sulfur-containing electrolyte additive used in lithium-ion and sodium-ion batteries. Its primary function is to act as a film-forming additive.[1] DTD is preferentially reduced at the anode surface during the initial charging cycles to form a stable Solid Electrolyte Interphase (SEI).[1][2] This protective layer helps to prevent the decomposition of the bulk electrolyte, thereby improving the overall performance and cycle life of the battery.[3]
Q2: How does DTD improve cycling performance?
A2: DTD improves cycling performance by creating a beneficial SEI layer on the anode (commonly graphite). Through electrochemical reduction, DTD forms an SEI rich in lithium sulfates (Li₂SO₃) and lithium alkylsulfates (ROSO₂Li).[4] This composition facilitates lithium intercalation without solvent co-intercalation, leading to exceptional cycling performance and low interfacial impedance.[1] A well-formed SEI from DTD can increase reversible discharge capacity and enhance cycleability.[5]
Q3: What are the typical concentrations of DTD used in electrolytes?
A3: DTD is typically incorporated into the electrolyte in small amounts, generally ranging from 1% to 5% by weight. The optimal concentration can vary depending on the specific cell chemistry and operating conditions. For lithium iron phosphate (B84403) batteries, the added proportion is often less than 1%, while for ternary cathode batteries, it can be up to 3%.[6]
Troubleshooting Guide for Poor Cycling Performance
This guide addresses specific issues that may arise during experiments using DTD as an electrolyte additive.
Q1: Why am I observing rapid capacity fading after an initial period of stable cycling?
A1: Possible Causes:
-
SEI Instability: The SEI layer formed exclusively by DTD may be insufficiently stable for prolonged cycling, leading to accelerated capacity fading after a certain number of cycles (e.g., 150 cycles).[7]
-
Additive Consumption: In some systems, the DTD additive may be consumed during initial cycles. Once depleted, it can no longer repair or maintain the SEI layer, leading to performance degradation.[7][8]
-
High Operating Temperature: DTD can be thermally unstable at elevated temperatures (e.g., 55°C), which can cause it to degrade and lose its ability to maintain the SEI.[7]
Troubleshooting Steps:
-
Consider Co-Additives: Use DTD in combination with other film-forming additives, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), to create a more robust and stable SEI.
-
Optimize Concentration: The initial concentration of DTD might be too low for long-term cycling. Experiment with slightly higher concentrations (e.g., increasing from 0.1% to 1% or more) to ensure enough additive is available for sustained SEI maintenance.[8]
-
Control Temperature: If operating at elevated temperatures, consider that DTD may not be suitable as a standalone additive. It performs better at moderate temperatures (e.g., 40°C or below).[7]
Q2: My cell performance is poor at high temperatures (>40°C). Is DTD the problem?
A2: Possible Cause:
-
Thermal Instability: DTD is known to have poor thermal stability. At elevated temperatures (e.g., 55°C), the additive can degrade within the electrolyte.[7] This degradation leads to a loss of its film-forming capabilities, resulting in an unstable SEI and rapid capacity degradation.[7] SEI layers formed solely by DTD have been shown to be unsuitable for prolonged cycling of NMC-graphite cells at 55°C in carbonate-based electrolytes.[7]
Troubleshooting Steps:
-
Limit Operating Temperature: Avoid using DTD as the primary additive in applications requiring stable cycling above 40-55°C.
-
Use Thermally Stable Co-additives: For high-temperature applications, combine DTD with more thermally stable additives like prop-1-ene-1,3-sultone (B1366696) (PES), which is known to form a stable, sulfite-rich SEI at elevated temperatures.[7]
-
Verify with Control Cells: Run control cells without DTD at the same high temperature to isolate the effect of the additive from other temperature-related degradation mechanisms.
Q3: I'm observing high or increasing cell impedance. How can I fix this?
A3: Possible Causes:
-
Initial SEI Formation: Some studies have noted a very high initial impedance immediately after cell fabrication with DTD, which then decreases significantly after the first formation cycle as a stable, low-resistance SEI is formed.[8]
-
Suboptimal Concentration: While DTD generally helps lower interfacial resistance, an incorrect concentration could potentially lead to a less effective or more resistive SEI layer over time.[1]
-
Negative Electrode Interaction: In certain systems, such as with graphite (B72142) electrodes in potassium-ion batteries, DTD has been observed to increase polarization and decrease reversible capacity.[8]
Troubleshooting Steps:
-
Complete Formation Cycling: Ensure the cell has undergone at least one full formation cycle, as this is critical for establishing a low-resistance SEI with DTD.[8]
-
Optimize DTD Concentration: The effective concentration range for DTD can be wide (0.1% to 10%), but an optimal value exists for each specific system.[8] Perform a concentration study to find the ideal balance for your cell chemistry.
-
Characterize with EIS: Use Electrochemical Impedance Spectroscopy (EIS) to monitor the change in interfacial resistance over several cycles. This will help distinguish between initial formation effects and ongoing degradation.
Q4: My pouch cells are swelling. Is DTD causing gas generation?
A4: Possible Cause:
-
Reductive Decomposition: While DTD can suppress gas release during high-temperature storage, it has been reported to lead to significant gas generation under other conditions, such as at room temperature.[1][7] This is a known side effect of some SEI-forming additives during their electrochemical reduction.
Troubleshooting Steps:
-
Analyze Gas Composition: If possible, use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the composition of the gas. This can help confirm if the gas products are consistent with the decomposition of sulfur-containing additives.
-
Evaluate Co-additives: Investigate co-additives known to suppress gassing. For example, 1,3-propanesultone (PS) has been noted to decrease gas generation and suppress cell swelling.[3]
-
Refine Formation Protocol: Modify the formation protocol (e.g., lower C-rates, different voltage holds) to see if a more stable initial SEI can be formed with less gas production.
Quantitative Data Summary
The following table summarizes the reported effects of DTD on battery performance from various studies.
| Cell Type | Electrolyte Base | DTD Conc. (wt%) | Key Finding(s) | Reference |
| MCMB/Li | 1M LiPF₆ in EC:DMC:EMC | 0.01% (vol) | Increased reversible discharge capacity from 300 to 350 mAh/g; improved cycleability. | [5] |
| NMC111-Graphite | LiPF₆ in carbonate solvent | Not specified | Unstable SEI, leading to accelerated capacity fading after 150 cycles. | [7] |
| K-metal symmetric | 0.8M KPF₆ in EC:DEC | 1% | Reduced cell polarization significantly; formed a stable, low-resistance SEI. | [8][9] |
| K/K₂Mn[Fe(CN)₆] | 0.8M KPF₆ in EC:DEC | 1% | Increased initial Coulombic efficiency from 25% (no DTD) to 76%. Suppressed irreversible capacity. | [8][9] |
| Hard Carbon/Na | NaBOB in TEP | Not specified | Improved cycling performance, reaching 80% capacity retention after 450 cycles (when used with PES). | [7] |
Experimental Protocols & Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing common issues when using the DTD additive.
Caption: A logical workflow for troubleshooting poor battery performance with DTD.
DTD Reduction and SEI Formation Pathway
This diagram shows the proposed mechanism of DTD at the anode surface.
Caption: DTD reduction at the anode to form key SEI components.
Standard Experimental Protocols
Below are generalized protocols for key experiments to evaluate the performance of DTD.
Protocol: Coin Cell Assembly (CR2032)
-
Environment: All cell assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Materials:
-
Anode (e.g., graphite coated on copper foil), dried at 110°C in a vacuum oven.
-
Cathode (e.g., NMC532 coated on aluminum foil), dried at 120°C in a vacuum oven.
-
Separator (e.g., Celgard 2325), dried at 70°C in a vacuum oven.
-
Baseline Electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC, 3:7 w/w).
-
DTD additive of desired concentration.
-
CR2032 cell components (case, cap, spacer, spring).
-
-
Procedure:
-
Prepare the electrolyte by dissolving the desired weight percentage of DTD into the baseline electrolyte.
-
Place the cathode into the cell case.
-
Dispense a precise amount of the DTD-containing electrolyte onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add a small amount of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add the spacer disk and spring.
-
Place the cap on top and crimp the cell using a hydraulic crimper.
-
Let the cell rest for at least 12 hours before testing to ensure full wetting.
-
Protocol: Galvanostatic Cycling for Performance Evaluation
-
Objective: To determine the capacity retention, Coulombic efficiency, and overall cycle life of the cell.
-
Equipment: Battery cycler (e.g., Maccor, Arbin).
-
Procedure:
-
Formation Cycles:
-
Cycle 1: Charge at a C/20 rate to the upper voltage limit (e.g., 4.2 V). Hold at the voltage until the current drops to C/50. Rest for 10 minutes. Discharge at C/20 to the lower voltage limit (e.g., 3.0 V).
-
Cycle 2: Charge at a C/10 rate and discharge at a C/10 rate within the same voltage window.
-
-
Rate Capability Test (Optional):
-
Perform charge/discharge cycles at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate performance under different loads. Always charge at a consistent low rate (e.g., C/5).
-
-
Long-Term Cycling:
-
Cycle the cell at a moderate rate (e.g., C/3 charge, C/2 discharge) for a desired number of cycles (e.g., 100, 200, 500+).
-
Record the discharge capacity and Coulombic efficiency for each cycle.
-
Periodically (e.g., every 50 cycles), perform a low-rate (C/10) cycle to check the "true" capacity of the cell.
-
-
Protocol: Cyclic Voltammetry (CV)
-
Objective: To determine the reduction potential of the DTD additive relative to the electrolyte solvent.
-
Setup: A three-electrode cell is ideal, but a half-cell (e.g., Li/Graphite) can also be used.
-
Procedure:
-
Assemble a cell with a graphite working electrode and lithium metal counter/reference electrode.
-
Set the voltage window to scan from the open-circuit voltage (OCV) down to 0.01 V vs Li/Li⁺.
-
Use a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to clearly resolve the reduction peaks.
-
Compare the CV profile of the electrolyte with DTD to a baseline electrolyte without the additive. A reduction peak appearing at a higher potential (e.g., ~1.2-1.4 V) for the DTD-containing cell indicates the preferential reduction of the additive, which is characteristic of SEI formation.[5][10]
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the interfacial resistance of the cell, which is related to the properties of the SEI layer.
-
Procedure:
-
Perform EIS measurements at a set state-of-charge (SOC), for example, at 100% SOC or after a full discharge.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the Nyquist plot (Z' vs -Z'').
-
The diameter of the semicircle(s) in the mid-frequency range typically corresponds to the charge-transfer resistance and the resistance of the SEI layer.
-
Conduct EIS measurements at regular intervals during the long-term cycling test (e.g., after formation, after 50 cycles, after 100 cycles) to monitor how the impedance evolves over the cell's lifetime.
-
References
- 1. researchgate.net [researchgate.net]
- 2. SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 6. tycorun.com [tycorun.com]
- 7. Effect of additives on the high-temperature performance of a sodium bis(oxalato)borate in triethyl phosphate electrolyte in sodium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Ethylene Sulfate (DTD) as an Electrolyte Additive
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ethylene (B1197577) sulfate (B86663) (also known as 1,3,2-dioxathiolane-2,2-dioxide or DTD) as an electrolyte additive, with a specific focus on the influence of temperature on its performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ethylene sulfate (DTD) as an electrolyte additive in lithium-ion batteries?
Ethylene sulfate (DTD) is a film-forming additive primarily used to improve the performance and lifespan of lithium-ion batteries.[1][2] Its main role is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode (typically graphite).[3][4] This protective layer is formed during the initial charging cycles of the battery and is crucial for preventing the continuous decomposition of the electrolyte, thus enhancing cycling stability and overall battery life.[1]
Q2: How does temperature generally affect the performance of ethylene sulfate (DTD)?
Temperature plays a critical role in the efficacy of DTD as an additive. Generally, DTD can improve battery performance at both high and low temperatures.[2][5] At elevated temperatures, it helps to reduce battery swelling and capacity degradation.[2] At low temperatures, it can help to improve discharge performance.[5][6] However, its performance can be suboptimal at temperature extremes, and issues like gas generation at high temperatures have been reported.[4][6]
Q3: Can ethylene sulfate (DTD) be used in combination with other electrolyte additives?
Yes, DTD is often used in combination with other additives to achieve synergistic effects. For instance, it has been studied in conjunction with vinylene carbonate (VC) and fluoroethylene carbonate (FEC).[7] Combining DTD with other additives can help to mitigate some of its individual drawbacks, such as gas generation, and further enhance battery performance metrics like cycle life and impedance.[4] For example, when used with lithium difluorophosphate (LiPO2F2), it can enhance the stability of the SEI film.[4]
Troubleshooting Guide
Issue 1: Increased gas generation during the formation cycle at elevated temperatures.
-
Possible Cause: Ethylene sulfate can undergo reductive decomposition on the electrode surface, which can sometimes lead to the evolution of gases, a phenomenon that can be exacerbated at higher temperatures.[4][6]
-
Troubleshooting Steps:
-
Optimize DTD Concentration: An excessive concentration of DTD can lead to increased gas production. It is recommended to start with a low concentration (e.g., 0.5-2% by weight) and optimize based on experimental results.
-
Co-additives: Consider using DTD in conjunction with other additives known to suppress gas formation, such as vinylene carbonate (VC).[7]
-
Formation Protocol: Modify the formation protocol by using a lower initial charging rate (C-rate) or introducing constant voltage steps at lower potentials to allow for a more controlled formation of the SEI layer.
-
Issue 2: Poor battery performance at very low temperatures (e.g., below -20°C).
-
Possible Cause: While DTD can improve low-temperature performance, its effectiveness can be limited at extreme cold.[6] The viscosity of the electrolyte increases significantly at very low temperatures, hindering ion transport. The SEI layer formed by DTD might also exhibit higher impedance at these temperatures.
-
Troubleshooting Steps:
-
Electrolyte Solvent Optimization: Ensure the base electrolyte solvent system is optimized for low-temperature operation. Using co-solvents with low melting points can be beneficial.[8]
-
Synergistic Additives: Investigate the use of DTD with other additives known to enhance low-temperature performance.
-
Electrode Material: The choice of electrode material can also influence low-temperature performance. Ensure the anode and cathode materials are suitable for the target operating temperature range.
-
Issue 3: High initial irreversible capacity loss.
-
Possible Cause: The formation of the SEI layer, which involves the decomposition of DTD and other electrolyte components, is an irreversible process that consumes some of the lithium ions, leading to an initial capacity loss.[4]
-
Troubleshooting Steps:
-
Concentration Tuning: The amount of DTD can influence the thickness and composition of the SEI, thereby affecting the initial capacity loss. Fine-tuning the DTD concentration is crucial.
-
Pre-lithiation: For experimental setups, consider pre-lithiating the anode to compensate for the initial lithium loss during SEI formation.
-
Formation Protocol: A carefully controlled formation protocol with slow charging rates during the initial cycles can help form a more efficient and less resistive SEI, potentially reducing the irreversible capacity loss.
-
Data Presentation
Table 1: Effect of Ethylene Sulfate (DTD) on Battery Performance at Different Temperatures
| Performance Metric | Temperature | Without DTD | With DTD | Reference |
| Initial Discharge Capacity | Room Temp. | 300 mAh/g | 350 mAh/g | [9] |
| Capacity Retention (after 50 cycles) | 25°C | ~93% | ~97% | [4] |
| Capacity Retention (after 100 cycles) | High Temp. | Lower | Improved | [2] |
| Battery Swelling | High Temp. | Significant | Reduced | [1][2] |
| Low-Temperature Discharge | Low Temp. | Lower | Improved | [5][6] |
| Impedance | Room Temp. | Higher | Lower | [4][9] |
Note: The values presented are indicative and can vary significantly based on the specific cell chemistry, electrolyte composition, and experimental conditions.
Experimental Protocols
1. Protocol for Evaluating the Effect of Ethylene Sulfate (DTD) on Battery Performance
This protocol outlines the key steps for assembling and testing lithium-ion coin cells to evaluate the performance of DTD as an electrolyte additive at various temperatures.
-
1.1. Electrode and Electrolyte Preparation:
-
Prepare anode (e.g., graphite) and cathode (e.g., NMC, LFP) slurries and cast them onto current collectors (copper for anode, aluminum for cathode).
-
Dry the electrodes under vacuum at an appropriate temperature (e.g., 80-120°C) for several hours to remove any residual solvent.
-
Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
-
Prepare the experimental electrolyte by adding the desired concentration of DTD (e.g., 1% by weight) to the baseline electrolyte.
-
-
1.2. Coin Cell Assembly:
-
Assemble CR2032-type coin cells in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).
-
The cell stack should consist of the cathode, a separator (e.g., Celgard), and the anode.
-
Add a few drops of the prepared electrolyte to wet the separator and electrodes.
-
-
1.3. Formation Cycling:
-
Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.
-
Perform the initial formation cycles at a low C-rate (e.g., C/20) at the desired temperature (e.g., 25°C, 50°C, -10°C).
-
The formation protocol may include a constant current (CC) charge followed by a constant voltage (CV) hold.
-
-
1.4. Electrochemical Testing:
-
After formation, perform galvanostatic cycling at various C-rates to determine the rate capability and cycle life of the cells at different temperatures.
-
Conduct electrochemical impedance spectroscopy (EIS) measurements at different states of charge (SOC) to analyze the interfacial and charge-transfer resistances.
-
2. Protocol for SEI Characterization
-
2.1. Cell Disassembly and Sample Preparation:
-
After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.
-
Gently rinse the electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Dry the electrodes under vacuum.
-
-
2.2. Surface Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the anode to determine the elemental composition and chemical states of the SEI components. This can help identify the decomposition products of DTD.[4][7][10]
-
Scanning Electron Microscopy (SEM): Examine the morphology of the electrode surface to observe the uniformity and thickness of the SEI layer.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify the functional groups present in the SEI layer, providing further insight into its chemical composition.
-
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. mgm-batterymaterials.com [mgm-batterymaterials.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrolyte Additive Ethylene Sulfate China Manufacturers Suppliers Factory Exporter [szcheerchem.com]
- 6. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries [esst.cip.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 10. azom.com [azom.com]
Technical Support Center: Reducing Irreversible Capacity Loss with 1,3,2-Dioxathiolane 2,2-dioxide (DTD)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,3,2-Dioxathiolane 2,2-dioxide (DTD) as an electrolyte additive to mitigate irreversible capacity loss in battery systems.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with DTD.
Question: After adding DTD to the electrolyte, I'm observing a higher than expected initial irreversible capacity loss. What could be the cause?
Answer:
While DTD is known to form a stable Solid Electrolyte Interphase (SEI) to reduce long-term capacity loss, a high initial irreversible capacity can sometimes occur. Potential causes include:
-
Excessive DTD Concentration: An overly high concentration of DTD can lead to the formation of an excessively thick and resistive SEI layer during the initial formation cycles. This can consume a significant amount of lithium ions, resulting in a large irreversible capacity. It is recommended to optimize the DTD concentration, with studies showing effectiveness in the range of 0.1% to 10% by weight.[1] A lower concentration, such as 0.1 wt%, might be consumed during cycling, so a concentration of around 1 wt% or higher could be more favorable for coin cells.[1]
-
Impurities in DTD: The presence of impurities in the DTD additive can lead to unwanted side reactions on the electrode surface, contributing to irreversible capacity loss. Ensure you are using high-purity, battery-grade DTD (≥99.9%) with low moisture content (≤100 ppm).[2]
-
Formation Protocol: The electrochemical formation protocol (initial charging and discharging cycles) plays a crucial role in SEI formation. A very high C-rate during the first cycle can lead to a less uniform and less stable SEI. Consider a slow formation rate (e.g., C/20) to allow for the effective decomposition of DTD and the formation of a stable passivation layer.
Question: My battery is showing significant gas generation after incorporating DTD. How can I mitigate this?
Answer:
Gas generation can be a concern with some electrolyte additives. While DTD is known to reduce battery swelling at high temperatures, gassing can still occur.[2][3] Here are some potential reasons and solutions:
-
Electrolyte Decomposition: Although DTD helps form a protective SEI, some level of electrolyte decomposition can still occur, especially at higher voltages, leading to gas evolution.[4]
-
Moisture Contamination: DTD is moisture-sensitive.[2] Any moisture in the electrolyte or on the cell components can react with the electrolyte and DTD, leading to the generation of gases like hydrogen. It is critical to handle DTD and prepare the electrolyte in a dry environment, such as an argon-filled glovebox.
-
Interaction with Other Additives: If you are using DTD in combination with other electrolyte additives, there could be unforeseen synergistic or antagonistic effects leading to increased gas production. Consider evaluating the performance of DTD as a single additive first before combining it with others.
Question: The coulombic efficiency of my cells with DTD is lower than expected in the initial cycles. Is this normal?
Answer:
A lower coulombic efficiency in the initial cycles can be an indication of the SEI formation process. The decomposition of DTD to form the protective layer consumes some of the charge, leading to a lower efficiency. For instance, a cell with a DTD additive might show a much higher initial Coulombic efficiency (e.g., 76%) compared to a DTD-free cell (e.g., 26%), but it may take a few cycles to stabilize at a high value (e.g., 80%-90%).[1]
If the coulombic efficiency remains low after several cycles, consider the following:
-
Incomplete SEI Formation: The SEI may not have formed completely or is not stable. Review your formation protocol and DTD concentration.
-
Continuous Electrolyte Decomposition: If the SEI is not sufficiently passivating, the electrolyte may continue to decompose on the electrode surface, leading to sustained low coulombic efficiency.
Question: I am seeing inconsistent results between different batches of cells using the same DTD concentration. What could be the issue?
Answer:
Inconsistent results can be frustrating and can stem from several factors:
-
DTD Purity and Handling: As mentioned, the purity and handling of DTD are critical. Ensure that the DTD is from a reliable source and is handled under inert and dry conditions to prevent degradation.[2]
-
Electrolyte Preparation: The homogeneity of the DTD concentration in the electrolyte is important. Ensure proper mixing and dissolution of the DTD powder in the electrolyte solvent.
-
Cell Assembly: Variations in cell assembly, such as electrode alignment, separator wetting, and crimping pressure, can lead to inconsistencies in electrochemical performance.
-
Moisture Control: Strict moisture control throughout the entire process, from material storage to cell assembly, is paramount for reproducible results.
Frequently Asked Questions (FAQs)
What is the primary mechanism by which DTD reduces irreversible capacity loss?
DTD functions as a film-forming additive.[4] It has a higher reduction potential than common carbonate solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).[5] This allows DTD to be preferentially reduced on the anode surface during the initial charging cycle. The decomposition products of DTD, which include sulfur-containing species like lithium sulfate (B86663) (Li₂SO₄), form a stable and compact Solid Electrolyte Interphase (SEI) layer.[4][5] This robust SEI layer is electronically insulating but ionically conductive, effectively preventing further decomposition of the electrolyte and minimizing the continuous consumption of lithium ions, thereby reducing irreversible capacity loss over subsequent cycles.[4]
What is the optimal concentration of DTD to use in the electrolyte?
The optimal concentration of DTD can depend on the specific battery chemistry and operating conditions. However, research indicates that DTD is effective over a wide range of concentrations, from 0.1 wt% to 10 wt%.[1] A concentration of around 1 wt% is often a good starting point for optimization.[1] It's important to note that very low concentrations (e.g., 0.1 wt%) might be fully consumed during the initial formation cycles, potentially limiting long-term benefits.[1]
How should I handle and store this compound?
DTD is a white crystalline powder that is sensitive to moisture.[2] It should be stored in a cool (2-8°C recommended), dry place under an inert atmosphere (e.g., argon).[2] All handling and preparation of electrolytes containing DTD should be performed in a glovebox with low moisture and oxygen levels.
Can DTD be used with different cathode and anode chemistries?
Yes, DTD has been investigated as an effective additive for various battery systems, including those with graphite (B72142) anodes and different cathode materials like LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ (NMC).[6] It has also been shown to be beneficial in potassium-ion batteries by passivating the K-metal surface and inhibiting the formation of soluble oligocarbonates.[1][4]
What are the expected effects of DTD on battery performance metrics?
The primary benefits of using DTD as an electrolyte additive include:
-
Reduced Irreversible Capacity Loss: By forming a stable SEI, DTD minimizes the ongoing side reactions that consume lithium ions.
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Improved Cycle Life: A stable SEI contributes to better capacity retention over extended cycling.[2]
-
Enhanced High-Temperature Performance: DTD can reduce battery swelling and maintain performance at elevated temperatures.[2][3]
-
Lowered Interfacial Impedance: The SEI formed from DTD can be less resistive than the one formed from the decomposition of the base electrolyte, leading to improved kinetics.[5]
Data Presentation
The following tables summarize the quantitative impact of DTD on key battery performance parameters based on available research.
Table 1: Effect of DTD on Reversible Capacity and Coulombic Efficiency
| Battery Chemistry | DTD Concentration | Reversible Capacity | Initial Coulombic Efficiency | Cycling Performance | Reference |
| MCMB/Li | 0.01% (volume ratio) | Increased from 300 to 350 mA·h/g | - | Improved cycleability | [7] |
| K∥K₂Mn[Fe(CN)₆] | 1 wt% | Larger reversible capacity | 86% (vs. 25% without DTD) | >97% capacity retention over 25 cycles | [1] |
| Graphite/Li | - | Higher specific capacity | - | Improved cycling capability | [5] |
Table 2: Effect of DTD on Cell Impedance
| Electrode Material | DTD Concentration | Observation | Reference |
| Mesocarbon Microbead (MCMB) | 0.01% (volume ratio) | Reduced total cell resistance | [7] |
| Graphite | Not specified | Lowered interfacial resistance | [5] |
| K-metal | 1 wt% | Significantly lower plating-stripping polarization (~20 mV) | [8] |
Experimental Protocols
This section provides a general methodology for evaluating the effectiveness of DTD as an electrolyte additive.
1. Electrolyte Preparation
-
Materials: High-purity battery-grade solvents (e.g., ethylene carbonate, dimethyl carbonate), lithium salt (e.g., LiPF₆), and this compound (battery grade, ≥99.9%).
-
Procedure:
-
All materials and equipment must be handled inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Dry the lithium salt and DTD under vacuum at an appropriate temperature before use.
-
Prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture to the desired molarity (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
Add the desired weight percentage of DTD to the baseline electrolyte and stir until fully dissolved.
-
2. Cell Assembly
-
Components: Anode (e.g., graphite), cathode (e.g., NMC), separator (e.g., Celgard), and electrolyte (with and without DTD).
-
Procedure:
-
Dry all cell components (electrodes, separator) under vacuum before assembly.
-
Assemble coin cells (e.g., CR2032) or pouch cells inside the glovebox.
-
Ensure proper wetting of the separator and electrodes with the electrolyte.
-
3. Electrochemical Characterization
-
Formation Cycling:
-
Perform the initial charge-discharge cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This step is crucial for the formation of a stable SEI.
-
-
Galvanostatic Cycling:
-
Cycle the cells at various C-rates to evaluate rate capability and long-term cycling stability. Record the discharge capacity and coulombic efficiency for each cycle.
-
-
Cyclic Voltammetry (CV):
-
Perform CV on half-cells at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction potential of DTD and observe the SEI formation process. The reduction of DTD is expected to occur at a higher potential than the solvent decomposition.[7]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge and after a certain number of cycles to analyze the evolution of the interfacial impedance. This provides insights into the properties of the SEI layer.
-
4. Post-Mortem Analysis
-
Disassembly: Carefully disassemble the cells in the glovebox after cycling.
-
Electrode Washing: Gently wash the harvested electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Surface Analysis (X-ray Photoelectron Spectroscopy - XPS):
-
Analyze the surface of the electrodes using XPS to identify the chemical composition of the SEI layer. The presence of sulfur-containing species can confirm the decomposition of DTD and its contribution to the SEI.[5]
-
Mandatory Visualization
Caption: Experimental workflow for evaluating DTD as an electrolyte additive.
Caption: Proposed mechanism of DTD in forming a stable SEI layer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royal-chem.com [royal-chem.com]
- 3. tycorun.com [tycorun.com]
- 4. This compound (Ethylene Sulfate) [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,3,2-Dioxathiolane 2,2-dioxide (DTD) and Vinylene Carbonate (VC) as Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
The development of high-performance lithium-ion batteries (LIBs) is intrinsically linked to the stability of the electrode-electrolyte interface. The formation of a robust Solid Electrolyte Interphase (SEI) is paramount in preventing detrimental side reactions, thus enhancing battery longevity and safety. This guide provides an objective comparison of two prominent SEI-forming electrolyte additives: 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as cyclic sulfate (B86663), and Vinylene Carbonate (VC).
Executive Summary
Both DTD and VC are effective in forming a stable SEI layer on the anode surface, leading to improved battery performance compared to electrolytes without additives. VC is well-known for creating a polymeric SEI layer that offers good mechanical flexibility.[1] DTD, a sulfur-containing compound, forms an SEI rich in organic and sulfite (B76179) species, which can be particularly effective in suppressing the decomposition of the electrolyte.[1][2] The choice between DTD and VC, or their combined use, depends on the specific requirements of the battery chemistry and operating conditions.
Performance Comparison: DTD vs. VC
The following tables summarize quantitative data from various studies comparing the electrochemical performance of LIBs with DTD and VC as electrolyte additives.
Table 1: Performance in Graphite-Based Anodes
| Additive | Cell Configuration | Cycling Conditions | Initial Coulombic Efficiency (%) | Capacity Retention (%) after Cycles | Impedance Characteristics | Reference |
| None | Li/Graphite (B72142) | C/10, 25°C | ~85% | 70% after 100 cycles | High and increasing charge transfer resistance | [3] |
| 2% VC | Li/Graphite | C/10, 25°C | ~88% | 85% after 100 cycles | Lower charge transfer resistance than control | [3] |
| 1% DTD | Li/Graphite | C/10, 25°C | ~89% | 88% after 100 cycles | Lower and more stable charge transfer resistance | |
| 2% VC + 1% DTD | NMC532/Graphite | 20°C and 40°C | - | Improved lifetime compared to single additives | Mitigated impedance growth seen with VC alone | [4] |
Table 2: Performance in Silicon-Based Anodes
| Additive | Cell Configuration | Cycling Conditions | Initial Coulombic Efficiency (%) | Capacity Retention (%) after Cycles | Impedance Characteristics | Reference |
| None | NCM811/Si-C | 1C, 25°C | - | Severe capacity fading | High interfacial resistance | [5] |
| VC | NCM811/Si-C | 1C, 25°C | - | 51.0% after 400 cycles | Increased charge transfer resistance over cycling | [5] |
| DTD | - | - | - | Data not readily available in direct comparison | - | - |
Mechanisms of Action: SEI Formation
The effectiveness of both DTD and VC lies in their ability to be preferentially reduced on the anode surface during the initial charging cycles, forming a stable SEI layer before the bulk electrolyte can decompose.
Vinylene Carbonate (VC)
VC polymerizes on the anode surface to form a poly(vinylene carbonate)-rich SEI.[6] This polymeric layer is flexible and can better accommodate the volume changes of the anode during lithiation and delithiation, particularly in high-capacity anodes like silicon.[1]
Caption: SEI formation mechanism with Vinylene Carbonate (VC) additive.
This compound (DTD)
DTD is a sulfur-containing cyclic sulfate that also undergoes reductive decomposition on the anode surface. The resulting SEI is rich in lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), and organic sulfur compounds.[2][7] This composition is believed to be highly effective at preventing the co-intercalation of propylene (B89431) carbonate (PC) into graphite anodes, a common cause of electrode exfoliation.
Caption: SEI formation mechanism with DTD additive.
Synergistic Effects of DTD and VC
Several studies have shown that a combination of DTD and VC can lead to a more robust and stable SEI than either additive alone.[4] The prevailing hypothesis is that the two additives contribute to different aspects of the SEI, with VC providing a flexible polymeric backbone and DTD contributing to a more ionically conductive and solvent-blocking inorganic layer. This synergistic effect can lead to improved cycle life and reduced impedance growth.[4]
Experimental Protocols
The following are generalized protocols for the evaluation of electrolyte additives in lithium-ion batteries.
Coin Cell Assembly (CR2032)
A standard procedure for assembling CR2032-type coin cells in an argon-filled glovebox is as follows:[8][9][10]
-
Electrode and Separator Preparation: Punch circular electrodes (e.g., 15 mm diameter for the anode and 14 mm for the cathode) and a separator (e.g., 19 mm diameter). Dry the electrodes and separator under vacuum at appropriate temperatures (e.g., 120°C for electrodes, 70°C for the separator) overnight.
-
Assembly Stack: Place the cathode in the center of the positive can.
-
Electrolyte Addition: Add a few drops of the electrolyte under investigation onto the cathode.
-
Separator Placement: Place the separator on top of the wetted cathode. Add another drop of electrolyte to the separator.
-
Anode Placement: Place the anode on top of the separator.
-
Final Components: Add a spacer and a spring on top of the anode.
-
Crimping: Place the negative cap on top and crimp the cell using a coin cell crimper to ensure proper sealing.
Caption: Workflow for CR2032 coin cell assembly.
Electrochemical Testing
-
Formation Cycles: Perform two to three initial cycles at a low C-rate (e.g., C/20 or C/10) to ensure the formation of a stable SEI layer.
-
Cycling Performance: Cycle the cells at a desired C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 500, or more) to evaluate capacity retention and coulombic efficiency.
-
Rate Capability: Test the cell performance at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess its power capabilities.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the evolution of the interfacial and charge-transfer resistances.[11][12][13][14][15] The frequency range typically spans from 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).
Conclusion
Both this compound and Vinylene Carbonate are highly effective SEI-forming additives that significantly enhance the performance of lithium-ion batteries. VC is particularly beneficial for creating a flexible SEI, which is advantageous for high-volume-change anodes. DTD excels at forming a stable, inorganic-rich SEI that can effectively prevent solvent co-intercalation. The combination of DTD and VC often results in a synergistic improvement in battery performance, highlighting the potential of multi-additive systems. The selection of the appropriate additive or combination thereof should be based on a thorough understanding of the specific battery chemistry and the desired performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Vinylene Carbonate Derived SEI Layers on Graphite Anode | Semantic Scholar [semanticscholar.org]
- 5. Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. jecst.org [jecst.org]
- 12. batterypowertips.com [batterypowertips.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. faraday.ac.uk [faraday.ac.uk]
A Comparative Guide to Ethylene Sulfate and Fluoroethylene Carbonate as Battery Electrolyte Additives
In the pursuit of enhancing the performance and longevity of lithium-ion batteries, electrolyte engineering has emerged as a critical field of research. Among the various strategies, the use of electrolyte additives is a cost-effective and highly effective approach to improve key battery metrics such as cycle life, coulombic efficiency, and safety. This guide provides a detailed comparison of two prominent electrolyte additives: ethylene (B1197577) sulfate (B86663), also known as 1,3,2-dioxathiolane-2,2-dioxide (DTD), and fluoroethylene carbonate (FEC). This document collates data from various scientific sources to offer a comprehensive overview for researchers and professionals in battery technology and drug development.
Executive Summary
Both ethylene sulfate and fluoroethylene carbonate are film-forming additives that play a crucial role in creating a stable solid electrolyte interphase (SEI) on the surface of the anode. This protective layer is essential for preventing the continuous decomposition of the electrolyte and minimizing the loss of lithium inventory, thereby extending the battery's lifespan.
Fluoroethylene Carbonate (FEC) is a well-established and widely studied additive, particularly renowned for its effectiveness with silicon-based anodes, which are known for their high theoretical capacity but suffer from significant volume expansion during cycling. FEC facilitates the formation of a robust and flexible SEI layer rich in lithium fluoride (B91410) (LiF).[1] This LiF-rich SEI is mechanically resilient and can better accommodate the volumetric changes of silicon anodes, leading to significantly improved cycling stability and capacity retention.[2]
Ethylene Sulfate (DTD) is another effective SEI-forming additive that has demonstrated considerable benefits, especially for graphite (B72142) anodes.[3][4] It decomposes on the anode surface to form an SEI layer primarily composed of lithium sulfates and lithium alkylsulfates. This sulfate-containing SEI effectively passivates the anode surface, leading to reduced interfacial impedance and enhanced cycling performance.[5]
Performance Data Comparison
The following tables summarize the key performance metrics of ethylene sulfate and fluoroethylene carbonate based on experimental data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the publicly available literature; therefore, the data is presented with its corresponding context.
Table 1: General Performance Characteristics
| Feature | Ethylene Sulfate (DTD) | Fluoroethylene Carbonate (FEC) |
| Primary SEI Components | Lithium sulfates (Li₂SO₃), Lithium alkylsulfates (ROSO₂Li)[3] | Lithium fluoride (LiF), Polymeric species (poly-FEC)[1][6][7] |
| Primary Anode Application | Graphite[3] | Silicon, Graphite[6][7] |
| Key Advantages | - Forms a stable SEI on graphite anodes.[3] - Reduces interfacial impedance.[5] - Improves cycling performance and specific capacity.[5] | - Forms a highly stable and flexible SEI. - Accommodates large volume changes in silicon anodes. - Enhances coulombic efficiency and capacity retention.[2] |
| Reported Disadvantages | Can produce gaseous byproducts during decomposition. | Can be consumed during cycling, leading to performance degradation if the initial amount is insufficient.[8] |
Table 2: Quantitative Performance Data (Illustrative Examples)
| Performance Metric | Ethylene Sulfate (DTD) | Fluoroethylene Carbonate (FEC) |
| Reversible Discharge Capacity | Increased from 300 mAh/g to 350 mAh/g with 0.01% DTD in a MCMB/Li cell.[5] | Maintained a capacity of ~2500 mAh/g after 53 cycles in a Si nano-particle anode with 10-15 wt% FEC.[6] |
| Capacity Retention | Improved cycling capability of Li/graphite half-cells.[3] | With 10 wt% FEC, 89.3% of initial capacity was maintained after 350 cycles in a Li/LCO cell. |
| Coulombic Efficiency | High coulombic efficiencies reported in NMC/graphite pouch cells in binary blends.[4] | Addition of FEC improves coulombic efficiency in Li/Si thin-film cells.[2] |
| Interfacial Impedance | Reduces the total resistance of the cell.[5] | Electrodes cycled with 10-15 wt% FEC have the smallest impedance.[6][7] |
Experimental Protocols
The following methodologies are representative of the experimental procedures used to evaluate the performance of ethylene sulfate and FEC as electrolyte additives.
Electrochemical Measurements
1. Cell Assembly:
-
Cell Type: 2032-type coin cells are commonly used for laboratory-scale testing.
-
Electrodes:
-
Working Electrode (Anode): Typically graphite or silicon-based composite electrodes. The active material is mixed with a conductive agent (e.g., Super P) and a binder (e.g., PVDF or CMC/SBR) and cast onto a copper foil current collector.
-
Counter and Reference Electrode: Lithium metal foil is commonly used in half-cell configurations.[9]
-
-
Separator: A microporous polymer separator (e.g., Celgard) is used to prevent short circuits between the electrodes.
-
Electrolyte: The base electrolyte typically consists of a lithium salt (e.g., 1 M LiPF₆) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio). The additive (DTD or FEC) is then added to the base electrolyte at a specified weight or volume percentage.
-
Assembly Environment: All cells are assembled in an argon-filled glovebox to prevent contamination from moisture and oxygen.
2. Galvanostatic Cycling:
-
Purpose: To evaluate the cycling performance, capacity retention, and coulombic efficiency.
-
Procedure: Cells are cycled at a constant current within a specific voltage window (e.g., 0.01-1.5 V for graphite or silicon anodes vs. Li/Li⁺). The C-rate (a measure of the rate at which a battery is discharged relative to its maximum capacity) is varied to test rate capability. For example, a C/10 rate for formation cycles followed by cycling at C/2 or 1C.
-
Data Acquired: Charge/discharge capacity, coulombic efficiency (ratio of discharge capacity to charge capacity for each cycle), and capacity retention over a number of cycles are recorded.[10]
3. Cyclic Voltammetry (CV):
-
Purpose: To investigate the electrochemical reduction and oxidation potentials of the electrolyte additives and the formation of the SEI layer.
-
Procedure: The cell potential is swept linearly between two set voltage limits at a slow scan rate (e.g., 0.1 mV/s).
-
Data Acquired: A plot of current versus voltage, which reveals the potentials at which electrochemical reactions occur. The reduction peak of the additive indicates the potential at which it starts to decompose to form the SEI.[9]
4. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the impedance characteristics of the cell, including the resistance of the SEI layer and the charge transfer resistance.
-
Procedure: A small AC voltage perturbation is applied to the cell over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Acquired: A Nyquist plot, from which the values of different resistance components in the cell can be extracted by fitting the data to an equivalent circuit model.
Surface Analysis Techniques
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition of the SEI layer on the electrode surface after cycling.[11]
-
Scanning Electron Microscopy (SEM): Employed to observe the surface morphology of the electrodes before and after cycling to assess changes in the SEI layer and electrode integrity.[5]
Mechanism of Action and Visualization
The primary function of both ethylene sulfate and FEC is to be preferentially reduced on the anode surface during the initial charging cycles to form a stable SEI layer before the bulk electrolyte solvents decompose.
Fluoroethylene Carbonate (FEC) SEI Formation
FEC has a higher reduction potential compared to common carbonate solvents like EC.[12] Upon reduction, FEC undergoes a decomposition process that involves defluorination, leading to the formation of LiF and other organic species. The presence of LiF in the SEI is believed to be a key factor in its stability and effectiveness. The resulting SEI is a mosaic of inorganic (LiF, Li₂CO₃) and organic/polymeric components.[6][7]
Ethylene Sulfate (DTD) SEI Formation
Ethylene sulfate is also reduced at a potential higher than that of EC. Its decomposition on the anode surface leads to the formation of sulfur-containing species, primarily lithium sulfates and lithium alkylsulfates. These inorganic components contribute to a stable and passivating SEI layer.
Conclusion
Both ethylene sulfate and fluoroethylene carbonate are highly effective electrolyte additives that significantly enhance the performance of lithium-ion batteries by promoting the formation of a stable solid electrolyte interphase. The choice between FEC and DTD may depend on the specific anode chemistry and the desired performance characteristics. FEC is the additive of choice for silicon-based anodes due to the flexible and robust LiF-rich SEI it forms, which can accommodate the large volume changes of silicon. Ethylene sulfate is a promising additive for graphite-based anodes, where it forms a stable sulfate-containing SEI that reduces impedance and improves cycling stability. Further research into direct comparative studies and the synergistic effects of using these additives in combination could pave the way for even more advanced and durable lithium-ion battery technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 6. researchgate.net [researchgate.net]
- 7. "Comparative study of fluoroethylene carbonate and vinylene carbonate f" by Cao Cuong Nguyen and Brett L. Lucht [digitalcommons.uri.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 1,3,2-Dioxathiolane 2,2-dioxide and Other Cyclic Sulfates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, cyclic sulfates have emerged as highly reactive and versatile intermediates. Their utility as potent alkylating agents and performance-enhancing electrolyte additives has garnered significant attention. This guide provides an objective comparison of the performance of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (also known as ethylene (B1197577) sulfate (B86663) or DTD) against other notable cyclic sulfates, supported by experimental data to inform researchers in drug development and materials science.
Performance as Alkylating Agents
Cyclic sulfates are recognized as powerful electrophiles, readily undergoing nucleophilic attack, which leads to ring-opening. This reactivity makes them valuable for introducing functionalized alkyl chains into a wide range of molecules, a critical step in the synthesis of pharmaceuticals and other complex organic compounds.[1] Their reactivity is often compared to that of epoxides, though cyclic sulfates are generally more reactive and do not require catalysts for ring-opening under various conditions.
While comprehensive head-to-head yield comparisons in identical alkylation reactions are sparse in the literature, kinetic studies on the solvolysis of different sulfates provide a quantitative measure of their relative reactivity. Solvolysis, a nucleophilic substitution where the solvent is the nucleophile, serves as a reliable proxy for their general electrophilicity.
Table 1: Comparative Kinetics of Sulfate Solvolysis
| Compound | Relative Rate of Neutral Solvolysis | Relative Rate of Alkaline Saponification |
| 1,3,2-Dioxathiolane 2,2-dioxide (DTD) | 12 | 103 |
| Trimethylene Sulfate | 1 | 1 |
| Dimethyl Sulfate (acyclic) | 6 | 5.5 |
Data sourced from a kinetic study of sulfate ester solvolysis.
The data clearly indicates that the five-membered ring of this compound is significantly more reactive towards nucleophiles than both the six-membered trimethylene sulfate and the acyclic dimethyl sulfate. This heightened reactivity can be attributed to the greater ring strain in the five-membered ring structure.
Performance as Electrolyte Additives in Batteries
A prominent application of this compound is as a film-forming additive in the electrolytes of lithium-ion and sodium-ion batteries. It contributes to the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the electrode surfaces, which is crucial for enhancing battery performance, including cycling stability and overall lifespan.
Recent studies have provided direct comparisons of DTD with other cyclic sulfates and related compounds in sodium-ion batteries.
Table 2: Performance Comparison of Electrolyte Additives in Sodium-Ion Batteries
| Additive (2 wt%) | Battery System | Performance Metric | Result |
| 1,3-Propane Sultone (PS) | Na(NMCT-La)/HC full cell | Capacity Retention (after 100 cycles at 1C) | 82.0% |
| This compound (DTD) | Na(NMCT-La)/HC full cell | Capacity Retention (after 100 cycles at 1C) | 79.4% |
| Baseline (No Additive) | Na(NMCT-La)/HC full cell | Capacity Retention (after 100 cycles at 1C) | 58.7% |
Data from a study on electrolyte additives for sodium-ion batteries.[2]
Both 1,3-Propane Sultone and DTD significantly improve the capacity retention of sodium-ion batteries compared to the baseline electrolyte. While PS shows a slight advantage in this particular study, DTD remains a highly effective additive. The decomposition of these additives forms sulfates and bisulfates that contribute to the stabilization of the SEI film.[2]
Experimental Protocols
Synthesis of this compound (DTD) via Microreactor
This protocol describes a continuous flow synthesis method that offers high yield and improved safety compared to traditional batch processes.[3]
Materials:
-
Ethylene Sulfite (B76179) (ES)
-
Sodium Hypochlorite (NaClO) solution
-
Ruthenium(III) Chloride (RuCl₃) catalyst
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
Equipment:
-
Microreactor system with two inlet pumps
-
Temperature controller
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare an aqueous solution of NaClO and the RuCl₃ catalyst.
-
Prepare a solution of ethylene sulfite in a suitable organic solvent.
-
Set the microreactor to the optimal temperature of 14.73 °C.
-
Pump the two solutions into the microreactor at a total flow rate of 2 mL/min, with a continuous phase to dispersed phase flow rate ratio of 0.6.
-
Maintain a residence time of approximately 117.75 seconds.
-
Collect the output from the reactor.
-
Perform a liquid-liquid extraction to separate the DTD from the aqueous phase.
-
Dry the organic phase and remove the solvent under reduced pressure to yield DTD.
Under these optimized conditions, a continuous reaction yield of up to 92.22% can be achieved.[3]
General Protocol for N-Alkylation of Amines using a Cyclic Sulfate
This protocol provides a general guideline for the alkylation of primary or secondary amines with a cyclic sulfate like DTD.
Materials:
-
Amine substrate
-
Cyclic sulfate (e.g., this compound)
-
Aprotic solvent (e.g., acetonitrile, DMF)
-
Base (e.g., potassium carbonate, triethylamine) - optional, depending on the amine's nucleophilicity and the reaction conditions.
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine substrate in the chosen aprotic solvent in the round-bottom flask under an inert atmosphere.
-
If using a base, add it to the solution and stir.
-
Add the cyclic sulfate to the reaction mixture. The molar ratio of cyclic sulfate to amine may vary, but a 1:1 to 1.2:1 ratio is a common starting point.
-
Stir the reaction at room temperature or heat to a suitable temperature (e.g., 50-80 °C) to facilitate the reaction. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired N-alkylated product.
Visualizations
Caption: Workflow for the synthesis of DTD via microreactor.
Caption: SEI formation mechanism by DTD on a battery anode.
References
- 1. US6277982B1 - Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and kinetic study of this compound in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of DTD and PES as Electrolyte Additives for Advanced Batteries
For researchers, scientists, and professionals in the field of battery technology and drug development, the quest for safer, more efficient, and longer-lasting energy storage solutions is paramount. Electrolyte additives play a crucial role in achieving these advancements by forming a stable solid electrolyte interphase (SEI) on the electrode surface. This guide provides an objective, data-driven comparison of two prominent sulfur-containing electrolyte additives: 1,3,2-dioxathiolane-2,2-dioxide (DTD), also known as ethylene (B1197577) sulfate, and prop-1-ene-1,3-sultone (B1366696) (PES).
Both DTD and PES are recognized for their ability to enhance battery performance by creating a protective layer that prevents detrimental side reactions between the electrolyte and the electrodes.[1][2] This guide will delve into their comparative efficacy, supported by experimental data, and provide detailed methodologies for the key experiments cited.
Performance Comparison: DTD vs. PES
The selection of an appropriate electrolyte additive is highly dependent on the specific battery chemistry and operating conditions. The following tables summarize the quantitative performance of DTD and PES across various studies.
Table 1: Comparative Performance in Sodium-Ion Batteries (SIBs)
| Additive (Concentration) | Cell Configuration | Base Electrolyte | Key Performance Metric | Result |
| 2 wt% DTD | Na(Ni0.4Mn0.4Cu0.1Ti0.1)0.999La0.001O2 / Hard Carbon | 1 M NaPF6 in EC:DMC with 2 wt% FEC | Capacity Retention | Increased from 58.7% to 79.4%[3] |
| 2 wt% PES | Na(Ni0.4Mn0.4Cu0.1Ti0.1)0.999La0.001O2 / Hard Carbon | 1 M NaPF6 in EC:DMC with 2 wt% FEC | Capacity Retention | Negative effect observed[3] |
| 2% DTD | Sodium-ion pouch cells | 1 M NaFSI in EC:DMC (15:85) | Gas Generation & Heat Flow | Reduced gas generation and heat flow from the positive electrode[4] |
Table 2: Comparative Performance in Lithium-Ion Batteries (LIBs)
| Additive (Concentration) | Cell Configuration | Base Electrolyte | Key Performance Metric | Result |
| DTD | NMC111-graphite cells | Carbonate-based | SEI Stability at 55°C | Insufficiently stable for prolonged cycling[5][6] |
| ~3 wt% PES | LIBs | Not specified | Gas Formation at Elevated Temps | Significantly reduces gas formation compared to vinylene carbonate (VC)[5] |
| 2 wt% PES + 1 wt% DTD + 1 wt% TTSPi | Li[Ni0.5Mn0.3Co0.2]O2 / Artificial Graphite | 1 M LiPF6 in EC:EMC (3:7 by weight) | Long-term Lifetime | Excellent long-term lifetime demonstrated[7] |
| PES-containing cells | LiNi1/3Mn1/3Co1/3O2(NMC)/graphite pouch cells | 1M LiPF6 in EC:EMC | Impedance & Capacity Retention | Dramatically lower impedance and better capacity retention compared to VC and TAP-containing cells[8] |
| 3 wt% DTD | Li | SiOx cells | 1.0 M LiPF6 in EC/EMC/DMC/FEC (1/1/1/0.1 by vol) |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of electrolyte additives like DTD and PES.
Galvanostatic Cycling
Objective: To determine the long-term cycling performance, including capacity retention and coulombic efficiency, of cells with and without the additives.
Methodology:
-
Cell Assembly: Assemble coin cells (e.g., 2032-format) or pouch cells in an argon-filled glovebox. The cell consists of a cathode, an anode, a separator, and the electrolyte (base electrolyte with or without the additive).
-
Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles.[9] This allows for the formation of a stable SEI layer.
-
Cycling: Subsequently, cycle the cells at a moderate C-rate (e.g., C/2 or 1C) between defined voltage limits for an extended number of cycles (e.g., 100-500).[9]
-
Data Analysis:
-
Capacity Retention: Calculated as the ratio of the discharge capacity at a given cycle to the initial discharge capacity.
-
Coulombic Efficiency (CE): Calculated as the ratio of the discharge capacity to the charge capacity of the same cycle.[9]
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the interfacial resistance of the electrodes, which is indicative of the properties of the SEI layer.
Methodology:
-
Cell Preparation: Use symmetric cells (e.g., positive electrode vs. positive electrode or negative electrode vs. negative electrode) or full cells.[7]
-
Measurement: Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge.
-
Data Analysis: The resulting Nyquist plot can be fitted to an equivalent circuit model to determine the charge transfer resistance (Rct), which is related to the impedance of the SEI layer. A lower Rct generally indicates a more conductive SEI.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the chemical composition of the SEI layer formed on the electrode surface.
Methodology:
-
Sample Preparation: After cycling, carefully disassemble the cells in a glovebox. Gently rinse the electrode of interest with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry it under vacuum.
-
Analysis: Analyze the surface of the electrode using an XPS instrument. By examining the binding energies of the core-level spectra (e.g., C 1s, O 1s, S 2p, F 1s), the chemical species present in the SEI can be identified. For example, the presence of sulfates (R-OSO2-R') and sulfites (R-SO3-R') can be confirmed.[3]
Mechanisms of Action and Visualized Workflows
Both DTD and PES function by being preferentially reduced or oxidized at the electrode surfaces compared to the bulk electrolyte solvents.[1] This decomposition leads to the formation of a stable and protective SEI layer.
The decomposition of these sulfur-containing additives typically results in the formation of species such as lithium sulfite (B76179) (Li2SO3) and lithium alkyl sulfonates (ROSO2Li), which are believed to be key components of a robust SEI.[8][10]
Below are Graphviz diagrams illustrating a typical experimental workflow for evaluating these additives and the proposed mechanism of SEI formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of additives on the high-temperature performance of a sodium bis(oxalato)borate in triethyl phosphate electrolyte in sodium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of SEI Formation: A Comparative Guide to 1,3,2-Dioxathiolane 2,2-dioxide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable and effective Solid Electrolyte Interphase (SEI) is paramount for the performance, longevity, and safety of lithium-ion batteries. This guide provides a comparative analysis of 1,3,2-Dioxathiolane 2,2-dioxide (DTD) as an SEI-forming additive against two commonly used alternatives: Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). The information presented is based on experimental data from peer-reviewed studies to assist researchers in making informed decisions for their battery development endeavors.
Executive Summary
This compound (DTD) is a promising electrolyte additive that contributes to the formation of a robust SEI layer on electrode surfaces.[1] Its mechanism involves preferential decomposition, altering the solvation structure of lithium ions to create a stable and ionically conductive interface.[1][2] This guide presents a quantitative comparison of DTD with the widely used additives VC and FEC, focusing on their impact on battery performance metrics such as cycling stability and impedance. Detailed experimental protocols for the cited studies are also provided to ensure reproducibility and facilitate further research.
Comparative Performance Analysis
The following tables summarize the key performance indicators of electrolytes containing DTD, VC, and FEC as additives. It is important to note that the data is compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Electrochemical Cycling Performance Comparison
| Additive | Concentration (wt%) | Cell Type | Cycles | Capacity Retention (%) | Coulombic Efficiency (%) | Source |
| DTD | 1 | LiNi0.5Mn0.3Co0.2O2/Graphite (B72142) | 1700 | ~85 (at 40°C) | >99.9 | [1] |
| VC | 1 | LiNi0.5Mn0.3Co0.2O2/Graphite | 1700 | ~88 (at 40°C) | >99.9 | [1] |
| VC + DTD | 2% VC + 1% DTD | LiNi0.5Mn0.3Co0.2O2/Graphite | 1700 | ~90 (at 40°C) | >99.9 | [1] |
| FEC | 5 | Si Anode/Li | 100 | 76.8 | Not Specified | [3] |
| VC | 5 | Si Anode/Li | 100 | 154.2 | Not Specified | [3] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Additive | Cell Type | State of Charge (SOC) | R_sei (Ω) | R_ct (Ω) | Source |
| DTD + VC | LiNi0.5Mn0.3Co0.2O2/Graphite | Post-cycling | Lower than control | Lower than control | [1] |
| FEC | SiOx/Graphite | Post-cycling | Higher than VC | Higher than VC | [4] |
| VC | SiOx/Graphite | Post-cycling | Lower than FEC | Lower than FEC | [4] |
Table 3: SEI Composition from X-ray Photoelectron Spectroscopy (XPS)
| Additive | Anode Material | Key SEI Components | Atomic Concentration (%) | Source |
| DTD | Graphite | Sulfate-enriched SEI, Li₂S, R-SH | S (present) | [5] |
| VC | Graphite | Poly(VC), Li₂CO₃, Lithium Alkyl Carbonates | Higher organic C | |
| FEC | Graphite | LiF-rich, Poly(FEC), Li₂CO₃ | Higher F |
Mechanism of SEI Formation
The additives discussed in this guide function by being preferentially reduced or oxidized at the electrode surface compared to the bulk electrolyte solvents. This sacrificial decomposition leads to the formation of a protective film that prevents further electrolyte degradation and stabilizes the electrode structure.
This compound (DTD)
DTD, a cyclic sulfate, is known to form a stable SEI on both the anode and cathode.[2] Its reduction on the anode leads to the formation of a sulfate-enriched SEI layer containing species like lithium sulfite (B76179) (Li₂SO₃) and organic sulfur compounds.[5] This layer is believed to be thin and possess good ionic conductivity.
Caption: SEI formation mechanism with DTD additive.
Vinylene Carbonate (VC)
VC is a widely used additive that polymerizes on the anode surface upon reduction. This forms a poly(VC) layer, which is a key component of the SEI. The resulting SEI is known to be stable and effective in suppressing solvent co-intercalation into graphite anodes.
Caption: SEI formation mechanism with VC additive.
Fluoroethylene Carbonate (FEC)
FEC is another effective SEI-forming additive, particularly for silicon-based anodes. Its reduction leads to the formation of a LiF-rich SEI layer. LiF is known for its high stability and ability to prevent direct contact between the electrode and the electrolyte, thus enhancing battery performance.[5]
Caption: SEI formation mechanism with FEC additive.
Experimental Protocols
This section provides a general overview of the experimental methodologies typically employed in the evaluation of electrolyte additives. For specific parameters, refer to the cited sources.
Cell Assembly
A standardized protocol for coin cell assembly is crucial for obtaining reproducible results.
Caption: General workflow for coin cell assembly.
-
Electrodes: Typically, composite electrodes are prepared by mixing the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). The slurry is then cast onto a current collector foil (e.g., copper for the anode, aluminum for the cathode) and dried.
-
Electrolyte Preparation: The base electrolyte, consisting of a lithium salt (e.g., LiPF₆) dissolved in a mixture of organic carbonate solvents (e.g., EC, EMC, DMC), is prepared inside an argon-filled glovebox. The desired amount of additive (DTD, VC, or FEC) is then added to the base electrolyte.
-
Cell Assembly: 2032-type coin cells are commonly assembled in an argon-filled glovebox. The components are stacked in the following order: negative casing, spacer disk, anode, separator, cathode, and positive casing. A specific amount of electrolyte is added to wet the separator and electrodes before sealing the cell by crimping.
Electrochemical Measurements
-
Cycling Performance: Assembled cells are typically cycled at a constant current rate (C-rate) within a specific voltage window. The discharge capacity, charge capacity, and Coulombic efficiency are recorded for each cycle to evaluate capacity retention and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the impedance characteristics of the cell. A small AC voltage or current perturbation is applied over a range of frequencies, and the resulting impedance is measured. The data is often fitted to an equivalent circuit model to determine the resistance of the SEI layer (R_sei) and the charge transfer resistance (R_ct).
Post-mortem Analysis
-
X-ray Photoelectron Spectroscopy (XPS): After cycling, cells are disassembled in a glovebox, and the electrodes are carefully rinsed with a solvent (e.g., DMC) to remove residual electrolyte. The electrodes are then transferred to the XPS chamber under an inert atmosphere to analyze the elemental and chemical composition of the SEI layer.
Conclusion
The choice of electrolyte additive significantly impacts the formation of the SEI and, consequently, the overall performance of a lithium-ion battery. This guide provides a comparative overview of DTD, VC, and FEC, highlighting their respective mechanisms and performance characteristics. While VC and FEC are well-established additives, DTD presents a compelling alternative, particularly in forming a stable, sulfate-rich SEI. The synergistic effects observed when combining DTD with other additives, such as VC, suggest promising avenues for future research in developing advanced electrolyte formulations for next-generation lithium-ion batteries. Researchers are encouraged to consider the specific requirements of their battery chemistry and operating conditions when selecting an appropriate SEI-forming additive.
References
- 1. researchgate.net [researchgate.net]
- 2. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiOx/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Solid Electrolyte Interphase (SEI) Layer: The Impact of Ethylene Sulfate
For researchers and scientists in the field of energy storage, the formation and properties of the solid electrolyte interphase (SEI) layer are critical determinants of lithium-ion battery performance. This guide provides an objective comparison of the SEI layer formed in standard electrolytes versus those containing ethylene (B1197577) sulfate (B86663) (DTD) as an additive. The inclusion of supporting experimental data, detailed methodologies, and visual diagrams aims to offer a comprehensive resource for understanding the role of DTD in enhancing battery stability and longevity.
The Role of Ethylene Sulfate in SEI Formation
Ethylene sulfate (DTD) is an electrolyte additive known to influence the formation and characteristics of the SEI layer on the anode of lithium-ion batteries. It is electrochemically reduced at a higher potential (around 1.3 V vs. Li/Li+) than conventional carbonate solvents like ethylene carbonate (EC) (around 0.95 V vs. Li/Li+).[1] This preferential reduction allows DTD to decompose on the anode surface first, forming a stable and uniform SEI layer that can suppress the continuous decomposition of the electrolyte, thereby improving the overall performance and lifespan of the battery.[2][3]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between SEI layers formed with and without the presence of ethylene sulfate in the electrolyte.
Table 1: SEI Layer Composition (XPS Analysis)
| Component | Without Ethylene Sulfate (DTD) | With Ethylene Sulfate (DTD) | Reference |
| Organic Species | |||
| Polycarbonates (e.g., PEO, P(VC)) | Dominant | Reduced presence | [4] |
| Lithium Alkyl Carbonates (ROCO₂Li) | High concentration | Present | [5] |
| Inorganic Species | |||
| Lithium Fluoride (LiF) | Present | Enriched | [5] |
| Lithium Carbonate (Li₂CO₃) | Major component | Present | [1] |
| Lithium Sulfite (Li₂SO₃) | Absent | Present | [5] |
| Lithium Alkyl Sulfates (ROSO₂Li) | Absent | Present | [5] |
Table 2: SEI Layer Properties
| Property | Without Ethylene Sulfate (DTD) | With Ethylene Sulfate (DTD) | Reference |
| Thickness | Thicker, less uniform (~450 nm after 200 cycles) | Thinner, more compact (<90 nm) | [1] |
| Morphology | Non-uniform, can lead to graphite (B72142) exfoliation | Smoother, more homogeneous | [5][6] |
| Interfacial Resistance (EIS) | Higher | Lower | [5][6] |
Table 3: Electrochemical Performance
| Metric | Without Ethylene Sulfate (DTD) | With Ethylene Sulfate (DTD) | Reference |
| Reversible Discharge Capacity | ~300 mAh/g | ~350 mAh/g | [6] |
| Coulombic Efficiency | Lower | Improved | [5] |
| Capacity Retention | Lower | Enhanced | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are typical protocols for the key characterization techniques used to analyze the SEI layer.
1. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental and chemical composition of the SEI layer.
-
Sample Preparation:
-
Cycle the cells for a specific number of cycles.
-
Disassemble the cells in an argon-filled glovebox to prevent contamination from air and moisture.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Dry the anode under vacuum.
-
Mount the sample on the XPS sample holder inside the glovebox and transfer it to the XPS chamber using an air-sensitive sample transporter.
-
-
Analysis Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) or Ag Lα for deeper analysis.
-
Analysis Chamber Pressure: <10⁻⁹ Torr.
-
Pass Energy: 160-200 eV for survey scans and 20-50 eV for high-resolution scans of individual elements (C 1s, O 1s, F 1s, S 2p, Li 1s).
-
Sputtering: An argon ion beam (e.g., 1-3 keV) can be used for depth profiling to analyze the composition at different depths of the SEI layer.
-
2. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the interfacial resistance and ionic conductivity of the SEI layer.
-
Cell Assembly: Three-electrode cells with a lithium reference electrode are often used to separate the impedance of the anode from the cathode.
-
Measurement Conditions:
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.
-
State of Charge (SOC): Measurements are usually performed at a specific SOC (e.g., fully discharged or 50% SOC) after a stabilization period.
-
-
Data Analysis: The impedance spectra are fitted to an equivalent circuit model to extract values for the SEI resistance (R_SEI) and charge transfer resistance (R_ct).
3. Transmission Electron Microscopy (TEM)
-
Objective: To visualize the morphology and measure the thickness of the SEI layer at the nanoscale.
-
Sample Preparation:
-
Cycle the cells and disassemble them in an inert atmosphere.
-
Prepare thin cross-sections of the anode using techniques like cryo-focused ion beam (cryo-FIB) milling to preserve the delicate structure of the SEI layer.
-
Transfer the sample to the TEM holder under cryogenic conditions.
-
-
Imaging:
-
Technique: High-resolution TEM (HR-TEM) and scanning transmission electron microscopy (STEM) are used for imaging.
-
Analysis: Energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) can be used for elemental mapping of the SEI.
-
Visualizing the Impact of Ethylene Sulfate
The following diagrams illustrate the SEI formation mechanisms and the experimental workflow for its characterization.
Caption: SEI formation with and without Ethylene Sulfate.
Caption: Workflow for SEI layer characterization.
Caption: Logical flow of DTD's impact on battery performance.
References
A Comparative Guide to Electrochemical Impedance Spectroscopy (EIS) Analysis of Batteries: The Impact of DTD Additive
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of batteries with and without the electrolyte additive 1,3,2-dioxathiolane-2,2-dioxide (DTD), also known as ethylene (B1197577) sulfate. The analysis is based on Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive technique for characterizing the internal electrochemical processes of batteries. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying principles.
Introduction to EIS and the DTD Additive
Electrochemical Impedance Spectroscopy (EIS) is a widely used analytical method in battery research and development.[1][2][3] It works by applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the resulting impedance.[4][5] The data is often represented as a Nyquist plot, which helps in identifying and quantifying various electrochemical processes within the battery, such as ion conduction through the electrolyte and solid electrolyte interphase (SEI), and charge transfer reactions at the electrode-electrolyte interface.[4]
DTD (1,3,2-dioxathiolane-2,2-dioxide or ethylene sulfate) is an electrolyte additive known to enhance the performance and lifespan of lithium-ion batteries.[1][2] It functions by forming a stable and effective SEI layer on the anode surface. A well-formed SEI layer is crucial as it allows for the transport of lithium ions while preventing the decomposition of the electrolyte, thus improving the overall efficiency and stability of the battery.
Comparative EIS Analysis: With vs. Without DTD
The addition of DTD to the electrolyte has a discernible impact on the impedance characteristics of a lithium-ion battery, as revealed by EIS analysis. The primary effect is a reduction in the overall cell impedance, which is beneficial for battery performance. This reduction is primarily attributed to the formation of a more effective and less resistive SEI layer.
Quantitative Data Summary
The following table summarizes the key impedance parameters obtained from EIS measurements of lithium-ion batteries with a standard electrolyte and an electrolyte containing the DTD additive. The data is synthesized from multiple experimental studies.
| Parameter | Standard Electrolyte (Without DTD) | Electrolyte with DTD | Unit | Significance |
| R_sei (SEI Resistance) | Higher | Lower | Ω | Represents the resistance of the solid electrolyte interphase. A lower value indicates a more conductive and efficient SEI layer. |
| R_ct (Charge-Transfer Resistance) | Higher | Lower | Ω | Represents the resistance to the transfer of electrons at the electrode-electrolyte interface. A lower value signifies faster reaction kinetics. |
| Total Cell Resistance | Higher | Lower | Ω | The overall internal resistance of the battery. Lower total resistance leads to improved power capability and reduced energy loss. |
Note: The exact values can vary depending on the specific cell chemistry, temperature, and state of charge. The data presented here reflects the general trend observed in published research.
Experimental Protocols
The following is a generalized experimental protocol for conducting EIS analysis on lithium-ion batteries to compare the effects of electrolyte additives.
Cell Preparation
-
Electrodes: Prepare standard anode (e.g., graphite) and cathode (e.g., LiCoO2) electrodes.
-
Electrolyte:
-
Baseline: Prepare a standard lithium-ion battery electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
-
DTD-containing: Prepare the same baseline electrolyte with the addition of a specified concentration of DTD (e.g., 2% by weight).
-
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glove box to prevent moisture contamination.
Formation Cycling
-
Cycle the assembled cells at a low C-rate (e.g., C/10) for a few cycles (e.g., 2-3 cycles) to allow for the formation of a stable SEI layer.
EIS Measurement
-
Instrument: Use a potentiostat with a frequency response analyzer.
-
Setup: Connect the coin cell to the potentiostat using a four-probe configuration to minimize the influence of cable impedance.
-
Parameters:
-
Mode: Potentiostatic EIS
-
Frequency Range: 100 kHz to 10 mHz
-
AC Amplitude: 10 mV
-
DC Bias: Open circuit voltage (OCV) of the cell at a specific state of charge (e.g., 50% SOC).
-
-
Procedure: Allow the cell to rest at the desired SOC for a sufficient time to reach equilibrium before starting the EIS measurement.
Data Analysis
-
Nyquist Plot: Plot the imaginary part of the impedance (-Z") against the real part (Z').
-
Equivalent Circuit Modeling: Fit the obtained Nyquist plot to an appropriate equivalent circuit model (e.g., a modified Randles circuit) to extract the quantitative values of R_sei and R_ct.
Visualizing the Impact of DTD
The following diagrams illustrate the conceptual workflow of the EIS experiment and the effect of DTD on the battery's internal components.
Caption: Experimental workflow for comparative EIS analysis.
References
- 1. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Battery Impedance Modeling-EIS Measurement Low Impedance LIB Gamry Instruments [gamry.com]
Unlocking Surface Insights: A Comparative Guide to XPS Analysis of Electrodes Cycled with Ethylene Sulfate
For researchers, scientists, and professionals in drug development delving into advanced battery technologies, understanding the intricate surface chemistry of electrodes is paramount. This guide provides a comprehensive comparison of the X-ray Photoelectron Spectroscopy (XPS) analysis of electrodes cycled with and without ethylene (B1197577) sulfate (B86663) (also known as 1,3,2-dioxathiolane-2,2-dioxide or DTD), a crucial electrolyte additive for enhancing battery performance. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its role in shaping the solid electrolyte interphase (SEI) on anodes and the cathode electrolyte interphase (CEI) on cathodes.
Experimental Protocols: A Meticulous Approach to Air-Sensitive Samples
The accurate XPS analysis of cycled battery electrodes, which are highly sensitive to air and moisture, demands a rigorous experimental protocol to ensure the integrity of the surface chemistry. The following methodology represents a synthesis of best practices described in the literature.
Cell Disassembly in an Inert Atmosphere
-
Environment: All cell disassembly must be performed inside an argon-filled glovebox with oxygen and moisture levels maintained below 0.5 ppm.
-
Procedure: The electrochemical cell (e.g., a pouch or coin cell) is carefully opened using ceramic scissors or cutters to avoid metallic contamination. The electrode stack is then dismantled to separate the anode, cathode, and separator.
Electrode Washing and Drying
-
Solvent: The harvested electrodes are gently washed to remove residual electrolyte salts (e.g., LiPF6). Anhydrous dimethyl carbonate (DMC) is a commonly used solvent for this purpose.
-
Procedure: The electrode is immersed in a small amount of DMC for a short duration (typically a few minutes) and gently agitated. This process is often repeated with fresh solvent to ensure thorough cleaning.
-
Drying: After washing, the electrodes are dried inside the glovebox antechamber under vacuum to completely evaporate the solvent.
Sample Mounting and Transfer
-
Sample Holder: The dried electrode is mounted onto a dedicated XPS sample holder using double-sided copper or carbon tape.
-
Air-Sensitive Transfer: To prevent any exposure to the ambient atmosphere, the sample holder is loaded into a vacuum transfer module inside the glovebox. This module is then sealed and transported to the XPS instrument. The transfer module is designed to be directly docked to the XPS instrument's load-lock chamber, allowing for the transfer of the sample into the ultra-high vacuum (UHV) analysis chamber without breaking the inert environment.
XPS Data Acquisition and Analysis
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used for XPS analysis.
-
Data Collection: Survey scans are first acquired to identify the elemental composition of the surface. High-resolution spectra are then collected for the elements of interest (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s, and the respective transition metals for the cathode).
-
Charge Compensation: An electron flood gun is used to compensate for surface charging, which is common in insulating SEI/CEI layers.
-
Data Analysis: The binding energies of the high-resolution spectra are calibrated using the C 1s peak of adventitious carbon (284.8 eV) or the C-C bond in the electrode material. The spectra are then fitted with appropriate functions (e.g., Gaussian-Lorentzian) to identify the different chemical species present and to quantify their relative atomic concentrations.
Quantitative Data Presentation: Unveiling the Surface Chemistry
The addition of ethylene sulfate to the electrolyte significantly alters the composition of the SEI layer on the anode and can also influence the CEI on the cathode. The following tables summarize the key XPS findings from the analysis of graphite (B72142) anodes and LiNiMnCoO2 (NMC) cathodes cycled with and without this additive.
Table 1: XPS Analysis of Graphite Anode Cycled With and Without Ethylene Sulfate (DTD) Additive
| Feature | Without Ethylene Sulfate (Baseline) | With Ethylene Sulfate (DTD) |
| Dominant SEI Components | Lithium ethylene dicarbonate (B1257347) (LEDC), lithium carbonate (Li2CO3), lithium fluoride (B91410) (LiF), and other organic species from electrolyte decomposition. | Primarily composed of the reduction products of DTD, including lithium sulfite (B76179) (Li2SO3) and organic sulfates (ROSO2Li).[1] |
| S 2p Spectrum | Not applicable (no sulfur in the baseline electrolyte). | A prominent peak is observed, which can be deconvoluted into components corresponding to Li2SO3 (at a binding energy of approximately 166.7 eV) and ROSO2Li (at approximately 169.2 eV).[2] |
| Impact on SEI Properties | The SEI can be unstable, leading to continuous electrolyte decomposition and capacity fade. | The DTD-derived SEI is reported to be more stable and homogeneous, effectively passivating the graphite surface and leading to improved cycling performance and higher specific capacity.[1] |
| Atomic Concentration (Illustrative) | C: ~60-70%, O: ~20-30%, F: ~5-10%, Li: ~5-10% | C: ~50-60%, O: ~25-35%, S: ~5-10%, F: ~<5%, Li: ~5-10% |
Table 2: XPS Analysis of NMC Cathode Cycled With and Without Ethylene Sulfate (DTD) Additive
| Feature | Without Ethylene Sulfate (Baseline) | With Ethylene Sulfate (DTD) |
| Dominant CEI Components | Dominated by decomposition products of the electrolyte solvent and salt, such as LiF, Li2CO3, and various organic species. | Evidence suggests the participation of DTD in the formation of the CEI, with the presence of sulfur-containing species.[3][4] |
| S 2p Spectrum | Not applicable. | Sulfur species are detected on the cathode surface, indicating that DTD and its decomposition products interact with the cathode at high potentials.[3][4] |
| Impact on CEI Properties | The CEI can grow in thickness over cycling, leading to increased impedance and capacity fade. | The incorporation of DTD-derived species can contribute to a more stable CEI, suppressing electrolyte oxidation and transition metal dissolution.[3][4] |
| Atomic Concentration (Illustrative) | C: ~40-50%, O: ~30-40%, F: ~10-15%, Li: ~5-10%, Transition Metals: ~5-10% | C: ~35-45%, O: ~35-45%, S: ~1-5%, F: ~5-10%, Li: ~5-10%, Transition Metals: ~5-10% |
Mandatory Visualization: Experimental Workflow and Logical Relationships
To visually encapsulate the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the formation of the SEI layer with ethylene sulfate.
Caption: Experimental workflow for XPS analysis of cycled battery electrodes.
Caption: SEI formation mechanism with ethylene sulfate additive.
Conclusion
The use of ethylene sulfate as an electrolyte additive profoundly impacts the surface chemistry of both anodes and cathodes in lithium-ion batteries. XPS analysis reveals that on graphite anodes, ethylene sulfate decomposes to form a stable SEI layer rich in lithium sulfite and organic sulfates.[1] This modified SEI effectively passivates the electrode surface, mitigating continuous electrolyte reduction and leading to enhanced cycling stability.[1] On the cathode side, the presence of sulfur-containing species in the CEI suggests that ethylene sulfate also plays a role in stabilizing the cathode-electrolyte interface, which is crucial for high-voltage applications.[3][4] This comparative guide underscores the utility of XPS as a powerful tool for elucidating the mechanisms of electrolyte additives and provides a foundational understanding for researchers working to develop next-generation energy storage solutions.
References
Revolutionizing Battery Performance: A Comparative Analysis of 1,3,2-Dioxathiolane 2,2-dioxide in Electrolytes
In the relentless pursuit of enhanced energy storage solutions, the role of electrolyte additives is paramount. Among these, 1,3,2-Dioxathiolane 2,2-dioxide, commonly known as ethylene (B1197577) sulfate (B86663) (DTD), has emerged as a promising agent for improving the longevity and efficiency of lithium-ion batteries and beyond. This guide provides a comprehensive comparison of DTD's performance against other common electrolyte additives, supported by experimental data, for researchers, scientists, and professionals in drug development who utilize advanced battery technologies in their instrumentation.
The Crucial Role of DTD in Battery Chemistry
This compound is a cyclic sulfate compound that functions as a film-forming additive in battery electrolytes.[1][2] Its primary mechanism of action involves preferential reduction on the anode surface during the initial charging cycles.[3][4] This process forms a stable and robust Solid Electrolyte Interphase (SEI).[1][5][6] This SEI layer is critical as it passivates the electrode surface, preventing further electrolyte decomposition and minimizing the loss of active lithium, thereby significantly enhancing the battery's cycling stability and lifespan.[5]
The SEI formed by DTD is notably rich in lithium sulfates and lithium alkylsulfates, which contributes to its favorable properties. Research has shown that this DTD-derived SEI can be thinner and more uniform compared to the SEI formed from other additives, leading to lower interfacial impedance and improved ion kinetics.[2]
Performance Benchmarking: DTD vs. Alternative Additives
The efficacy of DTD is best understood through direct comparison with other widely used electrolyte additives, such as Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). While all three are effective SEI formers, their resulting interphases possess distinct chemical and mechanical properties that influence battery performance differently.
For instance, studies have indicated that while VC can promote the formation of a stable polymer-based SEI, the addition of DTD can result in a more significant reduction in impedance.[2][4] In some cases, a combination of additives does not necessarily yield synergistic benefits, highlighting the complexity of electrolyte engineering.[2] DTD has also been shown to be particularly effective in propylene (B89431) carbonate (PC)-based electrolytes, where it prevents the exfoliation of graphite (B72142) anodes—a common issue with PC.[5]
Quantitative Performance Metrics
To provide a clear comparison, the following tables summarize key performance improvements observed in studies utilizing DTD as an electrolyte additive.
| Performance Metric | Baseline Electrolyte (No Additive) | Electrolyte with DTD | Battery System | Reference |
| Average Coulombic Efficiency | 71.0% (for 60 cycles) | 95.8% (for 275 cycles) | Li | |
| Reversible Discharge Capacity | 300 mA·h/g | 350 mA·h/g | MCMB/Li Cell | [7] |
| Cycle Retention (High Voltage) | - | 91.6% | Alumina-coated NMC532 | [8] |
| Additive Comparison | Key Finding | Battery System | Reference |
| DTD vs. 1,3-Propane Sultone (PS) | DTD outperformed PS in improving reversible capacity and cycling stability due to a thinner, sulfate-enriched SEI. | Potassium-ion Battery (PIB) | [2] |
| DTD vs. Vinylene Carbonate (VC) | DTD addition resulted in a much higher fraction of organic compounds in the SEI films, leading to a competitive cell lifetime. | LiNi1/3Mn1/3Co1/3O2/Graphite | [4] |
| DTD in PC-based Electrolyte | Forms a stable SEI on graphite, preventing exfoliation. | Lithium-ion | [5] |
Experimental Protocols
The evaluation of electrolyte additives like DTD involves a series of standardized electrochemical tests. Below are detailed methodologies for key experiments.
1. Cell Assembly and Formation Cycling
-
Electrodes: Working electrodes (e.g., graphite, silicon-based anodes, or NMC cathodes) and counter electrodes (e.g., lithium metal) are prepared and dried under vacuum.
-
Electrolyte Preparation: The baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) is prepared inside an argon-filled glovebox. DTD and other additives are then added at specified weight percentages (typically 1-5 wt%).
-
Cell Assembly: Coin cells (e.g., CR2032) or pouch cells are assembled with the prepared electrodes, a separator, and the electrolyte inside the glovebox.
-
Formation Cycling: The assembled cells undergo a few initial charge-discharge cycles at a low C-rate (e.g., C/20 or C/10). This formation process is critical for the development of a stable SEI layer.
2. Electrochemical Performance Evaluation
-
Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., from C/5 to 5C) to evaluate rate capability and long-term cycling stability. Key metrics recorded are discharge capacity, coulombic efficiency, and capacity retention over hundreds of cycles.
-
Cyclic Voltammetry (CV): CV is performed to identify the reduction and oxidation potentials of the electrolyte and additives.[3] For DTD, the reduction peak is typically observed at a higher potential than that of the bulk electrolyte solvents, indicating its preferential decomposition.[7]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the interfacial impedance of the cells before and after cycling. A lower impedance generally correlates with better ionic conductivity across the SEI and improved battery performance.
3. Post-mortem Analysis
-
X-ray Photoelectron Spectroscopy (XPS): After cycling, cells are disassembled, and the surface of the electrodes is analyzed by XPS to determine the chemical composition of the SEI layer. This helps in understanding the reaction mechanisms of the additives.[8]
-
Scanning Electron Microscopy (SEM): SEM is employed to observe the morphology of the electrode surfaces. A smooth and uniform SEI layer is desirable for stable battery performance.[7]
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams are provided.
Caption: Mechanism of DTD-mediated SEI formation on the anode surface.
Caption: Standard experimental workflow for evaluating battery performance.
References
- 1. apechem.com [apechem.com]
- 2. Buy this compound (EVT-289146) | 1072-53-3 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (Ethylene Sulfate) [benchchem.com]
- 6. oneenergi.com [oneenergi.com]
- 7. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Long-Term Cycling Stability of Common Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
The long-term cycling stability of lithium-ion batteries is a critical factor in a wide range of applications, from portable electronics to electric vehicles. Electrolyte additives play a pivotal role in enhancing this stability by forming protective interphases on the electrode surfaces. This guide provides an objective comparison of the long-term cycling performance of three widely used electrolyte additives: Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium Bis(oxalate)borate (LiBOB). The information presented is supported by experimental data from recent studies to aid researchers in selecting the most suitable additive for their specific battery chemistry and application.
Performance Comparison of Electrolyte Additives
The following table summarizes the long-term cycling performance of VC, FEC, and LiBOB based on data from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. Therefore, the cell chemistry, base electrolyte, and key cycling parameters are provided for context.
| Additive | Concentration | Cell Chemistry | Base Electrolyte | Cycling Conditions | Capacity Retention | Coulombic Efficiency (CE) | Source |
| Vinylene Carbonate (VC) | 1 wt% | NCMA/SiOx+Graphite (B72142) | 1M LiPF6 in EC/EMC (3:7 vol) + 2 wt% FEC | C/3 charge, 1C discharge (3.0-4.2V) | ~77% after 400 cycles | Consistently higher than LiDFOB | [1][2][3] |
| Vinylene Carbonate (VC) | 1 wt% | Si film/Li | 1M LiPF6 in EC/DMC (1:1 vol) | Not specified | >50% after 500 cycles | Not specified | [4] |
| Fluoroethylene Carbonate (FEC) | 10-15 wt% | Si nanoparticle/Li | 1.2M LiPF6 in EC/DEC (1:1 w/w) | Not specified | Best capacity retention among tested FEC and VC concentrations | Not specified | [5] |
| Fluoroethylene Carbonate (FEC) | 3 wt% | Si thin-film/Li | 1.3M LiPF6 in EC/DEC (3:7 vol) | Not specified | 88.5% after 80 cycles | Not specified | [4] |
| Lithium Bis(oxalate)borate (LiBOB) as LiDFOB * | 1 wt% | NCMA/SiOx+Graphite | 1M LiPF6 in EC/EMC (3:7 vol) + 2 wt% FEC | C/3 charge, 1C discharge (3.0-4.2V) | ~72% after 400 cycles | Lower than VC | [1][2][3] |
| Lithium Bis(oxalate)borate (LiBOB) as salt | 0.7 M | Si thin-film/Li | EC:DEC (3:7 vol) | Not specified | 83.5% after 100 cycles | Not specified | [4] |
Note: LiDFOB (Lithium Difluoro(oxalate)borate) is a derivative of LiBOB and is often used as a proxy for understanding the performance of borate-based additives.
Experimental Protocols
The methodologies for evaluating the long-term cycling stability of electrolyte additives are crucial for interpreting the performance data. Below are detailed experimental protocols based on the cited literature.
1. Cell Assembly:
-
Electrodes: The full-cell setups typically consist of a graphite-based anode and a cathode such as Lithium Nickel Manganese Cobalt Oxide (NMC) or Lithium Cobalt Oxide (LCO). For half-cell studies, lithium metal is often used as the counter electrode.
-
Separator: A microporous polyolefin separator (e.g., Celgard) is commonly used to prevent short circuits between the anode and cathode.
-
Electrolyte: The base electrolyte is typically a solution of a lithium salt (e.g., 1.0-1.2 M LiPF6) in a mixture of organic carbonate solvents, most commonly Ethylene Carbonate (EC) and a linear carbonate like Ethyl Methyl Carbonate (EMC) or Diethyl Carbonate (DEC). The additives are then dissolved in this base electrolyte at specified weight percentages.
-
Assembly: Coin cells (e.g., 2032-type) or pouch cells are assembled in an argon-filled glovebox to prevent moisture and air contamination.
2. Electrochemical Cycling:
-
Formation Cycles: Before long-term cycling, cells typically undergo a few formation cycles at a low C-rate (e.g., C/20 or C/10). This allows for the initial formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.
-
Long-Term Cycling: The cells are then subjected to extended charge-discharge cycling at a specific C-rate, often ranging from C/3 to 1C. The cycling is performed within a defined voltage window (e.g., 3.0 V to 4.2 V for NMC/graphite cells).
-
Temperature Control: Cycling tests are usually conducted at a constant temperature, typically ranging from 20°C to 55°C, to assess performance under various operating conditions.[6]
-
Performance Monitoring: Key parameters such as discharge capacity, coulombic efficiency, and voltage profiles are recorded for each cycle to track the cell's degradation over time.
3. Post-Cycling Analysis:
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cells at different stages of cycling. An increase in impedance can indicate the growth of resistive layers on the electrodes.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the chemical composition of the SEI and CEI layers formed on the electrode surfaces after cycling. This helps in understanding the mechanism by which the additives improve stability.
-
Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the morphology of the electrode surfaces and the interphase layers.
Mechanism of Action and Logical Relationships
The primary function of these electrolyte additives is to preferentially decompose on the electrode surfaces to form a stable and robust protective layer. This layer, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, prevents the continuous decomposition of the bulk electrolyte, thus enhancing the long-term cycling stability of the battery. The following diagram illustrates the logical relationship between the additives, their decomposition products, and the resulting performance improvements.
Caption: Mechanism of electrolyte additives for improved cycling stability.
Concluding Remarks
The choice of an effective electrolyte additive is critical for enhancing the long-term cycling stability of lithium-ion batteries.
-
Vinylene Carbonate (VC) is a well-established additive that forms a stable, polymeric SEI on graphite anodes, leading to improved capacity retention and coulombic efficiency.[1][2][3][4]
-
Fluoroethylene Carbonate (FEC) is particularly effective for silicon-based anodes, forming a LiF-rich SEI that can better accommodate the volume changes of silicon during cycling.[4][5]
-
Lithium Bis(oxalate)borate (LiBOB) and its derivatives can form a stable SEI on the anode and a protective CEI on the cathode, making it a versatile additive for improving the stability of both electrodes.[1][2][3][4]
The selection of the optimal additive and its concentration depends heavily on the specific cell chemistry, including the anode and cathode materials, as well as the intended operating conditions of the battery. The experimental data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the development of next-generation, long-lasting lithium-ion batteries.
References
- 1. osti.gov [osti.gov]
- 2. Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiOx/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate (Journal Article) | OSTI.GOV [osti.gov]
- 3. Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiOx/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. "Comparative study of fluoroethylene carbonate and vinylene carbonate f" by Cao Cuong Nguyen and Brett L. Lucht [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
Investigating Synergistic Effects: A Case Study of Ethylene Sulfate in Non-Pharmaceutical Applications
A comprehensive review of scientific literature reveals a notable absence of studies investigating the synergistic effects of ethylene (B1197577) sulfate (B86663) with other additives within the domain of drug development and pharmaceutical formulations for therapeutic purposes. Research to date has not focused on leveraging ethylene sulfate to enhance the efficacy or delivery of active pharmaceutical ingredients through synergistic interactions.
However, the principle of synergy, where the combined effect of substances is greater than the sum of their individual effects, is a critical area of investigation across various scientific disciplines. While direct applications in drug development are not documented, a compelling case study of ethylene sulfate's synergistic behavior can be found in the field of electrochemistry, specifically in the development of high-performance lithium-ion batteries.
This guide will, therefore, pivot to an in-depth analysis of the synergistic effects of ethylene sulfate (also known as 1,3,2-dioxathiolane (B15491259) 2,2-dioxide or DTD) with other electrolyte additives in lithium-ion batteries. This serves as a practical and data-supported example of how synergistic interactions can be investigated and applied, offering valuable insights and methodologies that may be conceptually transferable to other areas of chemical and materials science, including future pharmaceutical research.
The primary focus will be on the well-documented synergy between ethylene sulfate and prop-1-ene-1,3-sultone (B1366696) (PES), where their combined use leads to the formation of a more stable solid-electrolyte interphase (SEI) on battery electrodes.[1]
Synergistic Mechanism of Ethylene Sulfate and Prop-1-ene-1,3-sultone
The synergistic effect of ethylene sulfate (DTD) and prop-1-ene-1,3-sultone (PES) in lithium-ion batteries is attributed to a cooperative mechanism in the formation of the solid-electrolyte interphase (SEI) on the negative electrode.[1] The proposed mechanism suggests that the reduction of PES, the primary additive, at the electrode surface generates a nucleophilic species. This nucleophile then reacts with the electrophilic ethylene sulfate (DTD), the secondary additive.[1] This reaction leads to the formation of a stable and passive SEI layer that effectively inhibits the direct reduction of ethylene sulfate and the electrolyte solvent.[1] This synergistic action is crucial for improving battery performance and longevity.
Comparative Performance Data
The following table summarizes the quantitative data from electrochemical studies, highlighting the improved performance of lithium-ion cells containing the synergistic blend of ethylene sulfate and other additives compared to cells with no additives or single additives.
| Additive(s) | Reversible Discharge Capacity (mAh/g) | Key Observations |
| None (Control) | 300 | Baseline performance. |
| 0.01% Ethylene Sulfate (DTD) | 350 | Increased reversible discharge capacity.[2] |
| Ethylene Sulfate (DTD) and Prop-1-ene-1,3-sultone (PES) blend | Data not specified in abstracts, but noted to form a passive SEI inhibiting solvent reduction.[1] | Synergistic formation of a stable SEI.[1] |
Experimental Protocols
The investigation of the synergistic effects of ethylene sulfate in lithium-ion batteries involves a series of electrochemical and analytical techniques.
Cell Assembly and Formation
-
Electrode Preparation : Mesocarbon microbead (MCMB) negative electrodes and LiMn₂O₄ positive electrodes are typically used.
-
Electrolyte Preparation : The base electrolyte consists of 1 mol/L LiPF₆ dissolved in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) (1:1:1 by volume).[2] Ethylene sulfate (DTD) and other additives are then introduced into the base electrolyte at specified concentrations.
-
Cell Assembly : Pouch cells or coin cells are assembled in an argon-filled glove box to prevent moisture contamination.
-
Formation Cycling : The assembled cells undergo an initial charge-discharge cycle at a low current rate (e.g., C/20) to form the SEI layer.[1]
Electrochemical Measurements
-
Galvanostatic Charge-Discharge Cycling : Cells are cycled at various current rates to determine their capacity, coulombic efficiency, and cycle life.[2]
-
Cyclic Voltammetry (CV) : CV is used to identify the reduction potentials of the electrolyte additives and to study the formation of the SEI layer.[2] A three-electrode setup with lithium metal as the reference and counter electrode is often employed.
-
Electrochemical Impedance Spectroscopy (EIS) : EIS is performed to analyze the impedance characteristics of the cells, providing insights into the properties of the SEI layer and charge transfer kinetics.[2]
Analytical Techniques
-
Scanning Electron Microscopy (SEM) : SEM is used to observe the surface morphology of the electrodes after cycling to visualize the formed SEI layer.[2]
-
X-ray Photoelectron Spectroscopy (XPS) : XPS is employed to determine the chemical composition of the SEI layer, identifying the products of the additive decomposition.[1]
-
Gas Chromatography (GC) : GC can be used to analyze the gaseous byproducts generated during cell formation and cycling, which can provide information about the decomposition pathways of the electrolyte and additives.[1]
References
Safety Operating Guide
Safe Disposal of 1,3,2-Dioxathiolane 2,2-Dioxide: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedures for the safe and effective disposal of 1,3,2-Dioxathiolane 2,2-dioxide (also known as ethylene (B1197577) sulfate), a hazardous and moisture-sensitive compound. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance. The primary disposal method involves a controlled hydrolysis reaction, followed by neutralization of the acidic byproducts.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[1][2] It is also highly sensitive to moisture and will react with water or humid air to produce sulfuric acid and ethylene glycol.[3] Therefore, stringent safety measures are mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles and a face shield |
| Lab Coat | Chemical-resistant, fully buttoned |
| Respiratory Protection | Use in a certified chemical fume hood |
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Handle exclusively within a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
-
Keep away from water and incompatible materials such as strong oxidizing agents.[5]
-
Ground all equipment to prevent static discharge.
II. Disposal Procedure: Hydrolysis and Neutralization
The recommended disposal method for this compound is a two-stage process involving hydrolysis followed by neutralization. This procedure should only be performed by personnel trained in handling hazardous chemicals.
Stage 1: Controlled Hydrolysis
This step intentionally reacts the compound with water to break it down into ethylene glycol and sulfuric acid. This reaction is exothermic and must be performed with care.
Experimental Protocol:
-
Preparation:
-
Place a stir bar in a three-necked round-bottom flask of appropriate size, equipped with a dropping funnel and a condenser.
-
Place the flask in an ice-water bath on a magnetic stir plate within a chemical fume hood.
-
Add a significant excess of cold water to the flask (e.g., 100 mL for every 1-5 g of the compound). Begin stirring.
-
-
Reaction:
-
Carefully weigh the this compound to be disposed of.
-
If it is a solid, dissolve it in a minimal amount of a dry, inert solvent (e.g., acetone).
-
Slowly add the compound (or its solution) dropwise from the dropping funnel into the stirring cold water.
-
Maintain a slow addition rate to control the exothermic reaction and prevent excessive heat generation.
-
-
Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete.
-
Stage 2: Neutralization
The resulting solution is acidic due to the formation of sulfuric acid and must be neutralized before final disposal.
Experimental Protocol:
-
Preparation:
-
Continue stirring the acidic solution in the fume hood. Re-cool the flask in an ice-water bath to manage the heat of neutralization.
-
Prepare a neutralizing solution. A saturated solution of sodium bicarbonate or a 1-2 M solution of sodium hydroxide (B78521) are suitable options.
-
-
Neutralization:
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution containing ethylene glycol, sodium sulfate, and water can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6] Always confirm with your institution's environmental health and safety office before drain disposal.
-
Contaminated containers must be treated as hazardous waste and disposed of through your institution's hazardous waste management program.[1][2]
-
III. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE as listed in the table above.
-
For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Do not use water on a large, uncontained spill of the neat material, as this will accelerate the formation of sulfuric acid.
IV. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 2. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 3. Sulfuric Acid Neutralization. pH Neutralization Systems for Acids [phadjustment.com]
- 4. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 5. How To Neutralize Sulfuric Acid Solutions [postapplescientific.com]
- 6. laballey.com [laballey.com]
Personal protective equipment for handling 1,3,2-Dioxathiolane 2,2-dioxide
This document provides immediate safety, operational, and disposal guidance for laboratory professionals handling 1,3,2-Dioxathiolane 2,2-dioxide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Ethylene Sulfate, Ethylene glycol cyclic sulfate
-
CAS Number: 1072-53-3
Hazard Summary: this compound is a hazardous chemical that poses significant health risks.[1][2] It is harmful if swallowed, causes severe skin burns and eye damage, may trigger an allergic skin reaction, and is suspected of causing cancer.[1][2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Recommended Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Mandatory for all handling procedures. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, Neoprene, or PVC).[5] Fire/flame resistant and impervious clothing.[1] Lab coat. | Always wear gloves when handling. Change gloves immediately if contaminated. Wear a lab coat and additional protective clothing as needed to prevent skin exposure.[5][6] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[5][7] Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Required for all handling of the solid compound or solutions. |
Operational Plan: Safe Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure all safety precautions have been read and understood.[3][6]
-
Work exclusively in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][7]
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][7]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing.[8] Wash off immediately with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Get emergency medical help immediately.[1]
-
Ingestion: Do NOT induce vomiting.[1][6] Rinse mouth with water.[1][6] Call a physician or poison control center immediately.[6]
-
Spill: Evacuate personnel to a safe area.[1][7] Avoid dust formation.[1][7] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid waste (e.g., contaminated gloves, wipes, and the chemical itself) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste (e.g., solutions containing the chemical) in a separate, clearly labeled, and sealed hazardous waste container.
2. Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant.[3][6]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[8]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1072-53-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 1072-53-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file1.lookchem.com [file1.lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
